4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZHEGLRDAZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354965 | |
| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327069-28-3 | |
| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. The document delineates a validated, two-step synthetic pathway, commencing with the coupling of 4-acetamidobenzenesulfonyl chloride and 2,4-dimethylaniline, followed by the acidic hydrolysis of the intermediate acetamide. The rationale behind the selection of reagents, reaction conditions, and purification strategies is discussed in detail to provide a profound understanding of the synthetic process. Furthermore, this guide outlines a comprehensive characterization protocol employing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented in a structured format to serve as a reliable reference for compound verification. This document is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in the field of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, the benzenesulfonamide scaffold has been extensively explored, leading to the development of drugs with diverse pharmacological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.
The title compound, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, is a member of this important class of molecules. Its structure, featuring a primary aromatic amine and a substituted N-aryl group, presents a valuable platform for further chemical modification and exploration of its biological potential. The primary amino group can be readily derivatized to generate a library of compounds for structure-activity relationship (SAR) studies, while the N-(2,4-dimethylphenyl) moiety influences the compound's lipophilicity and conformational preferences, which can significantly impact its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this key intermediate, empowering researchers to confidently produce and validate this compound for their drug discovery endeavors.
Strategic Synthesis Pathway
The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is most effectively achieved through a two-step sequence. This approach prioritizes the use of a protecting group for the aniline nitrogen to prevent undesired side reactions during the initial sulfonamide bond formation. The chosen pathway is outlined below.
Rationale for the Synthetic Approach
A direct reaction between 4-aminobenzenesulfonyl chloride and 2,4-dimethylaniline is often complicated by the reactivity of the amino group on the sulfonyl chloride, which can lead to polymerization or other side products. To circumvent this, the amino group is protected as an acetamide. The acetyl group is stable under the conditions required for the sulfonamide bond formation and can be readily removed in the subsequent step.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis process.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocols
2.3.1. Step 1: Synthesis of 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide
This step involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the sulfonyl chloride of 4-acetamidobenzenesulfonyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Protocol:
-
To a stirred solution of 2,4-dimethylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) dropwise.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide as a white solid.
2.3.2. Step 2: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product.
Protocol:
-
Suspend 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8-9.[2]
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Comprehensive Characterization
Unequivocal confirmation of the structure and purity of the synthesized 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is paramount. A multi-technique approach is essential for a thorough characterization.
Analytical Data Summary
The following table summarizes the expected analytical data for the target compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~9.8 (s, 1H, SO₂NH), 7.3-7.5 (d, 2H, Ar-H), 6.9-7.1 (m, 3H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 5.8 (s, 2H, NH₂), 2.2 (s, 3H, CH₃), 2.0 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~152.0, 138.0, 136.0, 135.0, 131.0, 129.0, 128.0, 127.0, 126.0, 113.0, 21.0, 18.0 |
| FTIR (ATR) | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, amine), 3250 (N-H stretch, sulfonamide), 1330-1310 (S=O asymmetric stretch), 1160-1140 (S=O symmetric stretch)[3] |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ calculated for C₁₄H₁₆N₂O₂S: 277.10 |
Detailed Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the [M+H]⁺ ion.
Structural Confirmation Diagram
The following diagram illustrates the key structural features of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and their correlation with the expected analytical signals.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the sulfonamide derivative, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. While specific experimental data for this compound is not extensively documented in public literature, this guide serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the critical role of these properties in medicinal chemistry and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This document is intended to empower researchers to generate high-quality, reliable data for this and structurally similar compounds, thereby accelerating drug discovery and development programs.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's behavior within biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME).[1][2] For sulfonamide-based compounds, which represent a versatile and enduring scaffold in medicinal chemistry, a thorough understanding of these properties is paramount.[3][4] Sulfonamides have found applications in treating a wide array of diseases, from bacterial infections to cancer and central nervous system disorders.[5][6][7]
The subject of this guide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, combines the polar sulfonamide and amino functionalities with a nonpolar dimethylphenyl group. This structural amalgamation necessitates a careful evaluation of its physicochemical profile to predict its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical indicators that guide lead optimization, formulation development, and toxicological assessment.[8] This guide will provide the methodologies to elucidate these crucial parameters.
Compound Identification and Structure
A clear identification of the molecule is the foundational step for any further characterization.
| Identifier | Value |
| IUPAC Name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.36 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C |
| Chemical Structure |
Note: Data is algorithmically generated and should be confirmed via experimental analysis.
Key Physicochemical Properties and Their Determination
The following sections detail the importance of key physicochemical properties and provide standardized protocols for their experimental determination.
Melting Point: A Criterion of Purity
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity.[4] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
This method relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid transitions to a liquid.[7][9]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point. This will inform the more precise measurement to follow.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Replicate: Perform the determination in triplicate to ensure reproducibility.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.
This is the gold-standard method for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved compound.[6]
Step-by--Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation at the same controlled temperature to avoid temperature-dependent solubility changes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Lipophilicity (LogP/LogD): Navigating Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.[10]
This classic method directly measures the partitioning of a compound between two immiscible phases.[11][12]
Step-by-Step Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble).
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer. Add a small amount of the compound stock solution.
-
Equilibration: Shake the vial for a set period (e.g., 30 minutes to 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and the aqueous buffer (Cₐ) layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this ratio: D = Cₒ / Cₐ LogD₇.₄ = log₁₀(D)
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, there are two potential ionization centers: the acidic sulfonamide proton and the basic amino group. Knowing the pKa values is crucial as ionization state affects solubility, permeability, and target binding.[13]
This method leverages the change in a compound's retention time on a reversed-phase HPLC column as a function of mobile phase pH to determine its pKa.[14]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 50% acetonitrile in water) but buffered at different pH values, spanning a range that brackets the expected pKa(s) (e.g., from pH 2 to pH 10).
-
HPLC Analysis: For each mobile phase, inject a standard solution of the compound and record the retention time (tᵣ).
-
Data Plotting: Plot the retention time (or capacity factor, k') against the pH of the mobile phase.
-
pKa Determination: The resulting plot will be sigmoidal for an ionizable compound. The pKa corresponds to the pH at the inflection point of the curve. This can be determined by fitting the data to a suitable equation or by finding the maximum of the first derivative of the curve.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the dimethylphenyl group, and the protons of the amino and sulfonamide groups. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the aliphatic methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide include:
-
N-H stretching (amino group): Two bands typically in the range of 3300-3500 cm⁻¹.
-
N-H stretching (sulfonamide): A single band around 3250 cm⁻¹.
-
S=O stretching (sulfonamide): Two strong bands, asymmetric stretching around 1330-1370 cm⁻¹ and symmetric stretching around 1140-1180 cm⁻¹.[16]
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be the primary ion observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns for sulfonamides, often involving the loss of SO₂ (64 Da) and cleavage of the S-N bond.[3][17]
Conclusion
References
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- Kantharaj, E., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1545-1556.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
- Badowska-Roslonek, K., et al. (2021). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 16(11), 1333-1354.
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- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).
- Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (n.d.).
- Order. (n.d.). ChemUniverse.
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- FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.).
- 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC - PubMed Central.
- Practical Report On The Pka. (n.d.). Scribd.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). ChemRxiv.
- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). RSC Publishing.
- Synthesis and characterization of some sulfonamide dervatives. (n.d.).
- Determination of Sulfonamides by NMR Spectroscopy. (1984). YAKHAK HOEJI.
- 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide. (n.d.). ProcessPointChemicals.
- 4-Amino-N-phenylbenzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.
- 4-Amino-N,N-dimethyl-benzenesulfonamide. (n.d.). Oakwood Chemical.
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An In-Depth Technical Guide to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. This document will cover its chemical identity, structural elucidation, synthesis, and potential therapeutic applications, offering field-proven insights for researchers in the pharmaceutical sciences.
Chemical Identity and Structure
CAS Number: 100341-61-7
Systematic IUPAC Name: 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Also known as N-(2,4-dimethylphenyl)sulfanilamide, this compound belongs to the sulfonamide class of organic molecules. The core structure consists of a benzenesulfonamide moiety substituted with an amino group at the para (4-) position of the benzene ring. The sulfonamide nitrogen is further substituted with a 2,4-dimethylphenyl group.
The presence of the sulfonamide functional group is a key feature, as it is a well-established pharmacophore in a multitude of clinically approved drugs.[1][2] The specific substitution pattern of the 2,4-dimethylphenyl ring influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.
Structural Elucidation:
The chemical structure of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is characterized by the following key features:
-
Benzenesulfonamide Core: A central phenyl ring attached to a sulfonamide group (-SO₂NH-).
-
Para-Amino Group: An amino group (-NH₂) at the 4-position of the benzenesulfonamide ring, a common feature in many antibacterial sulfonamides.
-
N-Substitution: The sulfonamide nitrogen is bonded to a 2,4-dimethylphenyl (2,4-xylyl) group. The ortho and para methyl groups on this phenyl ring introduce steric hindrance and alter the electronic distribution of the molecule compared to its unsubstituted or other dimethyl-substituted isomers.
Caption: Chemical structure of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Physicochemical Properties
While specific experimentally determined data for this particular isomer is not widely published, the physicochemical properties can be predicted based on its structure and comparison with related sulfonamides.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂S | - |
| Molecular Weight | 276.36 g/mol | - |
| Appearance | Likely a solid at room temperature | General property of similar sulfonamides |
| Solubility | Expected to be poorly soluble in water, more soluble in organic solvents. | General property of sulfonamides |
| pKa | The amino group will have a basic pKa, and the sulfonamide N-H will be weakly acidic. | General property of sulfonamides |
Synthesis Methodology
The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide typically follows a well-established synthetic route for N-substituted sulfonamides. The most common approach involves the reaction of a substituted sulfonyl chloride with an appropriate amine.
General Synthetic Workflow:
Caption: General synthetic workflow for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Detailed Experimental Protocol (Exemplary):
This protocol is a representative procedure based on general methods for sulfonamide synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, cool a flask containing chlorosulfonic acid (e.g., 5 equivalents) in an ice bath.
-
Slowly and portion-wise, add acetanilide (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 60-70 °C) for a period (e.g., 1-2 hours) until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of N-(4-acetamidophenylsulfonyl)-2,4-dimethylaniline
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or acetone.
-
Add 2,4-dimethylaniline (1 to 1.2 equivalents) to the solution. If not using pyridine as the solvent, a base like triethylamine or sodium carbonate may be added to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water or dilute acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-(4-acetamidophenylsulfonyl)-2,4-dimethylaniline.
Step 3: Hydrolysis to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
-
Suspend the N-(4-acetamidophenylsulfonyl)-2,4-dimethylaniline in an aqueous acidic solution (e.g., dilute hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide).
-
Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the acetyl group (monitored by TLC).
-
If acidic hydrolysis was used, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the free amine.
-
If basic hydrolysis was used, cool the mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent to yield pure 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Potential Applications in Drug Development
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with a wide array of biological activities.[2][3] While specific research on 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not extensively documented in publicly available literature, its structural features suggest potential for investigation in several therapeutic areas.
Potential Therapeutic Targets:
-
Antibacterial Agents: The sulfanilamide scaffold is the basis for the sulfa class of antibiotics. These compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
-
Anticancer Agents: Certain sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[3]
-
Anti-inflammatory Agents: The sulfonamide moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
The 2,4-dimethylphenyl substitution on the sulfonamide nitrogen can influence the compound's binding affinity and selectivity for different biological targets compared to other isomers or unsubstituted analogs. This highlights the importance of exploring the structure-activity relationships of this specific molecule.
Conclusion and Future Directions
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide represents a synthetically accessible derivative within the versatile sulfonamide class of compounds. While detailed biological studies on this specific isomer are limited in the public domain, its structural similarity to known bioactive molecules suggests a strong potential for its inclusion in drug discovery screening programs. Future research should focus on its synthesis and purification, followed by a comprehensive evaluation of its biological activities against various therapeutic targets. Such studies will be crucial in elucidating the specific structure-activity relationships conferred by the 2,4-dimethylphenyl substitution and in unlocking the potential of this compound in the development of novel therapeutics.
References
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Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. [Link]
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Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
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"mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide"
An In-Depth Technical Guide to the Core Mechanism of Action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
This guide provides a detailed exploration of the potential mechanisms of action for the compound 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. As a member of the benzenesulfonamide class, its biological activities are likely dictated by established pharmacophores within its structure. This document will delve into the primary and secondary putative mechanisms, structure-activity relationships, and the experimental protocols required for their validation.
Introduction: The Benzenesulfonamide Scaffold
Benzenesulfonamides are a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. The versatility of this scaffold lies in the ability to modify the aromatic ring and the sulfonamide nitrogen, allowing for the fine-tuning of physicochemical properties and target specificity. The subject of this guide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, possesses key structural features that suggest two primary, well-documented mechanisms of action: inhibition of dihydropteroate synthase (DHPS) and inhibition of carbonic anhydrases (CAs).
Primary Putative Mechanisms of Action
Based on its structural analogy to other characterized benzenesulfonamides, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is predicted to exert its biological effects primarily through one of two major pathways.
Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The foundational mechanism for many 4-aminobenzenesulfonamides is the disruption of the bacterial folic acid synthesis pathway.[1]
The Causality of Inhibition:
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[2] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[3][4] By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and cell growth.[1] Consequently, the inhibition of DHPS leads to a bacteriostatic effect.[1]
Structural Rationale for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide as a DHPS Inhibitor:
-
The 4-Amino Group: This is the key PABA-mimicking moiety. Its presence is a strong indicator of potential DHPS inhibitory activity.
-
The Benzenesulfonamide Core: This provides the appropriate scaffold to position the 4-amino group within the DHPS active site.
-
The N-(2,4-dimethylphenyl) Group: This lipophilic group will interact with hydrophobic pockets within or near the enzyme's active site, influencing binding affinity and potentially the spectrum of antibacterial activity.
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition.
Carbonic Anhydrase (CA) Inhibition
A prominent activity of benzenesulfonamides is the potent inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes.[5] There are 15 known human CA isoforms, which are involved in a multitude of physiological processes, including pH regulation, respiration, and electrolyte balance.[6]
The Causality of Inhibition:
The catalytic mechanism of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. Primary sulfonamides (R-SO2NH2) are powerful inhibitors because, in their deprotonated (anionic) form (R-SO2NH-), they bind to the Zn(II) ion in the enzyme's active site, coordinating with it and displacing the catalytic hydroxide ion.[6] This binding is stabilized by a network of hydrogen bonds with active site residues, effectively shutting down the enzyme's catalytic activity.
Structural Rationale for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide as a CA Inhibitor:
-
The Primary Sulfonamide Moiety: The -SO2NH- group is the critical zinc-binding group (ZBG).
-
The Aryl Ring System: The benzenesulfonamide and the N-phenyl rings can form extensive van der Waals and pi-pi stacking interactions with hydrophobic residues in the CA active site.
-
The 2,4-dimethylphenyl Group: The substitution pattern on the N-phenyl ring is crucial for determining isoform selectivity. The methyl groups can interact with specific sub-pockets in the active sites of different CA isoforms, leading to varying inhibitory potencies.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Secondary and Emerging Mechanisms of Action
Beyond the two primary mechanisms, the benzenesulfonamide scaffold is present in compounds that exhibit other important biological activities.
-
HIV-1 Capsid Inhibition: Certain benzenesulfonamide-containing molecules have been identified as potent inhibitors of the HIV-1 capsid (CA) protein.[7][8][9] These inhibitors can disrupt the viral replication cycle at both early and late stages.[9]
-
Keap1-Nrf2 PPI Inhibition: Derivatives with two arylsulfonamido groups have been shown to inhibit the protein-protein interaction between Keap1 and Nrf2.[10][11][12] This leads to the activation of the Nrf2 pathway, a key regulator of cellular responses to oxidative stress.
-
TRPV4 Inhibition: Some benzenesulfonamide analogs act as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, showing potential for treating conditions like acute lung injury.[13]
Structure-Activity Relationships (SAR)
The biological activity of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is governed by the interplay of its three key structural components:
| Structural Component | Role in DHPS Inhibition | Role in CA Inhibition |
| 4-Amino Group | Essential for mimicking PABA and competitive binding.[3][4] | Generally, does not directly participate in binding to the zinc ion but can form hydrogen bonds with active site residues, influencing affinity and selectivity. |
| Sulfonamide Bridge | Acts as a rigid linker, positioning the 4-aminophenyl group correctly. | The primary zinc-binding group. Its deprotonation is crucial for high-affinity binding.[6] |
| N-(2,4-dimethylphenyl) Group | Interacts with hydrophobic regions of the DHPS active site. The substitution pattern affects potency and bacterial spectrum. | Critically influences isoform selectivity by interacting with different hydrophobic and hydrophilic sub-pockets of the various CA active sites.[5][14] |
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a series of well-defined experiments are necessary.
Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a cell-free enzymatic assay to quantify the inhibitory potential of the test compound against DHPS.
Workflow: DHPS Inhibition Assay
Caption: Workflow for a DHPS Enzymatic Inhibition Assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant DHPS from the target bacterial species (e.g., E. coli).
-
Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHP) in an appropriate buffer (e.g., Tris-HCl with MgCl2).
-
-
Compound Preparation:
-
Prepare a stock solution of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound at various concentrations. Include a positive control (e.g., sulfamethoxazole) and a negative control (vehicle, e.g., DMSO).
-
Add the DHPS enzyme to all wells and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrates (PABA and DHP).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a quenching agent).
-
Quantify the product (dihydropteroate) or the consumption of a substrate. This can often be done using a coupled spectrophotometric or fluorometric assay.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Fluorescent Thermal Shift)
This protocol outlines a high-throughput method to assess the binding of the test compound to different CA isoforms.
Step-by-Step Methodology:
-
Protein and Compound Preparation:
-
Obtain purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Prepare a stock solution and serial dilutions of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the CA isoform in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Add the test compound at various concentrations. Include a positive control (e.g., acetazolamide) and a negative control (vehicle).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from approximately 25°C to 95°C.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds (denatures), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Binding of a ligand (the inhibitor) stabilizes the protein, resulting in a positive shift in the Tm.
-
The change in melting temperature (ΔTm) is plotted against the compound concentration to determine the binding affinity.
-
Quantitative Data for Analogous Compounds
| Compound Class | Target | Representative Ki or IC50 | Reference(s) |
| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [15] |
| Benzenesulfonamides | hCA II | 30.1 - 755 nM | [15] |
| Benzenesulfonamides | hCA IX (Tumor-associated) | 1.5 - 38.9 nM | [15] |
| Benzenesulfonamides | hCA XII (Tumor-associated) | 0.8 - 12.4 nM | [15] |
| Sulfadiazine | DHPS (E. coli) | Ki = 2.5 µM | [4] |
| 4,4'-Diaminodiphenylsulfone | DHPS (E. coli) | Ki = 5.9 µM | [4] |
Conclusion
The molecular architecture of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide strongly suggests a dual potential for biological activity, primarily as an antibacterial agent through the inhibition of dihydropteroate synthase and as an inhibitor of various carbonic anhydrase isoforms. The N-(2,4-dimethylphenyl) substitution is a critical determinant for its interaction with these targets, likely conferring a unique profile of potency and selectivity. The experimental protocols detailed herein provide a robust framework for the empirical validation of these putative mechanisms and for the precise quantification of its inhibitory activity. Further investigation into its pharmacokinetic and pharmacodynamic properties will be essential to fully elucidate its therapeutic potential.
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Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available from: [Link]
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Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 243, 114758. Available from: [Link]
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Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Rutgers University Libraries. Available from: [Link]
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McCullough, J. L., & Maren, T. H. (1974). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Molecular Pharmacology, 10(1), 140-145. Available from: [Link]
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McCullough, J. L., & Maren, T. H. (1974). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 5(1), 80-86. Available from: [Link]
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Hassan, A., et al. (2023). 4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Scientific Reports, 13(1), 1-17. Available from: [Link]
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Li, P., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available from: [Link]
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Wiese, M., et al. (1996). New antifolate 4,4'-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines. Proof of their dual mode of action and autosynergism. Archiv der Pharmazie, 329(3), 161-168. Available from: [Link]
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Wikipedia contributors. (2023, September 21). Dihydropteroate synthase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1139-1144. Available from: [Link]
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Patel, K. D., & Patel, H. D. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Journal of Emerging Technologies and Innovative Research (JETIR), 6(4). Available from: [Link]
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Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(13), 5003. Available from: [Link]
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Smirnov, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12510. Available from: [Link]
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Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4, 135-153. Available from: [Link]
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Vaškevičienė, I., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. Available from: [Link]
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Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5283. Available from: [Link]
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Kadhim, W. R., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 19(6), 1339. Available from: [Link]
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Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available from: [Link]
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Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5283. Available from: [Link]
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Rashid, U., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2018, 1-11. Available from: [Link]
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Mary, Y. S., et al. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1275, 134650. Available from: [Link]
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Villalobos-Molina, R., et al. (2023). Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. ResearchGate. Available from: [Link]
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Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available from: [Link]
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Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Available from: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-11. Available from: [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Overview & Strategic Imperative
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, representing a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] These compounds are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2] The subject of this guide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, is a member of this versatile class. Its structural features—a primary aromatic amine, a benzenesulfonamide core, and a substituted N-phenyl ring—suggest a rich potential for diverse biological interactions.
This document serves as a comprehensive technical guide for the systematic in vitro evaluation of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in field-proven insights, emphasizing not just the "how" but the critical "why" behind each experimental choice. The objective is to construct a logical, self-validating workflow that rigorously interrogates the compound's cytotoxic profile, antimicrobial potential, and specific mechanistic actions through enzyme inhibition, thereby building a robust preclinical data package.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of any biological evaluation. These parameters influence solubility, cell permeability, and target engagement. The properties for the structurally related isomer, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, are presented below as a representative profile.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | PubChem[3] |
| CAS Number | 6973-47-3 | PubChem[3] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | PubChem[3] |
| Molecular Weight | 276.36 g/mol | PubChem[3] |
| InChI Key | QFJZPNSHJNCXMO-UHFFFAOYSA-N | PubChem[3] |
A Strategic Workflow for In Vitro Evaluation
The initial assessment of a novel chemical entity requires a tiered, logical progression from broad toxicity screening to more focused, mechanism-of-action studies. This approach ensures that resources are allocated efficiently, de-risking the candidate at each critical stage. The following workflow represents a robust strategy for characterizing 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Data Presentation: Antimicrobial Profile
Results should be tabulated against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Experimental Value | Experimental Value |
| Bacillus subtilis | Positive | Experimental Value | Experimental Value |
| Escherichia coli | Negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | Negative | Experimental Value | Experimental Value |
Section 4: Mechanistic Elucidation via Enzyme Inhibition
Should the initial screens indicate promising activity, the next logical step is to investigate the compound's mechanism of action. Sulfonamides are well-documented enzyme inhibitors, and evaluating activity against key targets can provide critical mechanistic insights. [4]
Rationale and Target Selection
Based on the extensive literature on sulfonamides, several enzyme classes are high-priority targets:
-
Carbonic Anhydrases (CAs): Inhibition of CAs is relevant for applications in glaucoma, and certain isoforms are overexpressed in tumors. [4][5]* Dihydropteroate Synthase (DHPS): This is the classical target for antibacterial sulfonamides, where they act as competitive inhibitors in the bacterial folic acid synthesis pathway. [4][6]* Cyclooxygenases (COX-1/COX-2): Inhibition of COX enzymes is the mechanism behind many anti-inflammatory drugs. [4][7]* Tyrosine Kinases (e.g., VEGFR-2): Many modern anticancer drugs target kinases, and sulfonamide-containing molecules have shown potent inhibitory activity. [8][9]
Generalized Protocol: In Vitro Enzyme Inhibition Assay
While specific substrates and detection methods vary, the general protocol for an in vitro enzyme inhibition assay is conserved.
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the test compound (4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide) in an appropriate assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the sulfonamide inhibitor at a range of concentrations. [4]Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme). [4]3. Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. [4]4. Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the product formation over time using a microplate reader (detecting changes in absorbance or fluorescence, depending on the assay).
-
Data Analysis: Determine the initial reaction rates from the kinetic data. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.
Data Presentation: Enzyme Inhibition Profile
The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀).
| Enzyme Target | Biological Relevance | IC₅₀ (nM or µM) |
| Carbonic Anhydrase II | Glaucoma, Diuretic | Experimental Value |
| Dihydropteroate Synthase | Antibacterial | Experimental Value |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Experimental Value |
| VEGFR-2 | Anticancer | Experimental Value |
Section 5: Conclusion and Path Forward
This guide has outlined a systematic, multi-tiered strategy for the comprehensive in vitro evaluation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. By progressing from broad cytotoxicity and antimicrobial screening to specific enzyme inhibition assays, a researcher can efficiently build a detailed profile of the compound's biological activity.
The results from these studies will dictate the path forward. Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into apoptotic pathways and progression to in vivo xenograft models. [8]Significant antibacterial activity, particularly against resistant strains, would justify further medicinal chemistry efforts to optimize the structure. [6]Identification of a potent enzyme inhibitor provides a clear mechanistic hypothesis that can be further validated through advanced biophysical techniques and cellular target engagement assays before advancing to animal models of disease.
References
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Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). Retrieved from [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2012). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]
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Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2023). RSC Advances. Retrieved from [Link]
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Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (2018). International Journal of Molecular Sciences. Retrieved from [Link]
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Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a member of the vast and pharmacologically significant sulfonamide class of compounds. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of sulfonamide chemistry to present a robust technical profile. We will delve into its inferred synthesis, structural characterization, potential mechanisms of action, and prospective applications, drawing upon the rich history and well-understood properties of its chemical relatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced world of sulfonamide chemistry.
Introduction to the Benzenesulfonamide Scaffold
The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, dating back to the discovery of the antibacterial properties of Prontosil in the 1930s.[1] This discovery ushered in the era of sulfa drugs and laid the groundwork for the development of a multitude of therapeutic agents. The general structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), provides a versatile scaffold that can be readily modified to modulate biological activity.[1] These modifications have led to the creation of drugs with a wide array of applications, including antibacterial, diuretic, anticonvulsant, and anticancer properties. The 4-amino substitution on the benzene ring is a particularly important feature, as seen in the archetypal sulfanilamide, and is known to be crucial for the antibacterial activity of many sulfa drugs.
Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide: A Probable Pathway
While a specific, documented synthesis for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not readily found in the literature, a highly probable and efficient synthetic route can be inferred from established methods for preparing N-aryl benzenesulfonamides. The most common approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.
A logical two-step synthesis is proposed, starting from the readily available 4-nitrobenzenesulfonyl chloride. This strategy is advantageous as the nitro group can be reduced to the desired amino group in the final step, a common tactic in the synthesis of aromatic amines.
Step 1: Sulfonamide Bond Formation
The initial step involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to an amine. Several well-established methods can be employed for this transformation, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Experimental Protocol: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
-
Reaction Setup: Dissolve the N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide (1.0 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization to afford pure 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Structural Characterization
The identity and purity of the synthesized 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide would be confirmed using a combination of standard spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings, the methyl groups on the dimethylphenyl ring, the amine (-NH₂) protons, and the sulfonamide (-SO₂NH-) proton. The integration of these signals would confirm the proton count. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide N-H, S=O stretching of the sulfonyl group, and C-N stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₆N₂O₂S), confirming its molecular formula. |
| Elemental Analysis | The percentage composition of carbon, hydrogen, nitrogen, and sulfur would match the calculated values for the molecular formula. |
Potential Mechanism of Action and Biological Activity
The biological activity of sulfonamides is diverse and highly dependent on their substitution patterns. While specific biological data for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not available, we can infer potential activities based on its structural features.
A. As an Antibacterial Agent:
The 4-aminobenzenesulfonamide moiety is the classic pharmacophore for antibacterial sulfa drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these sulfonamides block the bacterial metabolic pathway. Human cells are unaffected as they obtain folic acid from their diet.
B. As a Carbonic Anhydrase Inhibitor:
The benzenesulfonamide scaffold is also a well-known inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The binding of sulfonamides to the zinc ion in the active site of CAs is a key interaction. The substitution pattern on the benzene ring and the sulfonamide nitrogen can influence the potency and isoform selectivity of these inhibitors.
C. Other Potential Activities:
The broader class of N-aryl benzenesulfonamides has been explored for a range of other biological activities, including anti-inflammatory, and anticancer effects.[2][3] The specific activity of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide would need to be determined through in vitro and in vivo screening.
Visualizing the Potential Mechanism of Action (Antibacterial)
Caption: Inferred antibacterial mechanism via competitive inhibition of DHPS.
Physicochemical Properties (Predicted)
While experimental data is not available, computational methods can provide an estimation of the physicochemical properties of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. These properties are crucial for predicting its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion). A similar compound, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (PubChem CID: 238038), has the following computed properties which can serve as an approximation[4]:
| Property | Predicted Value (for 2,6-dimethyl analog) |
| Molecular Weight | 276.36 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 77.8 Ų |
These predicted values suggest that the compound has drug-like properties according to Lipinski's rule of five.
Conclusion and Future Directions
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide represents an intriguing yet underexplored member of the benzenesulfonamide family. Based on the well-established chemistry of this class of compounds, a straightforward synthetic route can be proposed, and its structure can be unambiguously confirmed using standard analytical techniques. Its structural similarity to known antibacterial agents and carbonic anhydrase inhibitors suggests that it may possess interesting biological activities.
Future research should focus on the actual synthesis and characterization of this compound to validate the proposed methods and obtain precise physicochemical data. Subsequently, comprehensive biological screening is warranted to elucidate its potential therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could further optimize its biological profile and pave the way for the development of novel therapeutic agents. The rich history of sulfonamides in medicine suggests that even subtle structural modifications can lead to significant pharmacological discoveries.
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Unveiling the Therapeutic Potential of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide: A Technical Guide to Target Identification and Validation
Introduction: The Therapeutic Promise of a Benzenesulfonamide Scaffold
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This technical guide delves into the potential therapeutic targets of a specific, yet under-explored, member of this class: 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. While direct biological data for this compound is not extensively available in the public domain, its structural features—a primary 4-amino group and a substituted N-phenyl ring—provide a strong rationale for investigating its potential as an inhibitor of key enzymes implicated in cancer and other diseases.
This document will serve as an in-depth guide for researchers, scientists, and drug development professionals. It will explore the most probable therapeutic targets for this molecule based on structure-activity relationships of analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols for the validation of these targets and the characterization of the compound's biological activity. The overarching goal is to equip the scientific community with the necessary framework to unlock the therapeutic potential of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Chapter 1: In Silico and Mechanistic Insights into Plausible Therapeutic Targets
The chemical structure of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide strongly suggests two primary, high-potential therapeutic targets: Carbonic Anhydrases (CAs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Carbonic Anhydrase Inhibition: A Promising Avenue in Oncology
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are 15 known human CA isoforms, and their overexpression, particularly of CA IX and CA XII, is intimately linked with the tumor microenvironment.[1][2] These isoforms play a crucial role in maintaining the acidic extracellular pH of tumors, which promotes tumor invasion, metastasis, and resistance to therapy.
The primary sulfonamide group (-SO2NH2) in 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is the key pharmacophore that is expected to bind to the zinc ion in the active site of carbonic anhydrases. The N-(2,4-dimethylphenyl) "tail" of the molecule is predicted to extend into a hydrophobic pocket within the enzyme's active site, and its specific interactions with amino acid residues in this region will likely determine its isoform selectivity.[3]
Hypothesized Signaling Pathway of CA IX in the Tumor Microenvironment:
VEGFR-2 Inhibition: Targeting Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process.[4] Several sulfonamide-containing molecules have been identified as potent VEGFR-2 inhibitors.[4] The N-phenylbenzenesulfonamide scaffold can effectively occupy the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
The 2,4-dimethylphenyl moiety of the title compound can potentially form favorable hydrophobic interactions within the kinase domain of VEGFR-2, contributing to its binding affinity.
Hypothesized VEGFR-2 Signaling Pathway:
Chapter 2: Experimental Validation of Therapeutic Targets
A rigorous and systematic experimental approach is paramount to validate the hypothesized therapeutic targets and to characterize the biological activity of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
A plausible synthetic route for the title compound would involve the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylaniline. A more detailed, referenced synthesis protocol would be necessary for practical laboratory work.
In Vitro Target Validation
This assay is based on the principle that CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare stock solutions of recombinant human CA II, CA IX, and CA XII in assay buffer.
-
Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile.
-
Test Compound: Prepare a stock solution of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the test compound at various concentrations (typically in a serial dilution).
-
Add 10 µL of the enzyme solution (final concentration will depend on the specific activity of the enzyme lot).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Commercial kits are available for this assay, which typically measures the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Cell Viability (MTT) Assay:
This assay assesses the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a breast cancer cell line like MDA-MB-231, known to express CA IX) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for VEGFR-2 Signaling:
This technique is used to detect changes in the phosphorylation status of VEGFR-2 and its downstream signaling proteins.[9][10]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat endothelial cells (e.g., HUVECs) with VEGF in the presence or absence of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-Akt, and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Experimental Workflow for In Vitro Validation:
In Vivo Target Validation
This model is essential for evaluating the in vivo efficacy of the compound.[11][12][13]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide (e.g., by oral gavage or intraperitoneal injection) and a vehicle control daily.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CA IX and phospho-VEGFR-2).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Chapter 3: Data Interpretation and Future Directions
The culmination of the in vitro and in vivo data will provide a comprehensive profile of the therapeutic potential of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Data Summary and Interpretation
| Experiment | Metric | Interpretation of Positive Result |
| CA Inhibition Assay | IC50 values for CA II, IX, XII | Potent and selective inhibition of tumor-associated CA isoforms (IX and XII) over the ubiquitous CA II isoform. |
| VEGFR-2 Kinase Assay | IC50 value | Direct inhibition of VEGFR-2 kinase activity. |
| MTT Assay | IC50 value | Cytotoxic or cytostatic effect on cancer cells. |
| Western Blot | Reduced phosphorylation of VEGFR-2, ERK, Akt | Inhibition of the VEGFR-2 signaling pathway in cells. |
| Xenograft Model | Tumor growth inhibition | In vivo antitumor efficacy. |
Future Perspectives
Positive results from these studies would warrant further investigation, including:
-
Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.
-
Combination Therapies: Investigating the synergistic effects of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with standard-of-care chemotherapies or other targeted agents.
Conclusion
While 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide remains a relatively uncharacterized molecule, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined a clear and logical path for the identification and validation of its most probable therapeutic targets, with a focus on carbonic anhydrase and VEGFR-2 inhibition. The detailed experimental protocols and logical frameworks presented herein are intended to empower researchers to systematically explore the therapeutic potential of this and other novel benzenesulfonamide derivatives, ultimately contributing to the development of new and effective medicines.
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A. P. D. L. M. M. M. A. R. S. L. D. S. G. P. C. T. S. V. A. D. F. A. D. K. D. G. C. M. B. C. M. Monti, Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ACS Medicinal Chemistry Letters. 2017 . Available: [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available: [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Benzenesulfonamide Analogs
Introduction
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] The inherent versatility of the benzenesulfonamide scaffold, characterized by a benzene ring attached to a sulfonamide functional group (-SO₂NH₂), allows for systematic structural modifications that can profoundly influence biological activity. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzenesulfonamide analogs, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the causal relationships between chemical structure and biological function, supported by experimental data and computational insights, to provide a comprehensive resource for researchers and drug development professionals.
The Benzenesulfonamide Scaffold: A Privileged Pharmacophore
The benzenesulfonamide moiety is a key pharmacophore found in numerous clinically approved drugs.[1] Its widespread use stems from its ability to act as a versatile building block for designing molecules that can interact with various biological targets. The core scaffold consists of a phenyl ring, a sulfonamide group, and points for chemical modification, typically at the sulfonamide nitrogen (N1) and the para-position of the benzene ring.
SAR of Benzenesulfonamide Analogs as Anticancer Agents
A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX) and XII (hCA XII).[4][5][6] Under hypoxic conditions prevalent in solid tumors, these enzymes are overexpressed and play a crucial role in regulating pH, facilitating tumor cell survival, and proliferation.[1][4]
Targeting Tumor Hypoxia: Inhibition of Carbonic Anhydrase IX and XII
The sulfonamide group of benzenesulfonamides acts as a potent zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion in the active site of carbonic anhydrases.[7] The "tail approach" is a widely employed strategy in designing potent and selective CA inhibitors, where various chemical moieties are appended to the benzenesulfonamide core to interact with the surrounding amino acid residues in the enzyme's active site.[8][9]
The following diagram illustrates the general mechanism of CA IX inhibition by benzenesulfonamide derivatives in the tumor microenvironment.
Caption: Anticancer mechanism of benzenesulfonamides via CA IX inhibition.
Key SAR Insights for Anticancer Activity:
-
The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is crucial for potent CA inhibition as it coordinates with the zinc ion in the active site.
-
Substitutions on the Benzene Ring:
-
Para-substitution: Modifications at the para-position of the benzene ring are critical for achieving isoform selectivity.[10] The nature of the "tail" at this position influences interactions with the hydrophobic and hydrophilic regions of the CA active site.[11]
-
Fluorination: Tetrafluoro-substitution on the benzene ring can enhance inhibitory potency, likely due to the increased acidity of the sulfonamide group.[11][12]
-
-
Linker Moiety: The linker connecting the benzenesulfonamide core to the tail can influence the overall rigidity and conformation of the molecule, which in turn affects binding affinity and selectivity.[13][14] The introduction of rigid cyclic linkers, such as 1,3,5-triazine, has been explored to improve inhibitory activity.[4]
-
Tail Moiety: The chemical nature of the tail is a key determinant of isoform selectivity. Hydrophobic tails can interact with hydrophobic pockets in the active site, while polar groups can form hydrogen bonds with specific residues.[15]
Quantitative Data: In Vitro Anticancer and CA IX Inhibitory Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) and enzyme inhibition data for representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Enzyme | Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |
| SLC-0111 | Glioblastoma, Pancreatic, Breast | Varies | hCA IX | Potent | Selective | |
| Compound 12i | - | - | hCA IX | 38.8 | - | [4] |
| Compound 4e | MDA-MB-231 | 1.52-6.31 | hCA IX | 10.93 | High | [5][16] |
| Compound 4g | MDA-MB-231 | 1.52-6.31 | hCA IX | - | High | [5][16][17] |
| Compound 4h | MDA-MB-231 | 1.52-6.31 | hCA IX | - | High | [5][16][17] |
SAR of Benzenesulfonamide Analogs as Antimicrobial Agents
Benzenesulfonamide-based compounds have a long history as antibacterial agents. Modern research focuses on developing novel derivatives to combat antimicrobial resistance.
Key SAR Insights for Antimicrobial Activity:
-
Shift in Activity Spectrum: Derivatization of existing antibiotics, such as fluoroquinolones, with benzenesulfonylamido groups can shift their activity from predominantly Gram-negative to more potent against Gram-positive strains.[18]
-
Electronic and Steric Parameters: Quantitative structure-activity relationship (QSAR) studies have shown a linear correlation between the antimicrobial activity and electronic and steric parameters. Small, electron-donating groups on the benzenesulfonamide ring tend to increase in vitro activity against Gram-positive bacteria.[18]
-
Hydrophobicity: Hydrophobic properties appear to play a minor role in determining the minimum inhibitory concentration (MIC).[18]
-
Incorporation of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxadiazoles, can confer good antibacterial activity, particularly against Escherichia coli and Pseudomonas aeruginosa. The nature and position of substituents on these heterocyclic rings are critical.[19] For instance, electron-withdrawing groups at the para-position of an aromatic ring attached to the oxadiazole can enhance activity against E. coli.[19]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (MIC) for representative benzenesulfonamide derivatives.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [2][3] |
| Compound 4h | S. aureus | 6.63 | [2][3] |
| Compound 4a | P. aeruginosa | 6.67 | [2][3] |
| Compound 4a | S. typhi | 6.45 | [2][3] |
| Compound 4f | B. subtilis | 6.63 | [2][3] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.
Principle: The hydration of CO₂ produces H⁺, leading to a decrease in pH. A pH indicator is used to monitor the reaction rate. The time it takes for the pH to drop by a specific unit is measured in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at a specific pH.
-
Prepare a stock solution of the purified carbonic anhydrase isoform.
-
Prepare stock solutions of the benzenesulfonamide analogs in a suitable solvent (e.g., DMSO).
-
Prepare a solution of a pH indicator (e.g., p-nitrophenol).
-
Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (containing the buffer and pH indicator) with the CO₂ solution.
-
Monitor the change in absorbance of the pH indicator over time.
-
Repeat the measurement in the presence of varying concentrations of the benzenesulfonamide inhibitor.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the absorbance data.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate inhibition model.
-
Caption: General workflow for the carbonic anhydrase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the benzenesulfonamide analogs in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The benzenesulfonamide scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic chemical modifications in fine-tuning the biological activity of these analogs. Future research will likely focus on the development of novel derivatives with improved isoform selectivity, enhanced pharmacokinetic properties, and novel mechanisms of action to address the ongoing challenges in cancer therapy and infectious diseases. The integration of computational methods, such as molecular docking and QSAR, will continue to be instrumental in guiding the rational design of the next generation of benzenesulfonamide-based drugs.
References
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- Wang, X., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11373-11394.
- D'Arrigo, P., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 169-174.
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- Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.
- Thakur, A., et al. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. Arkat USA.
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Methodological & Application
Application Note & Synthesis Protocol: 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. The synthesis is executed via a robust two-step process commencing with the N-sulfonylation of 2,4-dimethylaniline using 4-acetamidobenzenesulfonyl chloride, followed by the acidic hydrolysis of the acetamido protecting group. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic rationale, detailed experimental procedures, characterization guidelines, and critical safety information.
Introduction
The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The general structure, an SO₂ group connected to a nitrogen atom, allows for diverse substitutions, enabling fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles. 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is a primary arylsulfonamide derivative, representing a valuable building block for the development of novel therapeutic candidates. Its synthesis requires a strategic approach, namely the protection of the 4-amino group on the benzenesulfonyl moiety to prevent undesired self-reaction during the sulfonylation step.
This protocol employs a classic and reliable method: the initial coupling of 4-acetamidobenzenesulfonyl chloride with 2,4-dimethylaniline, followed by a deprotection step to yield the target primary amine. This approach ensures high yields and purity, making it suitable for both laboratory-scale synthesis and process development.
Synthesis Overview & Reaction Scheme
The synthesis proceeds in two distinct stages:
-
N-Sulfonylation: Formation of an N-S bond between 4-acetamidobenzenesulfonyl chloride and 2,4-dimethylaniline to create the protected intermediate, 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide.
-
Deprotection: Removal of the acetyl protecting group from the intermediate via acid-catalyzed hydrolysis to furnish the final product.
Caption: High-level experimental workflow diagram.
Part A: Synthesis of 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide (Intermediate)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (e.g., 5.0 g, 41.3 mmol) and pyridine (e.g., 4.0 mL, 49.5 mmol) in 80 mL of dichloromethane (DCM). Stir the solution at room temperature.
-
Addition of Sulfonyl Chloride: To the stirring solution, add 4-acetamidobenzenesulfonyl chloride (e.g., 10.6 g, 45.4 mmol) portion-wise over 15 minutes. The addition may be slightly exothermic. Maintain the temperature near room temperature, using a cool water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the 2,4-dimethylaniline spot indicates the reaction is complete.
-
Workup - Acid Wash: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and any unreacted amine.
-
Workup - Base and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Part B: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide (Final Product)
-
Hydrolysis Setup: Place the crude 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide from Part A into a 250 mL round-bottom flask. Add 50 mL of ethanol and 50 mL of 6 M hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) using a heating mantle. Maintain reflux for 2-4 hours, stirring continuously. The solid should dissolve as the reaction progresses.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes. The hydrochloride salt of the product may precipitate.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. While stirring vigorously, carefully add a saturated solution of sodium bicarbonate until the pH of the mixture is neutral to slightly basic (pH 7-8). The free amine product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification and Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide as a crystalline solid. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Product Characterization
| Technique | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Determine using a calibrated melting point apparatus and compare to literature values. |
| TLC | A single spot with an Rf value distinct from starting materials. |
| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch, primary amine), ~3250 (N-H stretch, sulfonamide), ~1330 & ~1150 (S=O asymmetric and symmetric stretch). [3] |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings, a singlet for the primary amine protons (-NH₂), a singlet for the sulfonamide proton (-SO₂NH-), and singlets for the two methyl groups (-CH₃). The signal for the acetyl group (~2.1 ppm) from the intermediate should be absent. |
| Mass Spec (ESI) | Calculation of the exact mass should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₄H₁₆N₂O₂S). [4] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially those involving pyridine, dichloromethane, and chlorosulfonic acid derivatives, must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
4-Acetamidobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle with care. [5] * Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Hydrochloric Acid (Conc.): Highly corrosive and causes severe burns. Releases toxic fumes. Handle with extreme caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Determination of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Abstract
This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of this sulfonamide-class compound. The described protocol demonstrates excellent linearity, accuracy, and precision, and its stability-indicating nature has been confirmed through rigorous forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a detailed experimental protocol, method validation procedures, and the scientific rationale underpinning the chosen analytical parameters.
Introduction and Scientific Rationale
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is an aromatic amine and a member of the sulfonamide class of compounds, which are of significant interest in pharmaceutical development.[4] The accurate determination of purity is a critical quality attribute that ensures the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6]
The molecular structure of the analyte, featuring a polar sulfonamide group, a basic primary amine, and a nonpolar substituted phenyl ring system, dictates the chromatographic strategy. A reversed-phase (RP) HPLC method was selected as the logical approach. In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The hydrophobic portions of the analyte interact with the stationary phase, providing retention, while its polarity can be modulated by the mobile phase composition to achieve optimal separation from potential impurities.[7][8]
The development of a stability-indicating method is paramount. Such a method must be able to unequivocally separate the intact API from any degradation products that may form under stress conditions such as hydrolysis, oxidation, heat, or light.[1][9] Therefore, forced degradation studies are an integral part of the method development and validation process, providing confidence that the method can accurately measure the API's purity over its entire lifecycle.[3][10]
HPLC Method Development and Optimization
The primary objective was to develop a method that provides a sharp, symmetric peak for the main analyte, well-resolved from any impurities or degradants.
-
Column Selection: A YMC-Triart C8 column was selected. While C18 columns are common, a C8 phase offers slightly less hydrophobicity, which can be advantageous for eluting moderately nonpolar compounds like the target analyte within a reasonable runtime without requiring excessively high organic solvent concentrations. A similar methodology has proven successful for related sulfonamide compounds.[11][12]
-
Mobile Phase Selection:
-
Aqueous Phase: A phosphate buffer was chosen to control the mobile phase pH. The primary amine group on the analyte has a pKa that makes its protonation state pH-dependent. Maintaining a consistent, slightly acidic pH (e.g., pH 3.0-4.0) ensures the amine is protonated, which minimizes peak tailing and leads to reproducible retention times.
-
Organic Phase: Acetonitrile (ACN) was selected as the organic modifier due to its low viscosity and UV transparency.
-
Elution Mode: A gradient elution program was developed. This approach allows for the efficient elution of any early-eluting polar impurities while also ensuring that any late-eluting, more nonpolar degradants are cleared from the column, providing a clean baseline for subsequent injections.[11][12]
-
-
Detector Wavelength: The UV spectrum of the analyte, characterized by its aromatic rings, shows significant absorbance around 265 nm. This wavelength was chosen to ensure high sensitivity for both the main component and potential structurally related impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Software: Empower 3, Chromeleon, or equivalent chromatography data software.
-
Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Chemicals:
-
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Dipotassium Hydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Preparation of Solutions
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.74 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide sample into a 50 mL volumetric flask. Prepare in the same manner as the Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data for the final method are summarized in the table below.
| Parameter | Condition |
| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: KH₂PO₄ Buffer (pH 3.5) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 265 nm |
| Run Time | 40 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[13][14][15]
Sources
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- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. biomedres.us [biomedres.us]
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- 10. pharmtech.com [pharmtech.com]
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- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. database.ich.org [database.ich.org]
Application Note: Structural Elucidation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide using a Suite of NMR Spectroscopic Techniques
Abstract
This comprehensive guide provides a detailed protocol for the structural elucidation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This document outlines a systematic approach employing a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from sample preparation to the selection of specific NMR techniques, is explained to provide researchers with a robust framework for their own analytical workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the structural characterization of complex organic molecules.
Introduction: The Central Role of NMR in Characterizing Sulfonamides
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities.[1] The precise arrangement of the aromatic rings, the substitution pattern, and the conformation around the sulfonamide linkage are critical determinants of a molecule's biological function. Therefore, rigorous structural verification is a cornerstone of the drug discovery and development process.
NMR spectroscopy provides an atomic-level view of molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Through a series of carefully selected experiments, it is possible to piece together the complete molecular puzzle, identifying individual atoms, their chemical environments, and their connectivity. This application note will guide the user through a logical workflow, from basic 1D experiments to more complex 2D correlation techniques, to achieve a complete and confident structural assignment of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Foundational Steps: Meticulous Sample Preparation
The quality of the NMR data is intrinsically linked to the quality of the sample. Proper sample preparation is paramount to obtaining high-resolution spectra free from artifacts that could complicate interpretation.[2]
Solvent Selection: A Critical Choice
The choice of a deuterated solvent is the first and one of the most critical decisions in preparing an NMR sample.[3] The ideal solvent should completely dissolve the analyte, be chemically inert, and have a residual solvent signal that does not overlap with key analyte resonances.[3] For 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, several common deuterated solvents can be considered:
-
Deuterated Chloroform (CDCl₃): Often a good starting point due to its excellent dissolving power for many organic compounds and relatively low cost.[3] However, the acidic nature of residual protons can sometimes lead to exchange with labile protons (e.g., -NH₂ and -SO₂NH-), potentially broadening these signals.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds and particularly useful for observing labile protons due to its ability to form hydrogen bonds.[3] Its high boiling point can make sample recovery challenging.
-
Deuterated Acetone (Acetone-d₆): A versatile solvent with a convenient chemical shift range for its residual peak.
The selection of the solvent can influence the chemical shifts of the analyte's protons due to varying solvent-solute interactions.[4] For consistency and comparability of data, it is crucial to use the same solvent for all NMR experiments performed on a given sample.[5]
Protocol for Sample Preparation
-
Analyte Purity: Ensure the 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral analysis.
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently swirl or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[2]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[5] To remove any insoluble impurities, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[8]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9] However, for routine analysis, the residual solvent peak is often used as a secondary reference.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[7] Clearly label the tube with the sample identification.
A Multi-faceted Approach: The NMR Experimental Suite
A hierarchical approach, starting with simple 1D experiments and progressing to more informative 2D techniques, is the most efficient strategy for structural elucidation.
One-Dimensional NMR Experiments: The Initial Overview
The ¹H NMR spectrum provides the initial and most direct information about the number of different types of protons in a molecule, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling).
Experimental Protocol:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Data for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
| -SO₂NH- | 8.0 - 9.0 | Broad Singlet | 1H |
| Aromatic H (protons on the aminobenzene ring) | 6.5 - 7.8 | Doublets | 4H |
| Aromatic H (protons on the dimethylphenyl ring) | 6.9 - 7.2 | Singlet, Doublet | 3H |
| -CH₃ (at position 2) | 2.1 - 2.3 | Singlet | 3H |
| -CH₃ (at position 4) | 2.3 - 2.5 | Singlet | 3H |
Note: Chemical shifts are estimates based on data for similar compounds and can vary depending on the solvent and concentration.[10][11][12]
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.
Experimental Protocol:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
Expected ¹³C NMR Data for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-SO₂ | 130 - 140 |
| Other Aromatic C (aminobenzene ring) | 115 - 130 |
| Aromatic C-N (dimethylphenyl ring) | 135 - 145 |
| Aromatic C-CH₃ | 130 - 140 |
| Other Aromatic C (dimethylphenyl ring) | 120 - 135 |
| -CH₃ | 18 - 25 |
Note: Chemical shifts are estimates based on data for similar compounds and can vary depending on the solvent.
DEPT spectroscopy is a powerful technique used to distinguish between CH, CH₂, and CH₃ groups.[10][11] It is typically run in two experiments: DEPT-90, which only shows CH signals, and DEPT-135, where CH and CH₃ signals appear as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[10][11]
Experimental Protocol:
-
Acquire DEPT-90 and DEPT-135 spectra using the appropriate pulse programs.
-
Process the data and compare the spectra with the standard ¹³C NMR spectrum to assign the multiplicity of each carbon signal.
Expected DEPT Information:
-
DEPT-90: Will show signals for the aromatic CH carbons.
-
DEPT-135: Will show positive signals for the aromatic CH carbons and the methyl (CH₃) carbons. No negative signals are expected as there are no CH₂ groups in the molecule.
-
Quaternary Carbons: By comparing the ¹³C and DEPT spectra, the signals corresponding to the quaternary carbons (C-S, C-N, C-NH₂, and the substituted carbons on the dimethylphenyl ring) can be identified by their absence in the DEPT spectra.
Two-Dimensional NMR Experiments: Connecting the Dots
2D NMR experiments provide correlation data that reveals how different nuclei are connected within the molecule, which is crucial for unambiguous structural assignment.
The COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. The spectrum displays the ¹H NMR spectrum along both axes, with diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating coupled protons.
Experimental Protocol:
-
Acquire the 2D COSY spectrum using a standard gradient-selected COSY pulse sequence.
-
Process the 2D data to generate the correlation map.
Expected COSY Correlations:
A Graphviz diagram illustrating the expected COSY correlations is provided below. Cross-peaks are expected between adjacent aromatic protons on both the aminobenzene and dimethylphenyl rings.
Caption: Expected ¹H-¹³C HSQC correlations.
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This experiment is crucial for piecing together the molecular fragments identified by COSY and HSQC, and for identifying the positions of quaternary carbons.
Experimental Protocol:
-
Acquire the 2D HMBC spectrum using a standard gradient-selected HMBC pulse sequence.
-
Process the 2D data to generate the long-range ¹H-¹³C correlation map.
Expected Key HMBC Correlations:
A Graphviz diagram illustrating some of the key expected HMBC correlations is provided below. These long-range correlations are vital for connecting the different parts of the molecule.
Caption: Key expected long-range ¹H-¹³C HMBC correlations.
Synthesizing the Data: A Step-by-Step Workflow for Structural Confirmation
The following workflow provides a logical sequence for integrating the data from all the NMR experiments to arrive at a definitive structural assignment.
Caption: Systematic workflow for NMR-based structural elucidation.
Conclusion and Best Practices
By systematically applying the suite of NMR experiments detailed in this application note, researchers can achieve an unambiguous structural elucidation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. Adherence to good laboratory practices, including meticulous sample preparation and a logical experimental workflow, is essential for obtaining high-quality, reliable data. The principles and protocols outlined herein are broadly applicable to the structural characterization of a wide range of organic molecules, making this guide a valuable resource for the scientific community.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
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Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
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Oxford Instruments Magnetic Resonance. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
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C-CART. (n.d.). GOOD LAB PRACTICE-NMR. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Columbia University. (n.d.). HSQC and HMBC. [Link]
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University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
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The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
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- Akachuku, O. E., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(16), 4983.
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University of Calgary. (n.d.). 1H NMR Practice Problems. [Link]
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University of Nottingham. (2017, December 4). How to Prepare and Run a NMR Sample. [Link]
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NIST. (n.d.). Benzenesulfonamide, 4-methyl-. [Link]
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PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]
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PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. [Link]
- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
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"experimental design for testing 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in cell culture"
An In-Depth Guide to the In Vitro Evaluation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Abstract
This application note provides a comprehensive experimental framework for the initial cell-based characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. The sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2] Structurally novel sulfonamides have been shown to exert antitumor effects through various mechanisms, such as cell cycle arrest, carbonic anhydrase inhibition, and disruption of microtubule assembly.[1][2] This guide is designed for researchers in drug discovery and cell biology, offering a logical, multi-faceted approach to assess the cytotoxic and cytostatic potential of this specific compound. We present detailed, field-proven protocols for evaluating cell viability, apoptotic induction, and cell cycle distribution, underpinned by a rationale that emphasizes robust experimental design and data integrity.
Rationale and Strategic Overview
The therapeutic potential of sulfonamide derivatives as anticancer agents is well-documented.[3] Compounds like Indisulam (E7070) have progressed to clinical trials, acting as cell-cycle inhibitors that arrest cells at the G1/S transition.[4] The core objective when testing a novel compound like 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is to systematically determine its biological effect on cancer cells.
Our experimental strategy is designed to answer three fundamental questions:
-
Does the compound kill cells or inhibit their proliferation? (Cytotoxicity/Viability)
-
If it kills cells, what is the mechanism? (Apoptosis Assay)
-
If it inhibits proliferation, how does it do so? (Cell Cycle Analysis)
Answering these questions provides a foundational understanding of the compound's bioactivity and guides future investigation.
Pre-Experimental Planning & Setup
A successful study begins with meticulous planning.[5][6] Key variables must be considered and optimized before initiating the core assays.
Compound Handling and Preparation
-
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Store this stock in small aliquots at -20°C or -80°C, protected from light.
-
-
Vehicle Control: The solvent used to dissolve the compound (DMSO) can have its own biological effects. Therefore, all experiments must include a vehicle control group, where cells are treated with the same final concentration of DMSO as the highest concentration of the test compound. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts.
Cell Line Selection and Culture
-
Rationale: The choice of cell lines is critical and should align with the research hypothesis.[6]
-
Screening Panel: It is advisable to use a panel of cell lines from different cancer types (e.g., breast, lung, colon) to assess the breadth of activity. Examples include MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and HeLa (cervix carcinoma).[4]
-
Normal Cell Control: To assess selectivity, include a non-cancerous cell line (e.g., WI-38 normal fibroblasts or an equivalent) in parallel.[9] A compound that is highly toxic to cancer cells but minimally affects normal cells is a more promising therapeutic candidate.
-
-
Culture Conditions: Cells should be maintained in their recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[4] Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
Experimental Workflow Overview
The overall experimental process follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. This workflow ensures that resources are used efficiently, with promising results from the initial assay justifying the subsequent, more complex analyses.
Caption: A streamlined workflow for the in vitro evaluation of a test compound.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the primary assessment of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Materials:
-
96-well flat-bottom tissue culture plates
-
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of SDS in HCl.[12]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A common starting range is 0.1, 1, 10, 50, 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin or Taxol).[4]
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10][12] Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10]
Data Analysis:
-
Subtract the background absorbance (medium blank) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and do not become over-confluent during the assay. |
| Compound Concentrations | Logarithmic scale (e.g., 0.1 µM to 100 µM) | Covers a wide range to accurately determine the dose-response curve and IC₅₀.[14] |
| Incubation Time | 24, 48, 72 hours | Allows for assessment of both short-term and long-term effects of the compound. |
| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity, ensuring observed effects are due to the compound. |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.
Caption: Quadrant analysis for Annexin V and PI flow cytometry data.
Materials:
-
6-well plates
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach gently using trypsin-EDTA. Combine the floating and adherent cells from each well into a single tube.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[16] Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Be sure to set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compounds that inhibit cell proliferation often cause an accumulation of cells in a specific phase.
Materials:
-
6-well plates
-
Flow cytometry tubes
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate in PBS).[17]
-
RNase A solution (e.g., 100 µg/mL).[18]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment time is typical for cell cycle analysis.
-
Cell Harvesting: Harvest adherent cells using trypsin-EDTA and collect them by centrifugation at ~300 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1-5 mL of ice-cold 70% ethanol dropwise.[18][19] This step is crucial to prevent cell clumping.
-
Incubation: Fix the cells for at least 30 minutes on ice.[18] Cells can be stored in 70% ethanol at -20°C for several weeks if necessary.[17]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[19][20] Discard the ethanol and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[19] The RNase A is essential to degrade RNA, ensuring that the PI dye binds only to DNA for accurate cell cycle analysis.[17]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and apply doublet discrimination gating to exclude cell clumps from the analysis.[18] The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Al-Salami, H., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. Retrieved from [Link]
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University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Retrieved from [Link]
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Fares, M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved from [Link]
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University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]
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El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2022). Quality by Design for Preclinical In Vitro Assay Development. PMC. Retrieved from [Link]
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National Institutes of Health. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]
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Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. PMC. Retrieved from [Link]
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Mickevičius, V., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]
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Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Retrieved from [Link]
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ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]
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Jeliński, T., et al. (2016). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]
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Rathore, A. S., et al. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. PubMed. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the antimicrobial activity of sulfonamides. Moving beyond a simple recitation of steps, this guide delves into the causal mechanisms behind experimental choices, establishes self-validating protocols, and is grounded in authoritative standards. It covers the fundamental mechanism of action, common resistance pathways, and detailed, step-by-step protocols for core susceptibility testing methods including broth microdilution (MIC determination), disk diffusion, and time-kill assays. Advanced techniques such as synergy testing are also detailed. Emphasis is placed on proper data interpretation and stringent quality control to ensure the generation of reliable and reproducible results.
Foundational Principles: Mechanism and Resistance
A thorough understanding of a drug's mechanism of action and the corresponding resistance pathways is critical for designing meaningful assessment protocols and interpreting their results.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
Sulfonamides are synthetic antimicrobial agents that function as bacteriostatic drugs, meaning they inhibit bacterial growth and reproduction rather than directly killing the cells.[][2] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid (Vitamin B9).[3][4]
Unlike humans, who obtain folate from their diet, most bacteria must synthesize it de novo. This pathway is essential for the production of nucleotides (purines and pyrimidines) required for DNA and RNA synthesis.[] Sulfonamides exploit this metabolic dependency by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[5][6] By binding to the active site of DHPS, they prevent the conversion of PABA into dihydropteroic acid, effectively halting the folic acid synthesis pathway and arresting bacterial proliferation.[3]
This selective toxicity is a cornerstone of their clinical utility. The combination of a sulfonamide (e.g., sulfamethoxazole) with trimethoprim, which inhibits a downstream enzyme, dihydrofolate reductase (DHFR) , results in a sequential blockade of the same pathway, often leading to synergistic and sometimes bactericidal activity.[2][7]
Mechanisms of Bacterial Resistance
The clinical utility of sulfonamides has been significantly challenged by the widespread development of bacterial resistance.[3] Understanding these mechanisms is essential for accurate susceptibility testing.
-
Target Gene Mutation: Chromosomal mutations in the folP gene, which encodes the native DHPS enzyme, can alter its structure. These alterations reduce the binding affinity of sulfonamides while largely preserving the enzyme's affinity for the natural substrate, PABA.[3]
-
Acquisition of Resistant Genes: The most prevalent mechanism of high-level resistance is the horizontal acquisition of mobile genetic elements (plasmids) carrying alternative DHPS genes, namely sul1, sul2, and sul3.[5][8] These genes encode for highly resistant DHPS enzyme variants that are not effectively inhibited by sulfonamides, allowing the folic acid pathway to function even in the presence of the drug.[3][9]
Core Protocols for Antimicrobial Susceptibility Testing (AST)
Standardized methodologies are paramount for generating reproducible and comparable data. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Critical Prerequisite: Media Selection Standard Mueller-Hinton Broth (MHB) or Agar (MHA) must be used. It is crucial that the medium has a low concentration of thymidine and thymine, as excess levels can allow bacteria to bypass the folic acid synthesis pathway, leading to falsely resistant results.[12]
Broth Microdilution: Minimum Inhibitory Concentration (MIC) Determination
This method establishes the minimum concentration of a sulfonamide required to inhibit the visible growth of a bacterium in vitro.[11]
Step-by-Step Protocol:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] d. Further dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Plate Preparation: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide compound in CAMHB.[14] b. The typical final volume in each well is 100 µL. c. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the sterility control). b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
MIC Determination and Interpretation: a. After incubation, examine the wells for visible bacterial growth (indicated by turbidity or a cell pellet). b. Crucial for Sulfonamides: The MIC is recorded as the lowest concentration of the drug that causes ≥80% inhibition of growth compared to the growth control.[15][16] This is different from most antibiotics where complete inhibition is the endpoint. Trailing growth is common and should be accounted for by this rule. c. The numerical MIC value is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.[17][18]
Disk Diffusion (Kirby-Bauer) Method
This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to a fixed concentration of a sulfonamide impregnated on a paper disk.[19][20]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 2.1.1.
-
Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.
-
Disk Application: a. Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to apply the sulfonamide disk to the agar surface. Ensure firm contact.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]
-
Measurement and Interpretation: a. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). b. For sulfonamides, slight growth (up to 20%) within the zone may occur; the zone edge should be read at the point of significant inhibition. c. Compare the measured zone diameter to the S/I/R breakpoints published by CLSI or EUCAST to determine the final interpretation.[10]
Time-Kill Assay
This dynamic assay determines the rate of bacterial killing over time and is the definitive method for classifying an agent as bacteriostatic or bactericidal.[22][23]
Step-by-Step Protocol:
-
Preparation: a. Prepare tubes of CAMHB containing the sulfonamide at various concentrations, typically based on its predetermined MIC (e.g., 1x, 2x, 4x MIC).[12] b. Include a positive growth control tube without any drug.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[12]
-
Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each tube. b. Perform ten-fold serial dilutions of each aliquot in sterile saline. c. Plate the appropriate dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Data Analysis: a. Incubate the MHA plates for 18-24 hours at 35°C. b. Count the colonies on the plates and calculate the CFU/mL for each time point. c. Plot the log₁₀ CFU/mL versus time for each sulfonamide concentration. d. Interpretation:
Advanced Protocol: Synergy Testing
Checkerboard Assay for Synergy
This assay is used to quantify the interaction between two antimicrobial agents, such as a sulfonamide and trimethoprim. The result is expressed as the Fractional Inhibitory Concentration (FIC) Index.[13][24]
Step-by-Step Protocol:
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of Drug A (e.g., sulfamethoxazole) along the x-axis and Drug B (e.g., trimethoprim) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.[13]
-
Controls: Ensure that Row 1 contains only dilutions of Drug B and Column 1 contains only dilutions of Drug A to determine their individual MICs in the same experiment. Include growth and sterility controls.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL) and incubate as for a standard MIC test (35°C for 18-24 hours).[13]
-
Calculation of FIC Index: a. Determine the MIC of each drug alone and in combination. b. Calculate the FIC for each drug:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (FICI) for each combination that shows inhibition:
- FICI = FIC of Drug A + FIC of Drug B [25]
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[25]
-
Data Presentation and Quality Control
Quality Control (QC)
For any AST protocol to be valid, concurrent testing of established QC reference strains is mandatory. These strains have well-defined, expected ranges for MIC values and disk diffusion zone diameters. The results for the QC strain must fall within these published ranges for the results of the test isolates to be considered valid.[26]
| QC Strain | Antimicrobial Agent | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Trimethoprim-Sulfamethoxazole (1:19 ratio) | ≤0.5/9.5 | 23-29 |
| Staphylococcus aureus ATCC® 29213™ | Trimethoprim-Sulfamethoxazole (1:19 ratio) | ≤0.5/9.5 | N/A (Broth dilution QC only) |
| Staphylococcus aureus ATCC® 25923™ | Trimethoprim-Sulfamethoxazole (1.25/23.75 µg disk) | N/A (Disk diffusion QC only) | 24-32 |
Data derived from CLSI M100, 33rd Ed. Always refer to the latest version of CLSI or EUCAST documents for current QC ranges.
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Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
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Cleveland Clinic. (2025). Sulfonamides. Cleveland Clinic. [Link]
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Burchall, J. J. (1979). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy, 5(Supplement B), 1-2. [Link]
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Fiveable. (n.d.). Sulfonamide resistance Definition. Fiveable. [Link]
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St. Jude Children's Research Hospital. (2023). How bacteria resist the oldest class of synthetic antibiotics. St. Jude Children's Research Hospital. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Global Research Online. [Link]
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ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. [Link]
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Yilmaz, E., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16). [Link]
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Anderson, J. D. (1975). Synergy between sulphonamide and trimethoprim in the presence of pus. Journal of Clinical Pathology, 28(1), 80-81. [Link]
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Watson, I. D., et al. (1981). Synergy between trimethoprim and sulfonamide in urine: does it exist?. Clinical Therapeutics, 4(2), 103-108. [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
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EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing Reading guide. EUCAST. [Link]
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Byrne-Bailey, K. G., et al. (2009). Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom. Applied and Environmental Microbiology, 75(8), 2434-2439. [Link]
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- 7. Mechanism for synergism between sulphonamides and trimethoprim clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide via Recrystallization
Abstract
This comprehensive guide details a robust recrystallization procedure for the purification of crude 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. The protocol is designed for researchers, scientists, and professionals in drug development, providing a step-by-step methodology grounded in the fundamental principles of crystallization. This document elucidates the rationale behind solvent selection, procedural steps, and purity assessment techniques to ensure the attainment of a highly purified final product.
Introduction: The Imperative of Purity
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The biological activity and safety profile of such active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. Impurities, which can arise from starting materials, byproducts, or degradation products, can alter the compound's efficacy, introduce toxicity, and compromise the reliability of research data.
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle of this method hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By carefully controlling these parameters, the target compound can be induced to form a crystalline lattice, excluding impurities which remain in the solution.
This application note provides a detailed protocol for the purification of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, developed from established methodologies for related sulfonamides and fundamental chemical principles.
Principles of Recrystallization: A Strategic Approach
The success of recrystallization is predicated on the selection of an appropriate solvent. An ideal solvent for the recrystallization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution of the crude material.
-
Low Solubilizing Power at Lower Temperatures: As the solution cools, the solubility of the compound should decrease significantly, promoting crystallization and maximizing the recovery yield.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.
Based on the general solubility of sulfonamides, polar protic solvents or mixtures thereof are often effective.[2] For 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, an ethanol/water or isopropanol/water mixture is a promising starting point due to the compound's aromatic nature and the presence of polar amino and sulfonamide groups capable of hydrogen bonding.
Materials and Methods
Materials
-
Crude 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Celatom® or Filter Aid (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and appropriate mobile phase (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
Recommended Solvent System Selection
A preliminary small-scale solvent screen is highly recommended to determine the optimal solvent or solvent mixture. This involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
| Solvent/Mixture | Predicted Solubility of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | Rationale |
| Water | Poorly Soluble | The hydrophobic aromatic rings dominate over the polar functional groups.[3] |
| Ethanol | Sparingly to Moderately Soluble | The hydroxyl group can hydrogen bond with the amino and sulfonamide groups, but the overall hydrophobicity limits high solubility at room temperature.[4][5] |
| Isopropanol | Sparingly to Moderately Soluble | Similar to ethanol, offers a good balance of polarity.[2][4] |
| Ethanol/Water | Good for Recrystallization | Ethanol provides solubility at elevated temperatures, while the addition of water as an anti-solvent decreases solubility upon cooling, promoting crystallization.[2] |
| Acetone | Likely Soluble | The polar aprotic nature can solvate the molecule, but it may be too good of a solvent, leading to poor recovery. |
| Dichloromethane | Likely Soluble | The polarity is suitable for dissolving the compound, but it may not provide a significant solubility differential with temperature. |
Detailed Recrystallization Protocol
This protocol is based on a single-solvent/anti-solvent system, a common and effective method for sulfonamide purification.[6]
Step 1: Dissolution
-
Place the crude 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating. The goal is to use the smallest volume of solvent necessary to achieve complete dissolution at the boiling point.
Step 2: Decolorization (Optional)
-
If the resulting solution is colored due to impurities, remove it from the heat source.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.
-
Gently swirl the flask and reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]
Step 3: Hot Filtration
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper to prevent premature crystallization.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed flask.
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, place the flask in an ice bath for 15-30 minutes.[2]
Step 5: Isolation of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Ensure the filter paper is properly seated and wetted with a small amount of the cold solvent mixture before filtration.
Step 6: Washing
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.
Step 7: Drying
-
Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a period.
-
For complete drying, transfer the crystals to a watch glass or a desiccator.
Visual Workflow of the Recrystallization Procedure
Caption: A generalized workflow for the recrystallization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Purity Assessment
The purity of the recrystallized product should be rigorously assessed and compared to the crude material.
| Parameter | Crude Product (Expected) | Recrystallized Product (Expected) |
| Appearance | Off-white to colored powder | White to off-white crystalline solid |
| Melting Point | Broad and depressed range | Sharp melting point at the literature value |
| TLC Analysis | Multiple spots (impurities) | Single, well-defined spot |
| Spectroscopic Data (NMR, IR) | May show peaks corresponding to impurities | Clean spectra consistent with the desired structure |
Melting Point Determination
A sharp melting point range of 1-2°C is indicative of high purity. Impurities tend to broaden and depress the melting point.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively assess purity. The recrystallized product should ideally show a single spot, while the crude material may exhibit multiple spots corresponding to impurities.
Logical Flow for Purity Verification
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Validated RP-HPLC Method for the Quantitative Determination of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for the development and validation of a robust quantitative assay for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a key chemical entity relevant in pharmaceutical research and development. The presented method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique prized for its precision, accuracy, and accessibility in quality control and research laboratories. The core of this application note is a detailed, step-by-step protocol that is not only methodologically sound but also self-validating, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will elucidate the scientific rationale behind the selection of chromatographic conditions and validation parameters, ensuring the reader can confidently implement, adapt, and troubleshoot the assay. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to quantify this specific sulfonamide compound.
Introduction and Scientific Rationale
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a group renowned for its diverse biological activities and frequent use as a scaffold in medicinal chemistry. Accurate quantification of such molecules is paramount for various stages of drug development, including synthesis verification, purity assessment, stability testing, and formulation analysis.
The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the assay. 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide possesses a benzenesulfonamide core, which contains chromophores that strongly absorb ultraviolet (UV) light. This inherent property makes UV-Vis spectrophotometry a viable detection method. When coupled with the superior separation capabilities of HPLC, we can achieve a highly specific and sensitive assay.
An RP-HPLC method was chosen for the following reasons:
-
Specificity: The chromatographic separation effectively isolates the analyte from potential impurities, synthetic byproducts, or formulation excipients, ensuring that the UV signal is solely attributable to the compound of interest.[3]
-
Sensitivity: Modern HPLC systems with UV detectors can achieve low limits of quantitation, suitable for a wide range of analytical needs.
-
Robustness: RP-HPLC is a mature and well-understood technique, leading to methods that are reliable and transferable between laboratories.
-
Regulatory Acceptance: HPLC is a standard platform for quality control and regulatory submissions in the pharmaceutical industry.[4][5]
This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures," to establish the method's fitness for purpose through rigorous validation.[1][2]
Materials and Methods
Reagents and Chemicals
-
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide reference standard (Purity ≥ 99.5%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q®
-
Formic Acid, analytical grade
-
(Optional) Placebo or matrix blank corresponding to the sample formulation
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-5 decimal places)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (e.g., 0.45 µm PTFE)
Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and a short run time.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar sulfonamide analyte, ensuring good separation from polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by ensuring the analyte's amino group is protonated, preventing tailing. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 60% A / 40% B Isocratic | An isocratic method is simpler and more robust for a single analyte assay. The ratio is optimized for a retention time of approximately 5-7 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 265 nm | This wavelength was determined by a PDA scan to be near the absorbance maximum (λmax) for the analyte, providing optimal sensitivity.[6] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting impurities, followed by column re-equilibration. |
Experimental Protocols
Workflow Overview
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions from the Stock Standard Solution using the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh the sample material expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to return to room temperature, then dilute to volume with the diluent.
-
If necessary, perform a further dilution to bring the expected concentration into the middle of the calibration range (e.g., dilute 1:2 to achieve a target of 50 µg/mL from a 100 µg/mL solution).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Assay Procedure
-
Set up the HPLC system according to the conditions in Section 2.3 and allow it to equilibrate until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each of the working standard solutions in duplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Inject the prepared sample solutions in duplicate.
-
Calculate the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
Method Validation Protocol & Data
The method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][5][7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Inject the diluent, a placebo/matrix blank, and a sample spiked with the analyte.
-
Acceptance Criteria: The blank and placebo must show no significant peaks at the retention time of the analyte. The analyte peak in the chromatogram of the spiked sample should be pure (as determined by a PDA detector) and well-resolved from other peaks.
Linearity and Range
-
Protocol: Analyze a series of at least five concentrations across the proposed range (e.g., 5-200 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at the 100% level.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 5.0 | 52,150 |
| 25.0 | 260,500 |
| 50.0 | 525,100 |
| 100.0 | 1,049,500 |
| 200.0 | 2,101,200 |
| r² | 0.9999 |
Accuracy
Accuracy is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy (% Recovery) Data
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 25.0 | 24.8 | 99.2% |
| 100% | 50.0 | 50.3 | 100.6% |
| 150% | 75.0 | 74.5 | 99.3% |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Table 3: Example Precision Data
| Parameter | Replicate 1-6 Results (µg/mL) | Mean (µg/mL) | RSD (%) |
|---|---|---|---|
| Repeatability | 50.1, 49.8, 50.2, 49.9, 50.3, 50.0 | 50.05 | 0.35% |
| Intermediate Precision | 50.5, 50.8, 50.2, 51.0, 50.6, 50.7 | 50.63 | 0.58% |
LOQ and LOD
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Example Results: Based on the method's performance, an estimated LOQ of 1.0 µg/mL and an LOD of 0.3 µg/mL could be expected.
Conclusion
The RP-HPLC method detailed in this application note provides a specific, linear, accurate, and precise system for the quantitative determination of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is robust and fit for its intended purpose in a regulated or research environment. This document serves as a complete guide for scientists, enabling the reliable analysis of this important sulfonamide compound.
References
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (January 2025). Center for Drug Evaluation and Research (CDER). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration (FDA). [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation . (June 2018). Center for Biosimilars. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . (January 2023). Outsourced Pharma. [Link]
-
Determination and Confirmation of Sulfonamides . (September 2009). USDA Food Safety and Inspection Service. [Link]
-
Validation of Analytical Procedures Q2(R2) (November 2023). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained . (July 2025). AMSbiopharma. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (July 2025). Pharma Talks. [https://www.youtube.com/watch?v=7-irb contoured_video]([Link] contoured_video)
-
ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published . (January 2024). The ECA Analytical Quality Control Group. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . (March 2023). Trends in Sciences. [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations . (September 2007). PubMed. [Link]
-
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC . (August 2025). Journal of AOAC INTERNATIONAL. [Link]
-
Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum . (2018). International Journal Of Pharma Research and Health Sciences. [Link]
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Application of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The benzenesulfonamide scaffold, in particular, has proven to be a versatile template for the design of enzyme inhibitors. This guide focuses on the potential applications of a specific derivative, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide , in the context of anticancer drug discovery, with a primary focus on its putative role as a carbonic anhydrase inhibitor.
While specific biological data for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not extensively available in the public domain, this document will provide a detailed framework for its synthesis, evaluation, and potential mechanisms of action based on the well-established principles of related sulfonamide-based anticancer agents. The protocols and insights provided herein are designed to be a valuable resource for researchers investigating novel sulfonamide derivatives.
Mechanism of Action: Targeting the Tumor Microenvironment through Carbonic Anhydrase Inhibition
Many solid tumors exhibit a hypoxic (low oxygen) microenvironment due to rapid and disorganized cell proliferation that outpaces the development of an adequate blood supply.[1] To survive and thrive in these acidic and hypoxic conditions, cancer cells upregulate specific enzymes, including the transmembrane carbonic anhydrase IX (CA IX).[1][2]
CA IX is a zinc metalloenzyme that is minimally expressed in most normal tissues but is significantly overexpressed in a variety of cancers, making it an attractive target for selective anticancer therapy.[2][3] This enzyme plays a crucial role in tumor cell survival by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This activity contributes to the maintenance of a neutral intracellular pH (pHi), which is favorable for cancer cell proliferation, while simultaneously acidifying the extracellular microenvironment (pHe).[4][5] This acidic pHe promotes tumor invasion, metastasis, and resistance to certain chemotherapeutic agents.[3]
Primary arylsulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. By inhibiting CA IX, compounds like 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide are hypothesized to disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis, as well as sensitizing the cancer cells to other therapies.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: A generalized experimental workflow for the evaluation of a novel anticancer compound.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is limited, general trends for N-aryl benzenesulfonamide inhibitors of carbonic anhydrase can provide valuable insights for future compound design.
-
The Sulfonamide Group: The primary sulfonamide group is essential for coordinating with the zinc ion in the active site of carbonic anhydrases and is a critical pharmacophore.
-
The N-Aryl Ring: The nature and position of substituents on the N-phenyl ring can significantly influence the inhibitory potency and selectivity. The 2,4-dimethyl substitution in the title compound introduces steric bulk and alters the electronic properties of the ring, which can affect its interaction with the amino acid residues in the active site of the enzyme. Exploring different substitution patterns on this ring is a key strategy for optimizing activity.
-
The Benzenesulfonamide Ring: Modifications to the benzenesulfonamide ring itself can also modulate activity. The 4-amino group is a common feature in many biologically active sulfonamides and can participate in hydrogen bonding interactions.
Quantitative Data of Related Sulfonamide Derivatives
To provide a context for the potential activity of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, the following table summarizes the carbonic anhydrase inhibitory activity of a series of related benzenesulfonamide derivatives. It is important to note that these are not data for the title compound but for structurally analogous molecules.
| Compound Class | Aromatic Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Benzenesulfonamides | -H | 250 | 12 | 25 | 5.7 |
| 4-F | 41.5 | 30.1 | 1.5 | 0.8 | |
| 4-Cl | - | - | 3.2 | 1.1 | |
| 4-Br | - | - | 4.5 | 1.5 | |
| 4-CH3 | - | - | 5.8 | 2.3 | |
| 4-OCH3 | - | - | 8.9 | 3.1 | |
| 3,4-diCl | - | - | 2.1 | 0.9 | |
| 4-NO2 | - | - | 1.8 | 1.0 |
Data are representative values for benzenesulfonamide derivatives and are intended for comparative purposes.[2]
Conclusion
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide represents a promising scaffold for the development of novel anticancer agents, potentially through the inhibition of tumor-associated carbonic anhydrase IX. The protocols and information provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic understanding of this and related sulfonamide compounds. Further investigation into the specific biological activities and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential.
References
- Pastoreková, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65–77.
- Zatovicova, M., Jelenska, L., Hulikova, A., & Pastorek, J. (2006). Tumor-associated carbonic anhydrases and their clinical significance. Advances in clinical chemistry, 42, 167–216.
- Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 8(1), 10.
- Supuran, C. T. (2008). Targeting tumor-associated carbonic anhydrase IX in cancer therapy. Bioorganic & medicinal chemistry letters, 18(9), 2843–2848.
- Pastorek, J., & Pastorekova, S. (2015). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 199–222.
- Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17468-17490.
- Nocentini, A., Gratteri, P., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 9(10), 1017–1021.
- Pansare, D. N., & Shelke, R. N. (2020).
- Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & ElTahir, K. E. H. (2013). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of enzyme inhibition and medicinal chemistry, 28(6), 1160–1169.
- Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. (2022). Molecules, 27(17), 5621.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific reports, 12(1), 16757.
- Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o599.
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- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
"synthetic routes for derivatives of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide"
An Application Guide to the Synthesis of 4-Amino-N-(aryl)benzenesulfonamide Derivatives
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] From their initial discovery as antibacterial "sulfa drugs" to their contemporary roles as diuretics, hypoglycemics, and anti-inflammatory agents, sulfonamides are a privileged scaffold in drug design.[3] This guide focuses on the synthetic routes to a specific, yet versatile, subclass: derivatives of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
The protocols and strategies detailed herein are designed for researchers in synthetic chemistry and drug development. Beyond a simple recitation of steps, this document elucidates the causal chemistry behind each procedural choice, providing a framework for logical troubleshooting and rational design of novel derivatives. We will explore a robust, multi-step synthesis to the core molecule, followed by strategic pathways to generate diverse libraries of related compounds.
Core Synthetic Strategy: A Protected Pathway to the Aminobenzenesulfonamide
The synthesis of 4-aminobenzenesulfonamides requires a strategic approach due to the reactive nature of the starting materials. Direct chlorosulfonation of aniline is not feasible, as the highly reactive amino group would be protonated or undergo undesirable side reactions with chlorosulfonic acid.[4] Therefore, a protection-deprotection strategy is the most reliable and widely adopted method.
The core strategy involves three primary stages:
-
Protection and Activation: Acetanilide, a protected form of aniline, undergoes electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl chloride.
-
Sulfonamide Bond Formation: The synthesized sulfonyl chloride is coupled with the desired aryl amine—in this case, 2,4-dimethylaniline—to form the stable sulfonamide linkage.
-
Deprotection: The protecting acetyl group is removed via acid-catalyzed hydrolysis to reveal the target primary 4-amino group.
Caption: Core three-step synthetic workflow.
Part 1: Synthesis of the Core Scaffold
This section provides detailed, step-by-step protocols for synthesizing the parent compound, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Protocol 1.1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This initial step is a classic electrophilic aromatic substitution (chlorosulfonation) where the acetyl-protected amino group acts as a para-directing group. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.
Causality: Acetanilide is used because the acetyl group moderates the activating effect of the amino group and protects it from reacting with the harsh chlorosulfonic acid. Cooling the reaction initially helps to control the vigorous evolution of HCl gas and prevent the formation of unwanted ortho isomers due to kinetic control at lower temperatures.[5]
| Reagent/Parameter | Quantity/Value | Rationale |
| Acetanilide | 1.0 mol equiv. | Starting material |
| Chlorosulfonic Acid | 3.0 mol equiv. | Reagent and solvent |
| Temperature | 0°C initially, then 60-70°C | Control initial exotherm, then drive reaction to completion |
| Workup | Quench on ice-water | Decomposes excess ClSO3H and precipitates the product |
Step-by-Step Protocol:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a gas outlet adapter connected to a trap for HCl gas.
-
To the flask, add dry acetanilide (e.g., 13.5 g, 0.1 mol).
-
Cool the flask in an ice bath to 0°C.
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.[5] Wear appropriate personal protective equipment (gloves, goggles, lab coat). Slowly and carefully add chlorosulfonic acid (e.g., 35 g, 0.3 mol) to the cooled acetanilide with gentle stirring.
-
Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. A vigorous evolution of HCl gas will be observed.
-
Gently heat the reaction mixture in a water bath to 60-70°C for 1 hour to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of crushed ice and water.
-
Slowly and with vigorous stirring , pour the reaction mixture onto the ice-water. The sulfonyl chloride product will precipitate as a white solid. This step is highly exothermic and should be performed carefully in a fume hood.
-
Collect the crude 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acids.
-
The product can be air-dried and should be used immediately in the next step as sulfonyl chlorides are moisture-sensitive.[6]
Protocol 1.2: Synthesis of 4-Acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide
This reaction forms the key sulfonamide bond through the nucleophilic attack of the amine (2,4-dimethylaniline) on the electrophilic sulfur atom of the sulfonyl chloride.[7] A base, such as pyridine, is used to catalyze the reaction and neutralize the HCl byproduct.[8][9]
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Acetamidobenzenesulfonyl Chloride | 1.0 mol equiv. | Electrophile |
| 2,4-Dimethylaniline | 1.0 - 1.1 mol equiv. | Nucleophile |
| Pyridine | ~3.0 mol equiv. | Base and Solvent |
| Temperature | Room temp. to 50°C | Mild conditions to prevent side reactions |
Step-by-Step Protocol:
-
In a 250 mL flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride (from Protocol 1.1, ~0.1 mol) in pyridine (e.g., 60 mL). Gentle warming may be required.
-
To this solution, add 2,4-dimethylaniline (e.g., 12.7 g, 0.105 mol) dropwise with stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2 hours, or gently heat to 50°C for 30 minutes to ensure completion.
-
Pour the reaction mixture into 400 mL of cold 2 M HCl. The product will precipitate, and the excess pyridine will be protonated and dissolve in the aqueous acid.
-
Stir the suspension for 15 minutes to break up any lumps.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of water to remove pyridine hydrochloride, followed by a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol/water to yield white crystals of 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide.
Protocol 1.3: Deprotection to Yield 4-Amino-N-(2,4-dimethylphenyl)benzenesulfonamide
The final step is the acid-catalyzed hydrolysis of the amide bond to unmask the primary aromatic amine.[6]
| Reagent/Parameter | Quantity/Value | Rationale |
| Protected Sulfonamide | 1.0 mol equiv. | Substrate |
| Concentrated HCl | Excess | Catalyst and solvent |
| Water | Co-solvent | Required for hydrolysis |
| Sodium Carbonate (Na2CO3) | As needed | To neutralize and precipitate the free amine |
| Temperature | Reflux | To drive the hydrolysis |
Step-by-Step Protocol:
-
Place the dried 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide (e.g., 0.1 mol) in a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 50 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Continue refluxing for 1-2 hours, or until the solid has completely dissolved, indicating the formation of the more soluble amine hydrochloride salt.[5]
-
Cool the solution to room temperature.
-
Slowly add a saturated solution of sodium carbonate with stirring until the solution is basic (pH ~8-9), which neutralizes the acid and precipitates the free amine product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, by vacuum filtration.
-
Wash the solid with cold water and dry. The product can be further purified by recrystallization from aqueous ethanol if necessary.
Part 2: Synthetic Routes to Derivatives
The true power of this synthetic framework lies in its adaptability for creating a diverse range of derivatives. By modifying the core synthesis at key points, researchers can systematically explore the structure-activity relationship (SAR) of this compound class.
Strategy A: Variation of the Aryl Amine Component
The most straightforward method for generating a library of derivatives is to substitute 2,4-dimethylaniline in Protocol 1.2 with other commercially available primary or secondary aromatic amines. The reaction conditions are generally tolerant of a wide range of functional groups on the aniline ring.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. chegg.com [chegg.com]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide synthesis"
Technical Support Center: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting low yields and other experimental hurdles. Our goal is to explain the causality behind each experimental choice, empowering you to optimize your reaction conditions effectively.
General Troubleshooting Principles
Before delving into specific issues, it's crucial to acknowledge that the success of this synthesis hinges on foundational laboratory practices. Low yields can often be traced back to a few common culprits:
-
Reagent Quality: Ensure the purity of starting materials, particularly the 4-acetamidobenzenesulfonyl chloride and 2,4-dimethylaniline. The sulfonyl chloride is especially susceptible to degradation.
-
Anhydrous Conditions: The first step of the synthesis is highly sensitive to moisture. The presence of water can lead to significant side reactions and a drastic reduction in yield.[1]
-
Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the true reaction endpoint.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific problems you may encounter during the synthesis, structured in a question-and-answer format that follows the reaction pathway.
Q1: My overall yield is critically low. Where should I begin my investigation?
A low overall yield is a systemic issue. The most effective way to diagnose the problem is to isolate which of the two primary stages is underperforming: the sulfonamide formation or the deprotection step.
Diagnostic Approach:
-
Isolate and Characterize the Intermediate: After the first step (reaction of 4-acetamidobenzenesulfonyl chloride with 2,4-dimethylaniline), perform a full workup and purify a small sample of the intermediate, 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide.
-
Calculate Step-Wise Yield: Determine the yield for this first step.
-
Analyze Purity: Use ¹H NMR, ¹³C NMR, and MS to confirm the structure and assess the purity of the intermediate.
-
Evaluate:
-
If the yield of the intermediate is low: The problem lies in the sulfonamide formation (Step 1). Proceed to Q2 .
-
If the yield of the intermediate is high, but the final yield is low: The issue is with the deprotection (hydrolysis) step or the final purification. Proceed to Q3 and Q4 .
-
Caption: Diagnostic workflow for troubleshooting low yield.
Q2: The yield of my intermediate, 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide, is low. What are the likely causes and solutions?
This step, the formation of the sulfonamide bond, is the most technically demanding part of the synthesis. Low yields here are almost always linked to the reactivity of the sulfonyl chloride.
Primary Cause 1: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride
-
Causality: Sulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards the amine, meaning any hydrolyzed starting material is permanently removed from the productive reaction pathway. This is often the single largest contributor to low yields.[1]
-
Solution: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware (reactors, dropping funnels, condensers) at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves. Dichloromethane or chloroform are common choices.[1]
-
Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Primary Cause 2: Inappropriate Base or Stoichiometry
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If not neutralized, the HCl will protonate the 2,4-dimethylaniline, rendering it non-nucleophilic and halting the reaction. The choice of base is critical; it must be non-nucleophilic to avoid competing with the desired amine.[1][2]
-
Solution: Optimize Base and Stoichiometry
-
Recommended Bases: Pyridine or triethylamine (TEA) are excellent choices.[1][2] They are effective HCl scavengers but are poor nucleophiles themselves. Pyridine can often serve as both the base and the solvent.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2,4-dimethylaniline to ensure the complete consumption of the more valuable sulfonyl chloride.[1] Use at least one equivalent of the base to neutralize the generated HCl.
-
Primary Cause 3: Side Reactions
-
Causality: Although less common with secondary aniline derivatives, primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonated byproduct.[1][3] While 2,4-dimethylaniline is a primary amine, the steric bulk of the methyl groups reduces the likelihood of this, but it cannot be entirely ruled out, especially with prolonged reaction times or high temperatures.
-
Solution: Controlled Reaction Conditions
-
Temperature: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0-5°C) to control the initial exothermic reaction. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Monitoring: Monitor the reaction by TLC. The sulfonyl chloride spot should disappear and be replaced by a new, higher Rf product spot. Once the sulfonyl chloride is consumed, proceed with the workup to avoid potential side product formation.
-
Caption: Competing reaction pathways in Step 1.
Q3: My deprotection (hydrolysis) step is giving a low yield. How can I improve this?
The goal of this step is to selectively cleave the acetamido (N-acetyl) group without affecting the more robust sulfonamide bond.[4] Low yields here typically result from incomplete reaction or harsh conditions leading to product degradation.
Primary Cause 1: Incomplete Hydrolysis
-
Causality: The hydrolysis of the amide bond requires forcing conditions (strong acid or base and heat). Insufficient reaction time, temperature, or acid/base concentration will result in a mixture of the desired product and unreacted starting material, complicating purification and lowering the isolated yield.
-
Solution: Ensure Complete Reaction
-
Acidic Hydrolysis (Recommended): Refluxing the intermediate in aqueous hydrochloric acid (e.g., 5-6 M HCl) is a standard and effective method.[5] The reaction progress can be monitored by TLC until the starting material spot is completely gone.
-
Reaction Time: Typical reaction times can range from 1 to 4 hours. It is crucial to monitor the reaction rather than relying on a fixed duration.
-
Primary Cause 2: Product Degradation or Loss During Workup
-
Causality: The final product, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, is amphoteric. It has a basic amino group and a weakly acidic sulfonamide N-H. During workup, its solubility is highly dependent on pH. If the pH is not adjusted correctly, the product can be lost to the aqueous phase. After acidic hydrolysis, the product exists as its hydrochloride salt, which is water-soluble.
-
Solution: Careful pH-Controlled Isolation
-
After the hydrolysis is complete (as confirmed by TLC), cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a base, such as sodium carbonate or dilute sodium hydroxide solution.[5]
-
Monitor the pH closely. The free amine product will precipitate out as the solution approaches neutrality (pH ~6.5-7.5). Over-basifying can lead to the deprotonation of the sulfonamide proton, potentially increasing solubility again.
-
Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry.
-
| Hydrolysis Condition | Pros | Cons | Typical Protocol |
| Acidic (HCl) | Clean reaction, easy to monitor, sulfonamide bond is stable.[4][5] | Requires careful neutralization to precipitate the product. | Reflux in 5M HCl for 1-4 hours. |
| Basic (NaOH) | Simple setup. | Can be less selective, higher risk of sulfonamide cleavage at high temperatures. | Reflux in 10-20% aq. NaOH for 2-5 hours. |
Q4: I am losing a significant amount of product during the final purification. What is the best recrystallization method?
-
Causality: Choosing an inappropriate recrystallization solvent is a common source of yield loss. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Using a solvent that keeps the product too soluble even when cold will result in a large portion of it remaining in the mother liquor.
-
Solution: Solvent Selection and Technique
-
Recommended Solvent System: Dilute ethanol is often an excellent choice for recrystallizing sulfonamides.[6] The product is typically soluble in hot ethanol and will precipitate upon the careful addition of water and cooling.
-
Protocol: Recrystallization from Ethanol/Water
-
Dissolve the crude, dry product in the minimum amount of hot ethanol required for complete dissolution.
-
If the solution has colored impurities, you may add a small amount of activated charcoal and hot-filter the solution through a pad of celite.
-
To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the purified crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q: Why is 4-acetamidobenzenesulfonyl chloride used instead of 4-aminobenzenesulfonyl chloride? A: The free amino group in 4-aminobenzenesulfonyl chloride is reactive under the conditions of sulfonamide formation. More importantly, in the preceding step (chlorosulfonation of aniline), the free amine would be protonated by the strong acid (chlorosulfonic acid), deactivating the aromatic ring towards the desired electrophilic substitution.[4] The acetamido group serves as a protecting group to prevent these issues.[4]
Q: Can I use a different base, like sodium hydroxide? A: Using a strong, nucleophilic base like NaOH is not recommended for the sulfonamide formation step. The hydroxide ion can readily attack the sulfonyl chloride, leading to hydrolysis and reducing the yield. Non-nucleophilic organic bases like pyridine or triethylamine are superior choices.[1]
Q: My final product is a dark oil and won't crystallize. What happened? A: This usually indicates the presence of significant impurities. Aniline derivatives are prone to air oxidation, which can form colored impurities. Ensure your starting 2,4-dimethylaniline is clean (distill if necessary). During workup, if the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, you may need to purify it via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) before attempting recrystallization.
References
-
Savitha, B. S., & Gowda, B. T. (2006). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4938–o4939. Available from: [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles of sulfanilamide synthesis). Available from: [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol. U.S. Patent US-4440954-A. Available from: [Link]
- Google Patents. (n.d.). 4-amino benzenesulfonamides. U.S. Patent US4698445A.
- Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Chinese Patent CN106336366A.
-
Keerti, D. S., & Shashikala, P. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1), 132-137. Available from: [Link]
-
Keerti, D. S., & Shashikala, P. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210. Available from: [Link]
-
Filo. (n.d.). Hydrolysis of 4-Acetamidobenzenesulfonamide. Available from: [Link]
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- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 6. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
"side product formation in the synthesis of N-aryl sulfonamides"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl sulfonamides. This guide is designed to provide practical, in-depth solutions to common challenges, focusing specifically on the formation of side products. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during N-aryl sulfonamide synthesis.
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Low yields are most often traced back to the stability and purity of your starting materials. The primary culprit is the hydrolysis of the sulfonyl chloride reagent by moisture, which converts it into the unreactive sulfonic acid.[1][2]
Initial Troubleshooting Checklist:
-
Reagent Integrity: Are you using a fresh or recently purified sulfonyl chloride? These reagents are highly sensitive to atmospheric moisture.[1]
-
Solvent & Glassware: Is your solvent truly anhydrous? Is all glassware thoroughly dried (e.g., oven- or flame-dried)?
-
Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to rigorously exclude moisture?[2]
-
Base Purity: Is the base (e.g., pyridine, triethylamine) anhydrous? Bases can also absorb moisture.
-
Stoichiometry: Have you re-checked the molar equivalents? An incorrect ratio can lead to incomplete conversion or excess side reactions.
Q2: My TLC shows multiple spots apart from my starting materials and desired product. What are the most likely side products?
A2: The identity of side products depends on your specific substrates and conditions, but several are very common.
-
Di-sulfonated Amine: If you are using a primary aryl amine, the initial N-aryl sulfonamide product can react a second time with the sulfonyl chloride. This is especially prevalent with excess sulfonyl chloride or strong bases.[3]
-
Arylsulfonic Acid: This is the product of sulfonyl chloride hydrolysis and will often appear as a baseline spot on a normal-phase silica TLC plate.[1]
-
O-Sulfonylated Product: If your aniline contains a hydroxyl group (e.g., an aminophenol), reaction at the oxygen can compete with or even dominate N-sulfonylation, forming a sulfonate ester.[4][5]
Q3: How does the choice of base impact side product formation?
A3: The base is critical. Its primary role is to neutralize the HCl generated during the reaction. However, its strength and nucleophilicity can influence side reactions.
-
Pyridine: Often the base of choice. It acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with the amine. It is a moderately strong base.
-
Triethylamine (TEA): A non-nucleophilic, stronger base. It is effective at scavenging HCl but can promote di-sulfonylation by deprotonating the initially formed primary sulfonamide, making it more nucleophilic.[3]
-
Aqueous Bases (e.g., NaOH, KOH): Used in the classical Hinsberg test, but their use in synthesis requires careful phase management to prevent rapid hydrolysis of the sulfonyl chloride.[6][7] Using an aqueous base significantly increases the risk of generating sulfonic acid as a byproduct.[8]
Troubleshooting Guides: From Problem to Protocol
This section provides in-depth analysis and solutions for specific side product issues.
Problem 1: Dominant Sulfonic Acid Formation & Low Yield
Issue: The primary isolated product is the sulfonic acid corresponding to the sulfonyl chloride, with very low conversion to the desired sulfonamide.
Root Cause Analysis: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic. Water is a competent nucleophile that can attack this sulfur center, leading to the displacement of the chloride ion and subsequent loss of a proton to form the thermodynamically stable and unreactive sulfonic acid (R-SO₃H).[1][9] This reaction is often faster than the desired reaction with a weakly nucleophilic aryl amine, especially in the presence of any moisture.
Mechanism: Main Reaction vs. Hydrolysis
Caption: Pathway leading to the di-sulfonated side product.
Solution & Prevention Strategy: The key is precise stoichiometric control and managing the concentration of the electrophile (sulfonyl chloride).
✅ Protocol: Minimizing Di-sulfonylation
-
Stoichiometry: Use the aryl amine as the limiting reagent or use a slight excess (e.g., 1.05 eq of amine to 1.0 eq of sulfonyl chloride). Never use an excess of sulfonyl chloride.
-
Controlled Addition: As in the anhydrous protocol, dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise to the cooled (0 °C) solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamidate anion.
-
Choice of Base: Consider using pyridine instead of a stronger, non-nucleophilic base like triethylamine. The formation of the reactive sulfonylpyridinium intermediate can sometimes offer better selectivity for the primary amine.
-
Monitoring: Monitor the reaction closely by TLC. Once the starting amine is consumed, work up the reaction promptly to prevent further reaction of the product.
Problem 3: Competitive O-Sulfonylation
Issue: When using a substrate with both an amino and a hydroxyl group (e.g., 4-aminophenol), a significant amount of the O-sulfonylated isomer (sulfonate ester) or di-sulfonylated product is formed.
Root Cause Analysis: Both the amine (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with sulfonyl chlorides. The relative reactivity depends on several factors, primarily pH and the nucleophilicity of the specific groups. While amines are generally more nucleophilic than alcohols, deprotonation of the phenol to a phenoxide anion (-O⁻) under basic conditions creates a much stronger nucleophile, which can react rapidly to form a sulfonate ester. [5][10] Solution & Prevention Strategy: Control of the reaction conditions to favor N-acylation over O-acylation is paramount. This can be achieved through pH control or by using a protecting group strategy.
✅ Protocol: Selective N-Sulfonylation of Aminophenols
-
pH Control (Schotten-Baumann conditions):
-
Dissolve the aminophenol (1.0 eq) in a biphasic mixture of a non-polar organic solvent (e.g., DCM) and a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution).
-
Cool the vigorously stirred mixture to 0-5 °C.
-
Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same organic solvent.
-
The mild base neutralizes the generated HCl but is not strong enough to significantly deprotonate the phenol, thus keeping the amine as the more reactive nucleophile.
-
-
Purification:
-
After the reaction, the desired N-sulfonylated product often has different solubility properties than the O-sulfonylated isomer. The N-sulfonylated product, having an acidic N-H proton, may be soluble in stronger aqueous base (like 1M NaOH), allowing for an extractive separation from the neutral O-sulfonylated side product. [11][12]Acidifying the aqueous layer will then precipitate the purified N-sulfonylated product.
-
| Side Product | Typical Cause | Analytical Observation (TLC/LCMS) | Prevention & Mitigation Strategy |
| Sulfonic Acid | Moisture contamination | Baseline spot on TLC; [M-Cl+OH]⁺ in MS | Use anhydrous reagents and solvents; inert atmosphere. [1][2] |
| Di-sulfonated Amine | Excess sulfonyl chloride; strong base | Less polar spot than product on TLC; [M+SO₂R]⁺ in MS | Use ≤ 1.0 eq of sulfonyl chloride; slow addition. [3] |
| Sulfonate Ester | Substrate contains -OH group; strong base | Often has similar polarity to N-isomer; same mass. | Use mild base (e.g., NaHCO₃); pH control; protecting groups. [5] |
| Unreacted Amine | Insufficient sulfonyl chloride; short reaction time | Spot corresponding to starting amine on TLC | Use slight excess of sulfonyl chloride (1.05 eq); monitor reaction to completion. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 12. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
Technical Support Center: Enhancing the Aqueous Solubility of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Welcome to the technical support center for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. As a sulfonamide derivative, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide presents solubility hurdles that can impede experimental reproducibility and downstream applications. This document offers a structured, question-and-answer-based approach to systematically address and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the aqueous solubility of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide?
The limited aqueous solubility of this compound is primarily due to its molecular structure, which features a largely nonpolar aromatic framework. The benzene and dimethylphenyl rings contribute to its hydrophobic character, which is not sufficiently offset by the polar amino (-NH₂) and sulfonamide (-SO₂NH-) groups. Sulfonamides are generally weak acids, and their solubility is highly dependent on the pH of the medium.[1] In its unionized form, the molecule is less soluble in water.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?
Absolutely. Poor aqueous solubility is a frequent cause of unreliable in vitro testing results.[2] If the compound precipitates in your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of potency, poor dose-response curves, and a lack of reproducibility. It is crucial to ensure the compound is fully dissolved in the final assay medium at the desired concentration.
Q3: What is the first step I should take to try and improve the solubility of my compound?
The initial and often most effective approach for ionizable compounds like sulfonamides is pH adjustment.[1][3] Since the sulfonamide group is weakly acidic, increasing the pH of the aqueous solution will lead to its deprotonation, forming a more soluble salt.[1][4]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic workflow for addressing solubility issues with 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Caption: A stepwise workflow for troubleshooting and enhancing the solubility of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Detailed Protocols and Methodologies
Method 1: pH-Dependent Solubility Determination
Rationale: Sulfonamides are weak acids, and their solubility increases with pH.[1][4] This protocol will help you determine the optimal pH for solubilizing your compound.
Step-by-Step Protocol:
-
Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate-buffered saline).
-
Add an excess amount of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step in the "shake-flask" method.[5][6]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
-
Plot the measured solubility against the pH of the buffers to identify the pH at which the desired concentration is achieved.
Expected Outcome: You should observe a significant increase in solubility as the pH becomes more alkaline.[4]
| pH | Expected Solubility Trend |
| 6.0 | Low |
| 7.0 | Moderate |
| 7.4 | Increased |
| 8.0 | High |
| 9.0 | Highest |
Troubleshooting:
-
Precipitation upon pH adjustment: If you are adjusting the pH of a stock solution, do so gradually to avoid localized high concentrations that can cause precipitation.
Method 2: Co-solvency for Enhanced Solubilization
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[9][10] This is a widely used and effective technique for many poorly soluble drugs.[11][12]
Step-by-Step Protocol:
-
Select a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).[9][10]
-
Prepare a series of co-solvent/water (or buffer) mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in each mixture using the shake-flask method described in Method 1.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture for your needs.
Data Presentation: Co-solvent Effects on Solubility
| Co-solvent | 10% (v/v) Solubility (µg/mL) | 20% (v/v) Solubility (µg/mL) | Notes |
| DMSO | (Experimental Data) | (Experimental Data) | A powerful solvent, but can have effects on cell-based assays. Use at the lowest effective concentration. |
| Ethanol | (Experimental Data) | (Experimental Data) | Commonly used, but can cause protein precipitation at higher concentrations. |
| Propylene Glycol | (Experimental Data) | (Experimental Data) | A good choice for in vivo studies due to its low toxicity. |
| PEG 400 | (Experimental Data) | (Experimental Data) | Often used in oral and parenteral formulations.[10] |
Troubleshooting:
-
Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate when the solution is diluted into an aqueous medium (e.g., cell culture media). To mitigate this, use the lowest possible concentration of the co-solvent in your stock solution and add it to the final medium slowly while stirring.
Caption: Recommended procedure for diluting a co-solvent stock solution to minimize precipitation.
Method 3: Complexation with Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like sulfonamides, forming inclusion complexes that have enhanced aqueous solubility.[13][14]
Step-by-Step Protocol:
-
Select a suitable cyclodextrin, such as beta-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide to each cyclodextrin solution.
-
Follow the shake-flask method (Method 1, steps 3-6) to determine the solubility of the compound in each solution.
-
A phase solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin. The stoichiometry of the complex (often 1:1) can be determined from this plot.[13]
Troubleshooting:
-
Limited solubility increase: The extent of solubility enhancement depends on the binding affinity between the compound and the cyclodextrin. If the increase is insufficient, consider a different type of cyclodextrin derivative.
Method 4: Surfactant-Mediated Solubilization
Rationale: Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[15][16][17]
Step-by-Step Protocol:
-
Choose a non-ionic surfactant that is generally well-tolerated in biological systems, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.
-
Prepare a series of aqueous solutions containing the surfactant at concentrations above its CMC.
-
Use the shake-flask method to determine the solubility of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in each surfactant solution.
-
Plot the solubility against the surfactant concentration to evaluate the effectiveness of the solubilization.
Troubleshooting:
-
Cellular toxicity: Surfactants can disrupt cell membranes and may be toxic at higher concentrations. It is essential to determine the non-toxic concentration range of the chosen surfactant for your specific cell line.
General Best Practices for Solubility Assessment
-
Purity of the Compound: Always ensure you are working with a high-purity sample, as impurities can affect solubility measurements.
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout your experiments.[5]
-
Equilibration Time: For thermodynamic solubility measurements, ensure sufficient time is allowed for the system to reach equilibrium (typically 24-72 hours).[2]
-
Analytical Method Validation: Use a validated, stability-indicating analytical method (e.g., HPLC) to accurately quantify the dissolved compound.[7]
By systematically applying these troubleshooting strategies and detailed protocols, researchers can effectively overcome the solubility challenges associated with 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, leading to more reliable and reproducible experimental outcomes.
References
- Martin, A. N. (Ed.). (1993). Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences. Lea & Febiger.
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The Co-solvency of Nonelectrolytes. Marcel Dekker.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a single log-linear correlation for predicting the aqueous solubility of nonelectrolytes. International Journal of Pharmaceutics, 245(1-2), 153–166. [Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1–11. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]
-
Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. [Link]
- Florence, A. T., & Attwood, D. (2011). Physicochemical principles of pharmacy. Pharmaceutical Press.
- Avdeef, A. (2012).
-
Zoppi, A., Quevedo, M. A., Delrivo, A., & Longhi, M. R. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of pharmaceutical sciences, 99(7), 3166–3176. [Link]
-
Rassing, J. E. (1986). Surfactant micellization in aqueous solution. Agents and actions, 18(1-2), 28–34. [Link]
-
O'Donovan, K. J. (2011). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link]
Sources
- 1. bmj.com [bmj.com]
- 2. Aqueous Solubility Assay | Bienta [bienta.net]
- 3. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. | Semantic Scholar [semanticscholar.org]
- 15. jocpr.com [jocpr.com]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Sulfonamide Bond Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions, with a focus on improving reaction yields and purity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are one of the most common frustrations in sulfonamide synthesis. The root cause often lies in the reactivity of the starting materials and the reaction conditions.
Question: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
Answer:
When troubleshooting a low-yield sulfonamide synthesis, begin by scrutinizing the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Sulfonyl Chloride: This is a primary suspect. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1][2] Use a fresh bottle or purify the sulfonyl chloride before use. Over time, even a well-stored container can accumulate moisture, leading to lower concentrations of the active reagent.[1]
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will promote the hydrolysis of the sulfonyl chloride.[1][2]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[2]
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture.[1][2]
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2] For primary amines, a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Temperature: The reaction is often performed at 0 °C to room temperature.[2] If the reaction is sluggish, gentle heating might be necessary. However, be cautious as excessive heat can promote side reactions or decomposition of thermally unstable sulfonyl chlorides.[2][3]
-
Question: I've confirmed my reagents and conditions are optimal, but the yield is still poor. What are the next steps?
Answer:
If the basic checks do not resolve the issue, consider the following more advanced troubleshooting steps:
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[1][4] For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[3] While aqueous bases like sodium hydroxide can be used in some cases (Schotten-Baumann conditions), they significantly increase the risk of sulfonyl chloride hydrolysis.[1]
-
Solvent Effects: The solvent must be inert to the reaction conditions and capable of dissolving both reactants.[1] Commonly used aprotic solvents include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[1][3] The optimal solvent will depend on the specific substrates. In some modern protocols, greener solvents like deep eutectic solvents (DESs) have been successfully employed.[5][6]
-
Alternative Sulfonyl Sources: If sulfonyl chlorides prove too reactive or unstable, consider using more stable sulfonyl fluorides. These reagents often require activation with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], to achieve good yields.[7][8][9]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the reaction is stalling or if starting materials are being consumed in side reactions.
Issue 2: Presence of Side Products and Purification Challenges
The formation of unexpected side products can complicate purification and reduce the yield of the desired sulfonamide.
Question: I am observing an unexpected side product in my reaction. What could it be?
Answer:
Several common side products can arise during sulfonamide synthesis:
-
Bis-sulfonated Amine: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product [R-N(SO₂R')₂].[1] This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
-
Solution: To minimize this, you can use a larger excess of the primary amine or introduce a bulky protecting group on the amine.[1]
-
-
Hydrolysis Product (Sulfonic Acid): As mentioned, the reaction of the sulfonyl chloride with any trace water will produce the corresponding sulfonic acid (R-SO₃H).[1][2] This is often a major impurity if anhydrous conditions are not strictly maintained.
-
Reaction with Nucleophilic Base/Solvent: If a nucleophilic base or solvent is used, it may compete with the intended amine, leading to undesired sulfonated byproducts.
Question: How can I effectively purify my sulfonamide product?
Answer:
The purification strategy depends on the physical properties of your sulfonamide and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[1] The key is to find a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[1] Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1]
-
Column Chromatography: For non-crystalline products or complex mixtures of impurities, silica gel column chromatography is a powerful purification technique. A range of solvent systems can be employed, and the polarity should be optimized based on TLC analysis.
-
Aqueous Work-up: A standard work-up procedure involves quenching the reaction, often with a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed with water, a sodium bicarbonate solution (to remove acidic impurities like sulfonic acid and excess HCl), and brine.[10]
Frequently Asked Questions (FAQs)
Q1: Can I use an aqueous base like sodium hydroxide for my sulfonamide synthesis?
A1: While it is possible under certain conditions (e.g., Schotten-Baumann reaction), using an aqueous base like NaOH significantly increases the risk of hydrolyzing your highly reactive sulfonyl chloride starting material into an unreactive sulfonic acid.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred and more reliable method.[1]
Q2: My sulfonyl chloride is old. Can I still use it?
A2: It is highly recommended to use a fresh or properly stored sulfonyl chloride. Over time, sulfonyl chlorides can hydrolyze due to exposure to atmospheric moisture, leading to a decreased concentration of the active reagent and consequently, lower reaction yields.[1] If you must use an older reagent, consider purifying it by distillation or recrystallization before use.
Q3: How do I know when my reaction is complete?
A3: The most reliable way to monitor your reaction is by using analytical techniques. Thin Layer Chromatography (TLC) is a quick and easy method to visualize the consumption of your starting materials and the formation of your product. For more quantitative analysis, you can take aliquots of the reaction mixture at different time points and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What is the mechanism of sulfonamide bond formation?
A4: The reaction between a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction.[4][11] The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electron-deficient sulfur atom of the sulfonyl chloride.[4] This is followed by the departure of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[4][12]
Q5: Are there alternative, milder methods for sulfonamide synthesis?
A5: Yes, several modern methods have been developed to address the limitations of the traditional sulfonyl chloride approach. These include:
-
Activation of Sulfonyl Fluorides: Using sulfonyl fluorides, which are more stable than sulfonyl chlorides, in the presence of a Lewis acid catalyst like calcium triflimide [Ca(NTf₂)₂].[7][8]
-
Electrochemical Synthesis: Direct oxidative coupling of thiols and amines can be achieved through electrochemical methods.[13][14]
-
Coupling Reactions: Various cross-coupling reactions catalyzed by transition metals like palladium, copper, or nickel can be employed to form the C-N bond in N-aryl sulfonamides.[15]
-
From Sulfonic Acids/Salts: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved under microwave irradiation or using specific activating agents.[9]
Experimental Protocols & Data
General Protocol for Sulfonamide Synthesis using Sulfonyl Chloride
This protocol provides a general guideline. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate combination.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a dry, non-nucleophilic solvent (e.g., DCM, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the flask.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the dry solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding dilute HCl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.[10]
Troubleshooting Flowchart
Caption: A decision-making workflow for troubleshooting low yields.
Comparison of Common Bases and Solvents
| Base | pKa of Conjugate Acid | Type | Common Solvents | Notes |
| Triethylamine (TEA) | 10.75 | Tertiary Amine | DCM, THF, Acetonitrile | Standard, cost-effective choice. Must be dry. |
| Pyridine | 5.25 | Aromatic Amine | DCM, Chloroform | Less basic than TEA; can also act as a nucleophilic catalyst. |
| DIPEA | 10.7 | Hindered Amine | DCM, THF | Sterically hindered, reducing its nucleophilicity. |
| DBU | 13.5 | Amidine | Acetonitrile, THF | Strong, non-nucleophilic base for unreactive amines. |
| Proton Sponge | 12.1 | Diamine | Acetonitrile, Dioxane | Very strong, non-nucleophilic, but more expensive. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sulfonamide - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Welcome to the technical support guide for the purification of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this molecule.
Section 1: Understanding the Molecule and Its Challenges
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide possesses a structure that presents unique purification hurdles. The molecule combines a polar primary aromatic amine (p-aminobenzenesulfonamide backbone) with a more nonpolar N-substituted 2,4-dimethylphenyl (xylidide) group. This amphiphilic nature, coupled with the potential for hydrogen bonding via the amine and sulfonamide groups, dictates its solubility and chromatographic behavior. The primary challenges often stem from removing structurally similar impurities, such as starting materials, over-reacted byproducts, or positional isomers.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Q1: What are the most common impurities I should expect?
A1: Impurities typically arise from the synthetic route. In a standard synthesis involving the reaction of 4-aminobenzenesulfonyl chloride with 2,4-dimethylaniline, you can expect:
-
Unreacted Starting Materials: Residual 2,4-dimethylaniline or 4-aminobenzenesulfonyl chloride (or its hydrolyzed form, 4-aminobenzenesulfonic acid).
-
Bis-sulfonated Byproduct: Reaction of the primary amine of the product with another molecule of the sulfonyl chloride can lead to a "bis" byproduct, although this is less common under controlled conditions.[1]
-
Positional Isomers: If the purity of the starting 2,4-dimethylaniline is not high, you may have isomers of the final compound.
-
Oxidation Products: The primary aromatic amine is susceptible to oxidation, which can lead to colored impurities.
Q2: My crude product has a pink or brownish tint. What causes this and how can I remove it?
A2: A non-white color is almost always due to the oxidation of the aromatic amine functionality. This can happen during the reaction, work-up, or even storage if exposed to air and light.
-
Solution: A charcoal treatment during recrystallization is often effective. Activated carbon has a high surface area that adsorbs these colored, often polymeric, impurities. Be aware that charcoal can also adsorb some of your product, so use it judiciously (e.g., 1-2% w/w relative to your crude product).
Q3: Which purification technique—recrystallization or chromatography—is better for this compound?
A3: The choice depends on the impurity profile and the required final purity.
-
Recrystallization: This is the preferred method for large-scale purification if the impurities have significantly different solubilities from the product. It is efficient and cost-effective for removing minor, dissimilar impurities.
-
Column Chromatography: This is necessary when impurities are structurally very similar to the product (e.g., positional isomers) or when very high purity (>99.5%) is required. It offers superior resolving power but is more time-consuming and solvent-intensive.[1][2]
Q4: My yield is very low after recrystallization. What am I doing wrong?
A4: Low yield is typically caused by one of two issues:
-
Choosing a solvent in which the product is too soluble: If the compound has high solubility even at low temperatures, a significant amount will remain in the mother liquor. You may need to screen for a less effective solvent or a mixed-solvent system.
-
Using too much solvent: Using an excessive volume of solvent to dissolve the crude product will prevent it from reaching saturation upon cooling, drastically reducing recovery. Always aim to use the minimum amount of hot solvent required for complete dissolution.
Section 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique but can be problematic if conditions are not optimized.
Problem: The compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. High concentrations of impurities can also depress the melting point, exacerbating this issue.
-
Troubleshooting Steps:
-
Lower the Temperature: After dissolving the compound, allow the solution to cool much more slowly. A gradual decrease in temperature encourages ordered crystal lattice formation. Do not place the hot flask directly into an ice bath.
-
Reduce Solute Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt a slower cooling process again.
-
Change the Solvent System: Switch to a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent (where it is highly soluble) and then add a "poor" solvent (where it is sparingly soluble) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify and cool slowly.
-
| Solvent Selection Guide (Hypothetical Data for Screening) | Boiling Point (°C) | Product Solubility (Hot) | Product Solubility (Cold) | Comments |
| Ethanol | 78 | High | Moderate | Good starting point. May need cooling to <0°C for good recovery. |
| Isopropanol | 82 | Moderate | Low | Often a good choice for sulfonamides.[1] |
| Methanol | 65 | Very High | High | Risk of low recovery. |
| Ethyl Acetate | 77 | Moderate | Low | Good option, less polar than alcohols. |
| Toluene | 111 | Moderate | Very Low | Higher boiling point increases risk of oiling out if product MP is low. |
| Water | 100 | Very Low | Insoluble | Can be used as an anti-solvent in a mixed system with a soluble solvent like ethanol or acetone. |
Workflow for Troubleshooting Recrystallization
Sources
Technical Support Center: Degradation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed to provide in-depth, field-proven insights into the common challenges and questions that arise during experimental work with this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My solution of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is showing unexpected degradation. What are the primary abiotic degradation pathways I should consider?
Answer:
When investigating the stability of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in solution, it's crucial to consider several abiotic degradation pathways that can occur under typical laboratory conditions. The principal mechanisms are photolysis , hydrolysis , and oxidation . The prevalence of each pathway is highly dependent on your specific experimental setup.
-
Photolysis: This is degradation induced by light, particularly UV radiation. Sulfonamides, as a class of compounds, are known to be susceptible to photodegradation.[1][2] Direct photolysis can occur when the molecule absorbs light energy, leading to bond cleavage. Indirect photolysis involves photosensitizers present in the solution (e.g., humic substances in environmental water samples) that absorb light and transfer the energy to the sulfonamide or generate reactive oxygen species.[1]
-
Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. For sulfonamides, the S-N bond is the primary site susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent. While many sulfonamides are relatively stable at neutral pH, they can degrade more rapidly under acidic or alkaline conditions.[3] For instance, some sulfonamides have been shown to degrade effectively at a pH of 2.0.[3]
-
Oxidation: Advanced oxidation processes (AOPs) involving reactive oxygen species like hydroxyl radicals (•OH) can lead to rapid degradation.[4][5] These conditions can be unintentionally created in your experiments through the presence of trace metals and exposure to air and light.
To begin troubleshooting, meticulously review your experimental conditions. Are your solutions exposed to ambient light or stored in clear containers? What is the pH of your solution, and is it buffered? Are there any potential oxidizing agents present?
I suspect photodegradation is occurring. How can I design an experiment to confirm this and what are the common pitfalls?
Answer:
Confirming photodegradation requires a controlled experiment that isolates the effect of light. Here is a robust protocol and a discussion of common experimental errors to avoid.
Experimental Protocol: Confirmatory Photodegradation Study
-
Solution Preparation: Prepare identical solutions of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in the desired solvent or buffer.
-
Control Group (Dark Control): Transfer an aliquot of the solution to an amber vial or a clear vial completely wrapped in aluminum foil to shield it from light.
-
Experimental Group (Light-Exposed): Transfer an equal aliquot to a clear vial (e.g., quartz or borosilicate glass, depending on the light source wavelength).
-
Light Source: Place both vials under a controlled light source. A solar simulator is ideal for mimicking environmental conditions.[1] Alternatively, a UV lamp with a specific wavelength range can be used to investigate the effect of different parts of the spectrum. Ensure you measure and report the light intensity.[6]
-
Sampling: At predetermined time intervals, withdraw samples from both the dark control and the light-exposed groups.
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: A significantly faster decrease in the concentration of the parent compound in the light-exposed sample compared to the dark control confirms photodegradation.
Common Pitfalls and How to Avoid Them:
-
Inadequate Controls: The absence of a dark control is a critical flaw. Without it, you cannot distinguish between photodegradation and other degradation pathways like hydrolysis.[6]
-
Uncharacterized Light Source: Failing to measure and report the spectral output and intensity of your light source makes your results difficult to reproduce and compare with other studies.[6]
-
Ignoring pH: The pH of your solution can influence the quantum yield of photodegradation.[6] Always buffer your solutions and report the pH.
-
Use of Organic Co-solvents: Organic co-solvents can act as photosensitizers or quenchers, altering the degradation rate. If their use is unavoidable, their potential effects must be acknowledged and controlled for.[6]
Visualization of Experimental Workflow:
Caption: Workflow for a confirmatory photodegradation study.
My HPLC analysis is showing variable results for the concentration of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. What could be the cause?
Answer:
Inconsistent HPLC results can be frustrating and can arise from several sources, broadly categorized into sample instability, method-related issues, and instrument problems.
Troubleshooting HPLC Variability:
| Potential Cause | Explanation & Troubleshooting Steps |
| Sample Instability | The compound may be degrading in the autosampler. This is especially relevant if your run times are long. Troubleshooting: Use a cooled autosampler. Prepare fresh samples just before analysis. Run a stability test on a standard in the autosampler over 24 hours. |
| Matrix Effects | Components in your sample matrix (e.g., buffers, salts, excipients) can interfere with the analyte's retention time or peak shape.[7] Troubleshooting: Perform a solid-phase extraction (SPE) or other sample cleanup to remove interfering substances.[7] Analyze a matrix blank to identify interfering peaks. |
| Mobile Phase Issues | Inconsistent mobile phase composition, pH drift, or dissolved gases can cause retention time shifts and baseline instability. Troubleshooting: Prepare fresh mobile phase daily. Degas the mobile phase thoroughly. Ensure the pH is stable, especially if it's near the pKa of the analyte or buffer components. |
| Column Degradation | The stationary phase of the HPLC column can degrade over time, especially with aggressive mobile phases or complex matrices, leading to poor peak shape and shifting retention times. Troubleshooting: Use a guard column to protect the analytical column. Flush the column thoroughly after each run sequence. Monitor column performance with a standard mixture. |
| Instrumental Problems | Leaks in the pump, a faulty injector, or a deteriorating detector lamp can all introduce variability. Troubleshooting: Perform a system pressure test to check for leaks. Check the injector for precision by making multiple injections of the same standard. Monitor the detector lamp energy. |
A systematic approach is key. Start by verifying the stability of your sample and the integrity of your mobile phase, as these are common culprits.
What are the likely degradation products of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, and how can I identify them?
Answer:
Identifying degradation products is crucial for understanding the degradation pathway and assessing the potential toxicity of the transformed compounds. Based on the known degradation of other sulfonamides, several types of products can be anticipated.
Predicted Degradation Pathways and Products:
-
Cleavage of the S-N bond: This is a common pathway in both hydrolysis and photolysis, which would lead to the formation of 4-aminobenzenesulfonic acid and 2,4-dimethylaniline .
-
Modification of the aniline ring: The amino group on the benzenesulfonamide core can be modified through oxidation or reaction with radicals, leading to hydroxylated or other substituted derivatives.
-
Modification of the dimethylphenyl ring: The methyl groups are susceptible to oxidation, forming hydroxylated or carboxylated derivatives.
-
Polymerization: Under certain photolytic conditions, radical species can lead to the formation of larger, polymeric structures.
Visualization of a Plausible Degradation Pathway:
Caption: Plausible degradation pathways of the parent compound.
Analytical Techniques for Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) helps in structural elucidation by fragmenting the parent ions.
-
HPLC with Diode Array Detection (DAD): A DAD can provide UV-Vis spectra of the degradation product peaks, which can offer clues about their chemical structure, especially if you have reference standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR is the definitive technique for structural elucidation.
Experimental Approach:
-
Perform a forced degradation study (e.g., exposure to strong acid, base, peroxide, heat, and light) to generate a sufficient concentration of degradation products.
-
Analyze the stressed samples using LC-MS.
-
Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify the degradation product peaks.
-
Use the mass spectral data (accurate mass and fragmentation patterns) to propose structures for the unknown peaks.
References
- Pan, M., & Lemley, A. T. (2009). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry, 58(2), 1068–1076.
- Andino-Enríquez, M. A., Fabbri, D., Vione, D., & Calza, P. (2025). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Environmental Pollution, 384, 126947.
- Munns, R. K., & Roybal, J. E. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 65(5), 1049–1059.
- Neafsey, K., Zeng, X., & Lemley, A. T. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry, 58(2), 1068–1076.
-
ResearchGate. (n.d.). The proposed photocatalytic degradation pathways of sulfonamides. Retrieved from [Link]
- Sun, P., Wang, Y., Li, Y., & Huang, C.-H. (2021). Abiotic transformation and ecotoxicity change of sulfonamide antibiotics in environmental and water treatment processes: A critical review.
- Li, Y., Zhang, Y., Li, Y., Sheng, Y., & Chen, J. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
-
ResearchGate. (n.d.). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Retrieved from [Link]
- Andino-Enríquez, M. A., Fabbri, D., Vione, D., & Calza, P. (2025).
- Diao, L., Yang, Y., Wang, W., Zhang, Y., Liu, Y., & Zhou, Y. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1386121.
- Felis, E., Kalka, J., Sochacki, A., & Kowalska, K. (2020).
- K. L. Armbrust, D. J. L. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Environmental Science: Processes & Impacts, 16(4), 697–710.
- Ismail, A. (2012).
-
ResearchGate. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]
- Kim, H.-Y., Lee, J.-H., & Kim, J.-H. (2016). Biodegradation of sulfonamide antibiotics in sludge. Environmental Science and Pollution Research, 23(16), 16398–16406.
- Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 149–159.
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]
- Schetrite, S., & Shon, H. (2021). Redox-dependent biotransformation of sulfonamide antibiotics exceeds sorption and mineralization: Evidence from incubation of sediments from a reclaimed water-affected river.
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
- Colussi, D. M., & Fagnoni, M. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters, 13(4), 668–671.
- Reed, R. A., & Li, Y. (2016). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 40(10), 48–55.
- Dudonytė, S., & Pukalskas, A. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 55(1), 1–12.
- Akil, H., & Murthy, S. N. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(7), 2445–2451.
-
ResearchGate. (n.d.). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity. Retrieved from [Link]
- Colussi, D. M., & Fagnoni, M. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic Letters, 13(4), 668–671.
- Lin, H.-S., & Chen, C.-Y. (1997). Degradation mechanism of nefopam in solution under stressed storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 929–937.
- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
- Paulson, G., & Struble, G. (1980). I. A unique deaminated metabolite of sulfamethazine [4-amino-N-(4,6-dimethyl-2-pyrimidinyl) benzenesulfonamide] in swine. Life Sciences, 27(20), 1811–1817.
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters [iris.unito.it]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiotic transformation and ecotoxicity change of sulfonamide antibiotics in environmental and water treatment processes: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 7. ymerdigital.com [ymerdigital.com]
"avoiding common pitfalls in the characterization of sulfonamides"
An Application Scientist's Guide to Sulfonamide Characterization: Technical Support Center
Welcome to the technical support center for sulfonamide characterization. As a class of compounds central to drug discovery, sulfonamides present unique analytical challenges due to their distinct physicochemical properties. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you navigate common pitfalls in your experiments.
Section 1: Analytical and Structural Characterization
This section focuses on issues commonly encountered during the analysis of sulfonamides by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: I'm observing a consistent neutral loss of 64 Da in my positive ion ESI-MS/MS spectrum. Is this expected for a sulfonamide?
A1: Yes, a neutral loss of 64 Da, corresponding to the elimination of sulfur dioxide (SO₂), is a well-documented and characteristic fragmentation pathway for many aromatic sulfonamides under electrospray ionization (ESI) conditions.[1] This occurs via a collision-induced dissociation (CID) process that involves an intramolecular rearrangement in the gas phase.[1] The strength of the aromatic ring-sulfur bond and substitutions on the ring can influence the prevalence of this fragmentation. For instance, electron-withdrawing groups at the ortho position of the aromatic ring can promote SO₂ extrusion.[1] While this is a common fragmentation, its absence in some sulfonamides indicates that other factors, like the nucleophilicity of the nitrogen atom, also play a role.[1] Beyond the SO₂ loss, other typical fragments include ions at m/z 156 (the (p-aminophenyl)sulfonyl moiety), 108, and 92.[2][3]
Q2: My HPLC peak shape for a sulfonamide is poor, showing significant tailing. What is the likely cause and how can I fix it?
A2: Poor peak shape, particularly tailing, for sulfonamides is often linked to their amphiprotic nature and their tendency to interact with active sites on the HPLC column. Sulfonamides possess both a weakly basic amino group (pKa₁ ~2-3) and a more acidic sulfonamide group (pKa₂ ~5-10).[4]
The primary causes of peak tailing are:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based C18 columns are acidic and can interact ionically with the basic amino group of the sulfonamide, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is not properly controlled, the sulfonamide can exist in multiple ionic states, leading to band broadening.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in a tailed peak.
To resolve this, you should systematically troubleshoot your method. See the detailed guide below.
Troubleshooting Guide: Improving HPLC Peak Shape for Sulfonamides
This guide provides a systematic workflow to diagnose and resolve common peak shape issues encountered during the HPLC analysis of sulfonamides.
Experimental Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting poor HPLC peak shapes.
Detailed Protocol Steps:
-
Evaluate Mobile Phase pH:
-
Causality: The ionization state of a sulfonamide is critical for consistent retention and good peak shape.[4][5] Unbuffered mobile phases can lead to shifts in pH on the column surface, causing peak distortion.
-
Action: Incorporate a buffer (e.g., 10-20 mM ammonium formate or acetate) into your aqueous mobile phase. To minimize silanol interactions with the basic amine group, adjust the mobile phase pH to be low (e.g., pH 2.5-3.5) to ensure the amine is fully protonated and silanols are suppressed. A typical mobile phase might consist of 0.1% formic acid in water (A) and acetonitrile (B).[6]
-
-
Assess Sample Concentration:
-
Causality: Injecting a sample that is too concentrated can lead to column overload, a common cause of asymmetrical, often fronting or tailing, peaks.
-
Action: Prepare and inject a series of dilutions of your sample (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL).[6] If peak shape improves upon dilution, your original sample was overloaded.
-
-
Review Column Choice and Condition:
-
Causality: Not all C18 columns are the same. Older, Type A silica columns have a higher density of acidic silanols. Modern, end-capped, high-purity silica columns are designed to minimize these secondary interactions.
-
Action: If tailing persists, switch to a high-purity, end-capped C18 column or an alternative stationary phase like phenyl-hexyl or embedded polar group (EPG) columns, which offer different selectivity and can reduce silanol interactions.
-
Section 2: Physicochemical Properties & Stability
Sulfonamides' limited solubility and potential for degradation are frequent sources of experimental error. This section addresses these core challenges.
Frequently Asked Questions (FAQs)
Q3: My sulfonamide compound has very poor aqueous solubility. How can I prepare a stock solution and ensure it remains dissolved for my experiments?
A3: The solubility of sulfonamides is highly dependent on pH due to their acidic and basic functional groups.[5][7] The sulfonamide moiety (-SO₂NH-) is acidic, and its deprotonation at higher pH increases solubility by forming a soluble salt.[5] Conversely, the aromatic amine group (-NH₂) is basic and can be protonated at low pH, which also tends to increase solubility.[7]
-
Strategy 1 (Alkaline pH): For most sulfonamides, solubility is lowest at neutral or slightly acidic pH and increases significantly in alkaline solutions.[5] Try preparing your stock solution in a weak base, such as 0.1 M NaOH, and then diluting it into your buffered experimental medium.
-
Strategy 2 (Organic Co-solvents): If pH modification is not suitable for your experiment, using a water-miscible organic solvent is a common approach. Solvents like dimethylacetamide (DMA) are powerful solvating agents for sulfonamides.[8] Prepare a concentrated stock in 100% DMA or DMSO and then perform serial dilutions into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as it can affect biological activity.
-
Strategy 3 (Check pKa): The key is to work at a pH that is at least 1-2 units away from the pKa of the acidic sulfonamide proton to ensure the compound is predominantly in its more soluble, ionized form.[5]
Table 1: pKa Values of Common Sulfonamides
| Sulfonamide | pKa (Acidic -SO₂NH-) | Typical Aqueous Solubility |
|---|---|---|
| Sulfadiazine | 6.48 | Sparingly soluble |
| Sulfamethoxazole | 5.7 | Very slightly soluble |
| Sulfisomidine | 7.4 | Sparingly soluble |
| Sulfathiazole | 7.12 | Very slightly soluble |
| Acetazolamide | 7.2 | Slightly soluble in water[9] |
| Methazolamide | 5.9[10][11] | Slightly soluble in water[9] |
(Data compiled from various sources[4][8][9][10][11][12])
Q4: I analyzed my sulfonamide sample after a week and observed several new, smaller peaks in the chromatogram. What could be the cause?
A4: The appearance of new peaks over time is a classic sign of compound degradation. Sulfonamides can be susceptible to several degradation pathways:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly at extreme pH values and elevated temperatures.[13]
-
Photodegradation: Many sulfonamides are light-sensitive and can degrade when exposed to UV or even ambient light.[14][15] Common photodegradation pathways include cleavage of the sulfonamide bond and extrusion of SO₂.[15]
-
Oxidation: The aromatic amine moiety can be susceptible to oxidation.
To confirm degradation, you must perform controlled stability studies.[16][17][18][19]
Troubleshooting Guide: Protocol for Basic Sulfonamide Stability Assessment
This protocol outlines a forced degradation study to rapidly identify potential stability liabilities of a new sulfonamide compound. This is a critical step in impurity profiling.[20][21]
Workflow for Sulfonamide Stability Assessment
Caption: A workflow for conducting forced degradation studies.
Step-by-Step Protocol (Adapted from OECD Guideline 111): [13]
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL stock solution of your sulfonamide in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare three aqueous buffer solutions: pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).[13]
-
Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL), ensuring the organic solvent content is low (<1-5%).
-
-
Incubation:
-
Hydrolytic Stability: Dispense aliquots of the buffered solutions into sealed vials. Store one set at room temperature (e.g., 25°C) and another at an elevated temperature (e.g., 50°C). Protect all samples from light.[13]
-
Photostability: Expose an additional set of solutions (at pH 7) to a controlled light source (simulated sunlight or UV) alongside a dark control.
-
Control: Store an aliquot of the stock solution at -20°C as a time-zero reference.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Immediately analyze all samples using a validated, stability-indicating HPLC method (e.g., HPLC-UV or LC-MS).[13][16] A stability-indicating method is one that can separate the parent compound from all potential degradation products.[18]
-
Quantify the remaining parent sulfonamide by comparing its peak area to the time-zero control.
-
-
Data Analysis:
-
Plot the concentration of the parent drug versus time for each condition.
-
Identify the conditions under which the compound is least stable. Use LC-MS to obtain mass data for the new peaks to propose structures for the major degradants. This is crucial for understanding the degradation pathway.[15][22]
-
Section 3: Biological & In Vitro Assays
The unique properties of sulfonamides can sometimes lead to artifacts or inconsistencies in biological assays.
Frequently Asked Questions (FAQs)
Q5: I'm getting inconsistent results in my cell-based assay. Could my sulfonamide test compound be the source of the problem?
A5: Yes, the compound itself is a frequent source of variability in bioassays.[23] Before questioning the assay biology, it is essential to validate the behavior of your compound under the specific assay conditions.[24][25]
Here are the most common compound-related pitfalls:
-
Poor Solubility & Precipitation: The most common issue. If the sulfonamide's concentration in the final assay medium exceeds its solubility limit, it will precipitate. This reduces the effective concentration and can cause significant well-to-well variability.
-
Compound Instability: The compound may be degrading in the assay medium over the incubation period (e.g., 24-72 hours). This is especially true in media containing reactive components or if the pH is unfavorable.
-
Non-specific Interactions: Sulfonamides can sometimes interact with assay components (e.g., proteins in serum, detection reagents), leading to signal interference.
Troubleshooting Guide: Validating Compound Behavior in Bioassays
-
Check for Solubility in Assay Media:
-
Protocol: Prepare the sulfonamide at its highest intended test concentration directly in the final assay medium (including serum, if applicable). Incubate for 1-2 hours at the assay temperature (e.g., 37°C).
-
Analysis: Visually inspect the solution for any cloudiness or precipitate under a microscope. For a more quantitative measure, centrifuge the sample and measure the concentration of the supernatant by HPLC to determine the true soluble concentration.
-
Solution: If precipitation occurs, you must either lower the top test concentration or reformulate the compound using a suitable vehicle.[25]
-
-
Assess Stability in Assay Media:
-
Protocol: Incubate the sulfonamide in the complete assay medium at 37°C. Take samples at time zero and at the end-point of your assay (e.g., 24, 48, 72 hours).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of parent compound remaining.
-
Solution: If significant degradation (>10-15%) occurs, the assay results may be unreliable. Consider shortening the incubation time if possible or noting the stability liability when interpreting the data.
-
-
Run Assay Control Plates:
-
Protocol: Run a control plate with only the compound and assay reagents, but without the biological component (e.g., cells or enzyme).
-
Analysis: This will reveal if your compound directly interferes with the assay signal (e.g., autofluorescence, absorbance, or inhibition of a reporter enzyme).
-
Solution: If interference is observed, you may need to switch to an alternative detection method or find a different assay format.
-
References
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry,
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. BenchChem,
- Major metabolites of sulfonamide antibiotics.
- Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed,
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic,
- SOLUBILITY OF SULPHONAMIDES. The BMJ,
- Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem,
- The pK a values of the sulfonamides studied.
- Solubility studies of silver sulfonamides. PubMed,
- Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photoc
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed,
- Sulfonamides with their pKa values and determined partitioning.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed,
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences,
- Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.
- Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- The metabolism of sulphonamides. Biochemical Journal,
- The proposed photocatalytic degradation pathways of sulfonamides.
- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
- A study of the oxidation and acetylation of sulphonamide drugs and rel
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research,
- Troubleshooting. BioAssay Systems,
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences,
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. IOSR Journal of Pharmacy and Biological Sciences,
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority,
- Stability testing of existing active substances and related finished products. European Medicines Agency,
- Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem,
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society,
- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. SSRN,
- Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. PubMed,
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency,
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service,
- 20 questions with answers in SULFONAMIDES.
- Protocols & Troubleshooting Guides. R&D Systems,
- Technical Support. BioAssay Systems,
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Technical Support Center: Enhancing the Stability of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Welcome to the technical support center for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound throughout the experimental lifecycle.
The stability of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is a critical factor that can influence experimental outcomes, from initial in vitro assays to preclinical development. This molecule, possessing both a sulfonamide group and an aromatic amine, is susceptible to specific degradation pathways that can compromise its integrity and activity. This guide provides a structured approach to understanding and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Q1: What are the primary functional groups in 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide that are susceptible to degradation?
A1: The two primary points of instability in the molecule are the aromatic amine group (-NH2) and the sulfonamide linkage (-SO2NH-). The aromatic amine is prone to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions. The sulfonamide bond is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, or via enzymatic cleavage.
Q2: What are the visible signs of degradation of this compound?
A2: A common sign of degradation, particularly oxidation of the aromatic amine, is a change in color of the solid compound or its solutions, often darkening to a yellow, brown, or black hue. The formation of precipitates can also indicate the generation of insoluble degradation products.
Q3: What are the ideal storage conditions for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide?
A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Using amber vials or light-blocking containers is crucial to protect against photodegradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
Q4: How does pH affect the stability of solutions of this compound?
A4: The stability of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in solution is pH-dependent. While the sulfonamide bond is relatively stable across a wide pH range, extreme pH values (highly acidic or alkaline) can promote hydrolysis, especially at elevated temperatures. The amino group's protonation state, which is pH-dependent, will also influence its susceptibility to oxidation. It is generally advisable to maintain solutions at a neutral or slightly acidic pH for short-term use.
Q5: Can I use antioxidants to stabilize solutions of this compound?
A5: Yes, the addition of antioxidants can be an effective strategy to prevent the oxidation of the aromatic amine. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific stability issues you may encounter during your experiments.
Problem 1: The solid compound has discolored during storage.
Q: My solid 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, which was initially a white or off-white powder, has turned yellow/brown. What is the likely cause and how can I prevent this?
A: Causal Analysis: Discoloration of the solid compound is a strong indicator of oxidative degradation of the aromatic amine group. Aromatic amines are notoriously unstable in the presence of atmospheric oxygen and light, leading to the formation of colored polymeric impurities.
Troubleshooting Protocol:
-
Assess the Extent of Degradation:
-
Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare the purity of the discolored sample to a fresh or properly stored reference standard.
-
Look for the appearance of new peaks in the chromatogram, which correspond to degradation products.
-
-
Implement Enhanced Storage Conditions:
-
Inert Atmosphere: Repackage the compound under an inert gas like nitrogen or argon. Small-scale users can utilize a glove box for this purpose.
-
Light Protection: Store the compound in amber glass vials or containers wrapped in aluminum foil to completely block light.
-
Temperature Control: Store at reduced temperatures (2-8 °C or -20 °C) to slow down the rate of degradation.
-
Moisture Control: Use a desiccator to store the compound, as moisture can accelerate certain degradation pathways.
-
Problem 2: Solutions of the compound are unstable and show a rapid loss of purity.
Q: I am preparing solutions of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide for my experiments, but I observe a rapid decrease in the parent compound concentration and the appearance of new peaks in my analytical runs. What could be wrong?
A: Causal Analysis: The instability of the compound in solution can be attributed to several factors, including oxidation, photodegradation, and hydrolysis. The choice of solvent, pH, and exposure to light and air are critical parameters.
Troubleshooting Protocol:
-
Forced Degradation Study (Stress Testing): To identify the primary degradation pathway, a forced degradation study is recommended.[1] This involves exposing solutions of the compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.
-
Thermal Degradation: Heating the solution at a high temperature (e.g., 80 °C).
Analyze the samples at different time points using a stability-indicating HPLC method to determine the major degradation route.
-
-
Optimization of Solution Preparation and Storage:
-
Solvent Selection: Use high-purity solvents and de-gas them before use to remove dissolved oxygen.
-
pH Control: Prepare solutions in a buffered system to maintain a stable pH. A slightly acidic to neutral pH is often optimal for aromatic amine stability.
-
Use of Antioxidants: If oxidation is identified as the main degradation pathway, consider adding an antioxidant to the formulation.
-
Light Protection: Prepare and store solutions in amber volumetric flasks or vials.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize degradation over time.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A robust analytical method is essential for accurately assessing the stability of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A PDA detector is highly useful for identifying degradation products by comparing their UV spectra to that of the parent compound.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Protocol 2: Salt Formation for Enhanced Stability
Converting the free base of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide into a salt can significantly improve its stability, particularly against oxidation.
Objective: To prepare a stable salt form of the compound.
Methodology:
-
Dissolve the 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide free base in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in a suitable solvent.
-
Stir the mixture at room temperature or with gentle warming to facilitate salt formation.
-
The salt will often precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the salt form using techniques such as melting point, NMR, and FTIR to confirm its identity and purity.
-
Assess the stability of the salt form in comparison to the free base under the same stress conditions as described in the forced degradation study.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Diagram 2: Workflow for Stability Investigation
Caption: A systematic workflow for investigating and improving compound stability.
Data Summary
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Room Temp to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | Room Temp to 80°C |
| Oxidation | 3% - 30% H₂O₂ | 1 - 24 hours | Room Temperature |
| Thermal | Dry Heat / Solution | 24 - 72 hours | 60°C - 100°C |
| Photostability | UV & Visible Light | 24 - 72 hours | Room Temperature |
Note: The exact conditions should be adjusted to achieve 5-20% degradation of the active substance.
References
-
Bacterial degradation pathways of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(22), 9575-9588.
- Li, B., et al. (2023). Research progress on biodegradation of sulfonamides. Environmental Engineering.
- US Patent 2,927,136. (1960).
- Sehrawat, A., et al. (2021). Studies on sulfonamide degradation products. Environmental Science and Pollution Research, 28(38), 53047-53065.
- Gholami, M., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 734, 139446.
- Horwitz, W. (1977). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 60(5), 1014-1023.
- Ahmad, I., et al. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Spectroscopy, 2013, 618353.
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 16, 2026, from [Link]
- USDA Food Safety and Inspection Service. (2009).
- US Patent 3,154,583. (1964).
- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012.
- Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(10), 54-62.
-
JoVE. (n.d.). Basicity of Aromatic Amines. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation? Retrieved January 16, 2026, from [Link]
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39.
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved January 16, 2026, from [Link]
- US Patent 4,698,445. (1987). 4-amino benzenesulfonamides.
-
PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). Benzenesulfonamide, N,4-dimethyl-. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Scale-Up Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals involved in the scale-up synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and process optimization strategies. Our goal is to equip you with the expertise to anticipate and resolve challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.
Overview of the Synthetic Pathway
The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is typically a multi-step process designed to manage the reactivity of the functional groups involved. The most common route involves the protection of an aniline starting material, followed by chlorosulfonation, coupling with 2,4-dimethylaniline, and a final deprotection step. Each stage presents unique challenges that are magnified during scale-up.
Caption: General four-step synthesis workflow for the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations for the root causes and actionable solutions.
Step 2: Chlorosulfonation
Question: During the chlorosulfonation of acetanilide, I'm seeing a low yield of 4-acetamidobenzenesulfonyl chloride and the formation of a sticky, difficult-to-handle byproduct. What's going wrong?
Answer: This is a common and critical issue during scale-up, often stemming from two primary sources: temperature control and moisture.
-
Causality - Poor Temperature Control: The chlorosulfonation of acetanilide is a highly exothermic electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. While the para-product is sterically and thermodynamically favored, excessive reaction temperatures provide the activation energy needed to form the kinetically favored ortho-isomer and other unwanted side products. At scale, inefficient heat dissipation can lead to thermal runaways in localized spots, drastically reducing the selectivity and yield of the desired para-isomer.
-
Causality - Moisture Contamination: 4-Acetamidobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] Any moisture present in the acetanilide, solvent, or reaction vessel will react with the sulfonyl chloride product, converting it back into the unreactive 4-acetamidobenzenesulfonic acid.[1] This sulfonic acid byproduct is often the cause of the sticky or gummy consistency of the crude product, making isolation and purification difficult.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use a high-purity, dry starting material (acetanilide).
-
Controlled Reagent Addition: Add the solid acetanilide in portions to the chlorosulfonic acid, allowing the temperature to be maintained within the optimal range (typically 40-60°C).[2] A jacketed reactor with a reliable cooling system is essential for scale-up.
-
Optimized Quenching: The workup, which involves quenching the reaction mixture in ice water, is a critical step.[2] On a large scale, this must be done carefully by slowly adding the reaction mixture to the ice-water slurry with vigorous stirring to manage the exotherm and ensure rapid precipitation of the product, minimizing its hydrolysis.
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Rationale |
| Temperature | 40-60°C | Maintain strictly at ≤ 60°C | Prevents formation of ortho-isomer and other side products.[2] |
| Reagent Ratio | 3:1 (Chlorosulfonic Acid:Acetanilide) | 3:1 to 3.5:1 | Ensures complete reaction of acetanilide.[2] |
| Atmosphere | Inert (N₂ or Ar) | Mandatory | Prevents hydrolysis of the sulfonyl chloride product.[1] |
| Quenching | Pouring into beaker of ice | Slow, controlled addition to a well-stirred ice slurry | Manages exotherm and ensures rapid, uniform precipitation. |
Step 3: Coupling Reaction
Question: My coupling reaction between 4-acetamidobenzenesulfonyl chloride (AABS-Cl) and 2,4-dimethylaniline results in a low yield and multiple spots on my TLC plate. How can I optimize this step?
Answer: Low yield and impurity formation in this step are typically related to the stability of the AABS-Cl, stoichiometry, and the choice of base and solvent.
-
Causality - Competing Hydrolysis: As in the previous step, the primary competing reaction is the hydrolysis of AABS-Cl to 4-acetamidobenzenesulfonic acid, which will not couple with the aniline. This is exacerbated if the AABS-Cl from the previous step was not thoroughly dried or if the reaction solvent is not anhydrous.[1]
-
Causality - Bis-Sulfonation: If 2,4-dimethylaniline is not present in a sufficient or slight excess, or if the base is not effective, a secondary reaction can occur where a second molecule of AABS-Cl reacts with the nitrogen of the newly formed sulfonamide. This leads to a bis-sulfonated impurity, consuming your starting material.
-
Causality - Inappropriate Base/Solvent: The reaction generates hydrochloric acid (HCl), which must be neutralized. The base should be non-nucleophilic to avoid reacting with the AABS-Cl.[1] Pyridine or triethylamine are common choices. The solvent must be inert and capable of dissolving the reactants; dichloromethane is often used.[3] An incorrect choice can hinder the reaction rate and promote side reactions.
Solutions:
-
Use Dry AABS-Cl Immediately: It is best practice to use the freshly prepared and thoroughly dried 4-acetamidobenzenesulfonyl chloride as soon as possible to minimize decomposition and hydrolysis.
-
Control Stoichiometry and Addition: Use a slight molar excess of 2,4-dimethylaniline (e.g., 1.05 to 1.1 equivalents) to ensure the AABS-Cl is fully consumed. The AABS-Cl solution should be added dropwise to the mixture of 2,4-dimethylaniline and the base to maintain control over the reaction exotherm.[3]
-
Select an Appropriate Base: Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl byproduct effectively without interfering with the main reaction.[1]
-
Monitor the Reaction: Track the disappearance of the AABS-Cl starting material using Thin-Layer Chromatography (TLC).[1][4] Once the AABS-Cl is consumed, proceed with the workup to prevent the formation of further byproducts.
Step 4 & 5: Deprotection and Purification
Question: After acidic hydrolysis to remove the acetyl group, my final product is off-color and difficult to purify by recrystallization. What are the best practices for this final stage?
Answer: Color formation and purification difficulties often point to degradation during deprotection or an inefficient crystallization process.
-
Causality - Degradation: While acidic hydrolysis is effective, prolonged exposure to harsh acidic conditions or high temperatures can lead to the formation of colored degradation byproducts. Sulfonamides can be sensitive, and forcing the reaction to completion under harsh conditions can be counterproductive.
-
Causality - Inefficient Crystallization: At scale, achieving a good yield of high-purity crystals can be challenging. If the crude product contains significant impurities, they can co-precipitate or act as crystallization inhibitors. The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities either fully dissolved or insoluble.[5]
Solutions:
-
Milder Deprotection: Monitor the hydrolysis reaction closely (by TLC or HPLC) and stop it as soon as the protected intermediate is consumed. Avoid excessive heating or prolonged reaction times.
-
Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Systematic Recrystallization Solvent Screening: Perform small-scale solubility tests to find the optimal solvent or solvent mixture (e.g., ethanol/water, isopropanol). An ideal system will provide a high recovery of pure, crystalline solid.
-
Controlled Cooling: For large-scale crystallization, a slow, controlled cooling rate is crucial for the formation of large, pure crystals. Crash cooling will trap impurities and lead to a fine powder that is difficult to filter.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up the chlorosulfonation step? A1: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Key precautions include:
-
Personal Protective Equipment (PPE): Always use a full-face shield, acid-resistant gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.
-
Controlled Environment: Ensure the reaction is performed under strictly anhydrous conditions to prevent violent reactions.
-
Quenching Safety: The quenching of the reaction mixture into ice water is highly exothermic and releases HCl gas. This must be done slowly and in a controlled manner, with adequate ventilation and cooling capacity.
Q2: Why is acetanilide used as the starting material instead of aniline for the chlorosulfonation reaction? A2: The amino group (-NH₂) of aniline is a powerful activating group, but it is also basic. It would react with the acidic chlorosulfonic acid in a violent acid-base reaction. Furthermore, the unprotected amine can be oxidized by the strong acid. Protecting the amine as an acetamido group (-NHCOCH₃) moderates its activating effect, prevents the acid-base reaction, and protects it from oxidation, allowing for a controlled electrophilic aromatic substitution to install the sulfonyl chloride group.[6]
Q3: What analytical methods are recommended for in-process controls and final product quality assessment? A3: A combination of chromatographic and spectroscopic methods is essential.
-
In-Process Controls (IPC): Thin-Layer Chromatography (TLC) is a fast and effective way to monitor the progress of each reaction step by observing the disappearance of starting materials and the appearance of products.[1][4]
-
Final Product Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining the purity of the final product and quantifying any impurities.[7]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the identity and structure of the final product.[8]
Q4: My final product shows a residual peak of the N-acetylated intermediate. Is my deprotection incomplete? A4: Yes, this is the most likely cause. The hydrolysis of the amide bond can be slow and may not go to completion if the reaction time is too short or the conditions (acid concentration, temperature) are not optimal. To resolve this, you can try increasing the reaction time and monitoring with HPLC until the intermediate is below your target specification. Alternatively, re-subjecting the isolated product to the hydrolysis conditions can drive the reaction to completion, though this may require re-purification.
Caption: Troubleshooting logic for low yield in the coupling step.
References
-
Nirmala, K. N., et al. (2011). "N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, E67(1), o1059. [Link]
-
Doungsoongnuen, P., et al. (2016). "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." PeerJ, 4, e2494. [Link]
- U.S. Patent No. 4,698,445. (1987). "4-amino benzenesulfonamides.
- Chinese Patent No. CN113636961A. (2021). "Preparation method of p-acetamidobenzenesulfonyl chloride.
-
LiveJournal post. (2011). "Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide." [Link]
-
Chegg Study. (2020). "For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material..." [Link]
-
PrepChem. (n.d.). "Synthesis of 4-Acetamidobenzenesulfonyl chloride." [Link]
-
Trends in Sciences. (2023). "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." [Link]
-
Mughal, E. U., et al. (2012). "N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 68(10), o2973. [Link]
-
Evotec. (n.d.). "Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide." [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides
Welcome to the technical support center for the analysis of substituted benzenesulfonamides by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the nuances of interpreting complex NMR spectra for this important class of compounds. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and confidently elucidate the structure of your molecules.
Introduction: The Challenge of Substituted Benzenesulfonamides
Substituted benzenesulfonamides are a cornerstone in medicinal chemistry. While seemingly simple, their NMR spectra can be deceptively complex. The aromatic region often presents a cluster of overlapping signals, making the determination of substitution patterns a significant challenge. Furthermore, the sulfonamide moiety introduces its own set of interpretive hurdles, including the variable chemical shift of the NH proton and its potential for hydrogen bonding. This guide provides a structured approach to demystify these spectra, moving from common troubleshooting scenarios to advanced analytical techniques.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
FAQ 1: Why do the aromatic protons in my monosubstituted benzenesulfonamide spectrum look like a complex multiplet instead of distinct signals?
Answer: This is a common observation, especially at lower magnetic field strengths. In monosubstituted benzenes, the chemical shifts of the ortho, meta, and para protons can be very similar, leading to significant signal overlap and complex second-order coupling patterns.[1] The electron-withdrawing nature of the sulfonamide group deshields the aromatic protons, shifting them downfield, but the differentiation between them may not be sufficient for clear resolution.[2]
Troubleshooting Protocol:
-
Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will often increase the separation of these signals.
-
Change NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[3][4][5] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts and potentially resolve the overlapping signals.[6] Benzene-d₆ is particularly known for its ability to induce significant shifts in aromatic protons.[5]
-
Utilize 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help to identify which protons are coupled to each other, even in a crowded region.
FAQ 2: How can I definitively determine the substitution pattern (ortho, meta, para) on the benzene ring?
Answer: The substitution pattern can be elucidated by a careful analysis of the coupling constants (J-values) and the symmetry of the molecule reflected in the number of signals.
Step-by-Step Guide to Determine Substitution Pattern:
-
Analyze Coupling Constants:
-
Examine the Splitting Patterns:
-
Para-substitution: With two identical substituents or electronically very different substituents, you will often observe a deceptively simple pattern of two doublets in the aromatic region.[1][2] Each doublet will have a coupling constant in the ortho range.
-
Ortho-substitution: This will result in four distinct signals in the aromatic region, often appearing as a series of doublets and triplets (or more complex multiplets).
-
Meta-substitution: This pattern can also give rise to four signals. A key feature can be a proton situated between the two substituents, which may appear as a broad singlet or a triplet with small meta couplings.[1]
-
Workflow for Substitution Pattern Determination:
Caption: Workflow for determining benzene substitution patterns.
FAQ 3: The sulfonamide NH proton signal is broad and I can't find it. Where should I look?
Answer: The chemical shift of the sulfonamide NH proton is highly variable and can appear over a wide range, typically from δ 8.0 to 11.0 ppm.[9][10] Its broadness is often due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the NMR solvent.
Troubleshooting Protocol:
-
D₂O Exchange: To confirm the identity of an NH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The NH proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.[6]
-
Use a Dry Solvent: Ensure you are using a fresh, dry deuterated solvent, as water can exacerbate exchange broadening. DMSO-d₆ is often a good choice as it can slow down the exchange rate of labile protons.[11]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper NH signal.
FAQ 4: My ¹³C NMR spectrum of a substituted benzenesulfonamide shows fewer than the expected number of aromatic signals. Why?
Answer: This is usually due to molecular symmetry. If the substitution pattern results in a plane of symmetry, pairs of carbon atoms will be chemically equivalent and produce a single signal. For example, in a para-substituted benzenesulfonamide, you would expect to see only four signals for the aromatic carbons due to the C₂ symmetry axis. Additionally, quaternary carbons (those attached to a substituent) can sometimes have very low intensity due to their long relaxation times.
Troubleshooting Protocol:
-
Increase the Number of Scans: Acquiring the spectrum for a longer period will improve the signal-to-noise ratio and help to detect weak signals from quaternary carbons.
-
Adjust Relaxation Delay (d1): Increasing the relaxation delay between pulses will allow quaternary carbons to fully relax, leading to an increase in their signal intensity.
-
Run a DEPT or APT Experiment: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can help distinguish between CH, CH₂, CH₃, and quaternary carbons, aiding in the correct assignment of all carbon signals.
Part 2: Advanced Spectral Interpretation
For more complex or ambiguous spectra, one-dimensional NMR may not be sufficient. Two-dimensional NMR techniques provide through-bond and through-space correlations that are invaluable for unambiguous structure elucidation.[12][13][14]
2D NMR Techniques for Benzenesulfonamide Analysis
| Experiment | Information Provided | Application to Benzenesulfonamides |
| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[15] | Helps to trace out the connectivity of the aromatic protons, even in crowded regions. Can confirm ortho and meta relationships. |
| HSQC/HMQC | Shows correlations between protons and the carbons they are directly attached to (¹JCH).[15][16] | Allows for the unambiguous assignment of protonated aromatic carbons. |
| HMBC | Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH).[15] | Crucial for identifying quaternary carbons and piecing together the entire molecular skeleton. Correlations from the NH proton can help to identify adjacent carbons. |
| NOESY/ROESY | Shows correlations between protons that are close in space, due to the Nuclear Overhauser Effect (NOE).[17] | Useful for determining the conformation of the sulfonamide group relative to the benzene ring and other substituents.[18][19] Can help to differentiate between isomers. |
Systematic Approach to 2D NMR Interpretation:
Sources
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Validation & Comparative
A Comparative Guide to the Bioassay Validation for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide Activity
This guide provides an in-depth comparison of methodologies for validating a bioassay to quantify the biological activity of the sulfonamide compound, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. As a member of the sulfonamide class, its primary anticipated activity is antimicrobial, stemming from the inhibition of the folic acid synthesis pathway in susceptible microorganisms.[1] The robust validation of a potency assay is a cornerstone of drug development, ensuring that the analytical procedure is suitable for its intended purpose.[2][3]
This document will detail the validation of a proposed microbiological agar diffusion assay, comparing its performance characteristics against two established alternative methods: a broth microdilution assay and a High-Performance Liquid Chromatography (HPLC) method. The principles and validation parameters discussed are aligned with the guidelines established by the International Council for Harmonisation (ICH).[4][5]
The Imperative of Bioassay Validation
A bioassay is essential as it measures the biological activity, or potency, of a substance—a critical quality attribute that a simple concentration measurement cannot provide.[6] The validation process demonstrates and documents that the assay's performance characteristics are suitable and reliable for the intended application.[3] For antimicrobial compounds like 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, this ensures that every batch of the substance exhibits the expected therapeutic activity. Key validation parameters that will be assessed include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[7]
Mechanism of Action: Sulfonamide Antimicrobial Activity
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for DNA synthesis and cellular growth in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide molecule blocks the pathway, leading to a depletion of folate and the cessation of bacterial replication.
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the sulfonamide.
Primary Method: Agar Diffusion Bioassay
The agar diffusion method is a classic microbiological assay that provides a direct measure of antimicrobial effectiveness.[8] Its principle lies in the inverse relationship between the diameter of the growth inhibition zone and the minimum inhibitory concentration of the antibiotic.[9]
Experimental Workflow
The workflow for the agar diffusion assay is a multi-step process requiring careful aseptic technique and precise execution to ensure reliable results.
Caption: Step-by-step workflow for the microbiological agar diffusion bioassay.
Detailed Experimental Protocol
1. Preparation of Media and Inoculum:
-
Rationale: The choice of medium and test organism is critical. A medium low in PABA antagonists (like Mueller-Hinton Agar) is required to avoid interference. Bacillus subtilis is often used for sulfonamide assays due to its sensitivity.[10]
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to 48-50°C in a water bath.
-
Prepare a standardized suspension of Bacillus subtilis (e.g., ATCC 6633) spores to a concentration of 10^4 spores/mL.
-
Add the spore suspension to the molten agar to achieve the final desired concentration and mix gently to ensure homogeneity.[10]
2. Preparation of Standard and Sample Solutions:
-
Rationale: A multi-point standard curve is necessary to establish linearity and accurately quantify the sample. A 5+1 assay design is robust for this purpose.[11]
-
Accurately weigh a reference standard of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and dissolve in a suitable solvent (e.g., DMSO), followed by dilution in a sterile buffer (e.g., pH 7.0 phosphate buffer) to create a stock solution.
-
Perform serial dilutions to prepare at least five standard concentrations (S1-S5) covering the expected range of activity (e.g., 1, 2, 4, 8, 16 µg/mL).
-
Prepare the test sample in the same manner to an expected median concentration (T).
3. Plating and Application:
-
Dispense a uniform volume of the seeded agar into sterile petri dishes on a leveled surface. Allow to solidify completely.
-
Using the cup-plate or cylinder method, place sterile stainless-steel cylinders onto the agar surface.[9]
-
Pipette a precise volume of each standard and sample solution into the cylinders in a predetermined pattern across multiple plates to mitigate spatial variability.
4. Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Following incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using a calibrated digital caliper.
5. Data Analysis:
-
Calculate the mean zone diameter for each concentration.
-
Plot the logarithm of the standard concentrations against the mean zone diameters.
-
Perform a linear regression analysis. The potency of the sample is calculated by interpolating its mean zone diameter onto the standard curve.
Comparative Methodologies
No single assay is perfect; the choice of method depends on the specific requirements of the analysis, such as throughput, desired endpoint (inhibition vs. concentration), and stage of drug development.[9]
Alternative 1: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[8]
-
Principle: A standardized inoculum of the test organism is added to wells of a microtiter plate containing serial two-fold dilutions of the compound. Growth is assessed after incubation, typically by visual inspection or by measuring optical density.
-
Protocol Summary:
-
Dispense sterile growth broth (e.g., Mueller-Hinton Broth) into a 96-well microtiter plate.
-
Create two-fold serial dilutions of the standard and sample compounds directly in the plate.
-
Add a standardized bacterial suspension to each well.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate for 18-24 hours at 35-37°C.
-
The MIC is the lowest concentration well with no visible turbidity.
-
Alternative 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a physicochemical method that separates, identifies, and quantifies each component in a mixture. It measures the concentration (purity) of the active compound, not its biological activity.[12]
-
Principle: The sample is passed through a column packed with a stationary phase. A pumped mobile phase moves the sample through the column, and separation occurs based on the compound's interaction with the stationary phase. A detector measures the amount of the compound as it elutes.
-
Protocol Summary:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detection at a wavelength appropriate for the compound's chromophore.
-
Quantification: A standard curve is generated by injecting known concentrations of the reference standard and plotting peak area versus concentration. The sample concentration is determined from this curve.
-
Validation Performance Comparison
The validation process involves a series of experiments to establish the performance characteristics of each assay.[2] The results determine the suitability of the method for its intended use. The table below summarizes expected performance data for the three methods.
| Validation Parameter | Agar Diffusion Bioassay | Broth Microdilution Assay | HPLC Method |
| Principle | Measures biological activity (inhibition) | Measures biological activity (MIC) | Measures chemical concentration/purity |
| Accuracy (% Recovery) | 95 - 105% | N/A (Endpoint is MIC) | 98 - 102% |
| Precision (%RSD) | |||
| - Repeatability | < 5% | One two-fold dilution step | < 1% |
| - Intermediate Precision | < 8% | One two-fold dilution step | < 2% |
| Linearity (r²) | > 0.98 | N/A | > 0.999 |
| Range | Narrow, typically 1-2 log units | Wide, dependent on dilution series | Wide, typically 3-4 log units |
| Specificity | Susceptible to interference from other active compounds | Susceptible to interference | High; can separate analyte from impurities |
| Throughput | Low to Medium | High (96-well format) | High (with autosampler) |
| Robustness | Sensitive to minor changes in media, pH, temp, inoculum | Sensitive to inoculum size and media | Generally robust to minor method variations |
Interpretation of Comparative Data
-
Direct vs. Surrogate Measurement: The primary advantage of the Agar Diffusion and Broth Microdilution assays is that they directly measure the intended biological effect of the compound.[12] This is crucial during development and for release testing, as it confirms functional potency. The HPLC method, while more precise and robust, provides a surrogate measure. A strong correlation between HPLC purity and bioassay potency must be established before it can be used as a standalone release test.[13]
-
Precision and Accuracy: HPLC methods are inherently more precise and accurate due to the instrumentation's stability compared to the biological variability of microbiological assays.[12] The acceptable precision for a bioassay is generally wider than for a chemical assay.
-
Endpoint: The agar diffusion assay provides a quantitative potency value relative to a standard, whereas the broth microdilution assay yields an MIC value, which is more semi-quantitative.
-
Application: Early-stage development and characterization often rely heavily on bioassays. For routine quality control and stability testing of well-characterized products, a validated HPLC method is often preferred for its higher throughput, precision, and ease of automation.[12][13]
Conclusion
The validation of a bioassay for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide requires a systematic evaluation of its performance. The microbiological agar diffusion assay serves as a robust and direct method for quantifying biological potency. While it is subject to higher intrinsic variability than physicochemical methods, its direct measurement of antimicrobial activity is indispensable.
In comparison, the broth microdilution assay offers a high-throughput method for determining minimum inhibitory concentration, which is valuable for screening and resistance studies. The HPLC method provides superior precision and specificity for quantifying the compound itself but must be validated against and correlated with a bioassay to serve as a surrogate for potency. The ultimate choice and application of an assay depend on its intended purpose within the drug development lifecycle, with a combination of biological and chemical methods providing the most comprehensive characterization of the product.
References
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Scribd. Antibiotic Assay Alternatives Guide | PDF | Self-Improvement. Available from: [Link]
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EDRA Services. A Practical Approach to Biological Assay Validation. Available from: [Link]
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Quantics Biostatistics. Bioassay Validation. Available from: [Link]
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PubMed. Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Available from: [Link]
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PubMed Central. Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. Available from: [Link]
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PubMed. Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Available from: [Link]
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ASM Journals. Serum Sulfonamide Concentration After Oral Administration: Comparison of Results of Chemical Assay with Two Bioassay Techniques. Available from: [Link]
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Svar Life Science. Bioassay Qualification and Validation. Available from: [Link]
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BioProcess International. Statistical Assessments of Bioassay Validation Acceptance Criteria. Available from: [Link]
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DergiPark. Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. Available from: [Link]
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ResearchGate. Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. Available from: [Link]
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BioPharm International. Essentials in Bioassay Development. Available from: [Link]
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Xinfuda. USP〈1223.1〉 VALIDATION OF ALTERNATIVE METHODS TO ANTIBIOTIC MICROBIAL ASSAY. Available from: [Link]
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MDPI. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
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Longdom Publishing. Comprehensive Insights into Microbiological Assays for Antibiotic. Available from: [Link]
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PubMed Central. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
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PubMed Central. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available from: [Link]
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PubMed Central. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. Available from: [Link]
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MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]
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European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
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Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]
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National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. Available from: [Link]
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ResearchGate. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]
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National Institutes of Health. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Available from: [Link]
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PubMed. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Available from: [Link]
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ResearchGate. Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Available from: [Link]
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A Comparative Guide to Cross-Reactivity Studies of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is fundamental to its validation and potential clinical application. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity profile of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a sulfonamide-based compound. By leveraging established analytical techniques, we can elucidate its binding specificity and potential off-target interactions, which are critical parameters in drug discovery and development.
The core of any cross-reactivity study lies in determining a compound's propensity to bind to unintended targets. For sulfonamides, this is particularly crucial due to the potential for hypersensitivity reactions and off-target pharmacological effects.[1][2] Concerns over cross-allergenicity between sulfonamide antibiotics and non-antibiotic sulfonamides continue to be a topic of discussion in pharmacotherapy.[2][3] This guide will compare three orthogonal and widely adopted analytical techniques: Immunoassays (ELISA), Surface Plasmon Resonance (SPR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the theoretical basis and practical protocols for their application.
The Structural Context of Cross-Reactivity
Sulfonamides are characterized by a SO2NH2 moiety.[1] The potential for cross-reactivity is often linked to the structural components of the molecule. Sulfonamides are broadly classified into sulfonylarylamines, which possess an unsubstituted amine at the N4 position, and non-sulfonylarylamines, which lack this feature.[1] The immunologic determinant for some allergic reactions to sulfonamide antibiotics has been identified as the N1 heterocyclic ring, a structure not present in all non-antibiotic sulfonamides.[2][3] Understanding the specific structural attributes of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is the first step in designing a logical cross-reactivity panel.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific questions being addressed, such as screening for a broad range of interactions, quantifying binding kinetics, or confirming the presence of specific analytes.
| Methodology | Principle | Strengths | Limitations | Primary Application in Cross-Reactivity |
| Immunoassay (ELISA) | Utilizes the specific binding of antibodies to antigens to detect and quantify a substance. Competitive formats are common for small molecules.[4] | High throughput, cost-effective for large-scale screening, high sensitivity.[5] | Susceptible to matrix effects, antibody development can be time-consuming, cross-reactivity is dependent on antibody specificity.[6] | Screening against a panel of structurally related compounds to determine the specificity of an antibody developed for the target molecule. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.[7][8] | Label-free, provides real-time kinetic data (association and dissociation rates), high sensitivity for small molecule interactions.[7][9][10] | Can be sensitive to buffer composition and non-specific binding, requires specialized equipment, protein immobilization can affect activity.[11] | Detailed characterization of binding affinity and kinetics to a panel of purified protein targets. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly selective and sensitive technique that separates compounds by chromatography and identifies them by their mass-to-charge ratio.[12][13] | High specificity and sensitivity, capable of multiplexing, considered a "gold standard" for confirmation.[13][14] | Lower throughput than immunoassays, requires more extensive sample preparation, instrumentation is expensive. | Definitive identification and quantification of the parent compound and potential cross-reactive metabolites in complex biological matrices. |
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the generated data. Adherence to these detailed steps is critical for reproducible and accurate results.
Protocol 1: Broad-Specificity Immunoassay for Sulfonamide Screening
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to screen 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide against other sulfonamides. The principle relies on the competition between the free drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[4]
Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to screen for sulfonamide cross-reactivity.
Step-by-Step Methodology
-
Plate Coating: Coat a 96-well microtiter plate with rabbit anti-sulfonamide antibodies. Incubate overnight at 4°C.
-
Washing and Blocking: Discard the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Addition: After washing the plate, add 50 µL of standards, controls, and samples (containing 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and other sulfonamides for comparison) to the appropriate wells.
-
Enzyme Conjugate Addition: Add 50 µL of a sulfonamide-horseradish peroxidase (HRP) conjugate to each well.[4]
-
Competitive Incubation: Seal the plate and incubate for 1 hour at 37°C. During this step, the free sulfonamide in the samples and the sulfonamide-HRP conjugate compete for binding to the immobilized antibodies.
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes in the dark at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 2 M H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample. Calculate the percentage of cross-reactivity for each compound relative to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to determine the binding affinity and kinetics of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide to a panel of potential off-target proteins.[7] In this setup, the target protein is immobilized on the sensor chip, and the small molecule (analyte) is flowed over the surface.[7][11]
Workflow for SPR Analysis
Caption: Workflow for SPR analysis of small molecule-protein interactions.
Step-by-Step Methodology
-
Sensor Chip Preparation: Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Protein Immobilization: Inject the target protein over the activated surface. The primary amines of the protein will form covalent bonds with the activated surface. Aim for an immobilization level that will yield a sufficient response, yet minimize mass transport limitations.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Binding Analysis: a. Equilibration: Flow a running buffer (e.g., HBS-EP+) over the sensor surface until a stable baseline is achieved. b. Association: Inject a series of concentrations of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide over the surface and monitor the binding response (increase in resonance units, RU). c. Dissociation: Switch back to the running buffer and monitor the dissociation of the compound from the protein (decrease in RU).
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the response from a reference flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8] Repeat this process for a panel of potential off-target proteins.
Protocol 3: LC-MS/MS for Confirmatory Analysis
This protocol details a method for the definitive identification and quantification of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in a complex matrix, which can be adapted to screen for cross-reactivity with known metabolites or structurally similar compounds. The method uses liquid chromatography for separation followed by tandem mass spectrometry for detection.[12][15]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis for the confirmation of sulfonamides.
Step-by-Step Methodology
-
Sample Preparation: a. Extraction: For biological samples (e.g., plasma, tissue homogenate), perform a liquid-liquid extraction with a solvent like acetonitrile or ethyl acetate, or use solid-phase extraction (SPE) for cleanup and concentration.[13][16] b. Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. c. Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.
-
LC Separation: a. Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). b. Mobile Phase: Employ a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).[12][14] c. Injection: Inject the reconstituted sample into the LC system.
-
MS/MS Detection: a. Ionization: Use an electrospray ionization (ESI) source in positive ion mode. b. Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14][15] c. MRM Transitions: Optimize at least two MRM transitions (precursor ion → product ion) for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and for each potential cross-reactant being screened. This provides high selectivity and confirmation.
-
Data Analysis: a. Identification: A compound is identified by the presence of a peak at the correct retention time with the correct ratio of the two MRM transitions. b. Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the target analyte in the samples.
Conclusion and Forward Look
The comprehensive assessment of cross-reactivity is a non-negotiable aspect of preclinical safety evaluation, as outlined in regulatory guidance.[17][18] The choice of methodology should be guided by the stage of research. High-throughput immunoassays are excellent for initial screening of a large number of structurally related compounds.[19][20] Hits from these screens can then be subjected to the more detailed kinetic analysis provided by SPR to understand the affinity and stability of the off-target interactions.[9][10] Finally, LC-MS/MS serves as the ultimate confirmatory tool, offering unparalleled specificity and sensitivity for detecting the compound and its metabolites in complex biological systems.[12][14]
By employing a multi-pronged approach that leverages the strengths of these orthogonal techniques, researchers can build a robust and reliable cross-reactivity profile for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. This ensures a higher degree of confidence in the selectivity of the compound, paving the way for its successful application in research and development.
References
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FDA. (n.d.). Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]
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Franek, M., Diblikova, I., Cernoch, I., Vass, M., & Hruska, K. (2006). Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors. PubMed. [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]
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Wang, Z., Wang, Z., Li, Y., Li, J., & Li, Q. (2015). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. National Institutes of Health. [Link]
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Abad, A., Moreno, M. J., & Montoya, A. (2005). Fast screening immunoassay of sulfonamides in commercial fish samples. PubMed. [Link]
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Europroxima. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. [Link]
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Franek, M., Diblikova, I., Cernoch, I., Vass, M., & Hruska, K. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. [Link]
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Ma, Y., Liu, X., & Li, J. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
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Janardhanan, M., Rao, K. S., & Kumar, Y. R. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]
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FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
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Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
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Göğer, N. G., & Köktürk, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]
-
Wilson, R. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
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Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
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FDA. (n.d.). Guidance for Industry. [Link]
-
ResearchGate. (2025). Sulfonamide allergy and cross-reactivity. [Link]
-
Lee, H., et al. (2012). An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. PubMed. [Link]
-
Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
-
Romano, A., et al. (2004). Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing. PubMed. [Link]
-
Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. PubMed. [Link]
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A Comparative Guide to the Molecular Docking of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with Carbonic Anhydrase
This guide provides a comprehensive analysis of the molecular docking interactions between the sulfonamide derivative, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, and its target enzyme, carbonic anhydrase. Designed for researchers, scientists, and drug development professionals, this document offers a detailed experimental workflow, a comparative performance analysis against established inhibitors, and insights into the structural basis of its inhibitory potential.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthetic pathways.[2] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of disorders.[3] Clinically used as antiglaucoma agents, diuretics, and antiepileptics, CA inhibitors are a well-established class of drugs.[3][4] The primary sulfonamides are a prominent class of CA inhibitors, with their mechanism of action centered on the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[4][5]
This guide focuses on the in-silico evaluation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a representative sulfonamide, to elucidate its binding mode and inhibitory potential against human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform. For the purpose of this study, due to the unavailability of the precise 3D structure for the 2,4-dimethylphenyl isomer, the closely related 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide will be utilized for the docking analysis, with this structural distinction duly noted.
Comparative Performance Analysis
To contextualize the inhibitory potential of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, its predicted binding affinity and interaction profile are compared against two clinically approved carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide.
| Compound | PubChem CID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (hCA II) | Experimental IC50/Ki (hCA II) |
| 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | 238038 | -7.8 | His94, His96, His119, Thr199, Thr200 | Not available |
| Acetazolamide | 1986 | -7.2 | His94, His96, His119, Thr199, Thr200 | 130 nM (IC50)[6], 14 nM (Ki)[3] |
| Dorzolamide | 5284549 | -8.5 | His94, His96, His119, Val121, Thr199, Thr200 | 0.18 nM (IC50)[7], 1.9 nM (Ki)[8][9] |
Note: The predicted binding affinities are obtained from the molecular docking simulations detailed in this guide. The experimental values are sourced from the cited literature and serve as a benchmark for comparison.
The docking results suggest that 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide exhibits a strong predicted binding affinity for the active site of hCA II, comparable to that of Acetazolamide and within the range of potent inhibitors. The key interactions with the zinc-coordinating histidine residues and the "gatekeeper" residue Thr199 are consistent with the established binding mode of sulfonamide inhibitors.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section outlines the detailed methodology for the molecular docking study of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with human carbonic anhydrase II.
Preparation of the Receptor (Carbonic Anhydrase II)
-
Rationale: The initial crystal structure of the protein often contains water molecules, co-factors, and other ligands that are not relevant to the docking study and can interfere with the simulation. Therefore, the protein structure must be "cleaned" and prepared for docking.
-
Protocol:
-
Obtain the Crystal Structure: Download the X-ray crystal structure of human carbonic anhydrase II in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, PDB ID: 3HS4, which features hCA II complexed with Acetazolamide, is an excellent choice.[10]
-
Remove Non-essential Molecules: Using molecular visualization software such as PyMOL or Chimera, remove all water molecules, co-crystallized ligands (in this case, Acetazolamide), and any other non-protein atoms from the PDB file.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for accurately representing the hydrogen bonding potential of the amino acid residues.
-
Assign Partial Charges: Assign Kollman charges to the protein atoms. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligands
-
Rationale: The 3D structure of the ligand must be optimized to its lowest energy conformation to ensure a realistic starting point for the docking simulation.
-
Protocol:
-
Obtain Ligand Structures:
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) in a molecular modeling software like Avogadro or ArgusLab.
-
Define Torsions: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
-
Molecular Docking Simulation
-
Rationale: The docking simulation explores the conformational space of the ligand within the defined binding site of the protein and predicts the most favorable binding pose based on a scoring function.
-
Protocol:
-
Define the Grid Box: Define a grid box that encompasses the active site of carbonic anhydrase II. The coordinates of the co-crystallized Acetazolamide in PDB ID: 3HS4 can be used to center the grid box accurately.[10] A grid size of 25 x 25 x 25 Å is generally sufficient to cover the entire active site.
-
Run AutoDock Vina: Execute the AutoDock Vina docking simulation. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Analysis of Docking Results
-
Rationale: The output of the docking simulation needs to be analyzed to identify the most plausible binding mode and to understand the nature of the interactions between the ligand and the protein.
-
Protocol:
-
Visualize Binding Poses: Use molecular visualization software to inspect the predicted binding poses of the ligands within the active site of carbonic anhydrase II.
-
Analyze Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion, for the best-ranked pose of each ligand.
-
Compare with Known Inhibitors: Compare the binding mode and interactions of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with those of Acetazolamide and the co-crystallized ligand from the original PDB file. This comparison helps to validate the docking results.
-
Experimental Workflow Diagram
Caption: Molecular Docking Workflow from Preparation to Analysis.
Trustworthiness and Self-Validation
The protocol described in this guide incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Redocking of the Co-crystallized Ligand: A crucial validation step involves docking the co-crystallized ligand (Acetazolamide from PDB ID: 3HS4) back into the active site of the enzyme. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).
-
Comparison with Known Inhibitors: The inclusion of well-characterized inhibitors like Acetazolamide and Dorzolamide provides a benchmark for the predicted binding affinity and interaction patterns. If the docking protocol accurately predicts the binding modes of these known inhibitors, it increases the confidence in the results obtained for the novel compound.
-
Consistency of Interactions: The predicted interactions for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide should be consistent with the known mechanism of action of sulfonamide inhibitors, particularly the coordination to the active site zinc ion and interactions with key conserved residues.
By adhering to this rigorous and self-validating protocol, researchers can generate reliable in-silico data to guide further experimental studies and accelerate the drug discovery process.
References
-
Carbonic anhydrase inhibitor - Wikipedia. [Link]
-
The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed. [Link]
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3HS4: Human carbonic anhydrase II complexed with acetazolamide - RCSB PDB. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect. [Link]
-
Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem. [Link]
-
Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem. [Link]
-
4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S - PubChem. [Link]
-
Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC - NIH. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC - NIH. [Link]
-
Structural analysis of inhibitor binding to human carbonic anhydrase II. - SciSpace. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
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"comparative analysis of the inhibitory profile of benzenesulfonamide isomers"
This guide provides an in-depth comparative analysis of the inhibitory profiles of benzenesulfonamide isomers. Moving beyond a simple data sheet, we will explore the causal relationships between isomeric structure, target binding, and inhibitory potency, with a primary focus on their interaction with carbonic anhydrases—a critical class of metalloenzymes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy and selectivity of this important inhibitor class.
Introduction: The Significance of Isomerism in a Privileged Scaffold
Benzenesulfonamide is a cornerstone scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including diuretics, antiepileptics, and anticancer drugs.[1] The primary sulfonamide moiety (-SO₂NH₂) is a highly effective zinc-binding group (ZBG), which is central to its mechanism of action against zinc-containing enzymes.[2]
The substitution pattern on the benzene ring profoundly influences the molecule's biological activity. The positional isomerism of a second substituent—whether it is in the ortho, meta, or para position relative to the sulfonamide group—can dramatically alter the compound's inhibitory profile. These changes are not arbitrary; they are dictated by the specific steric and electronic interactions the isomer can form within the complex topography of an enzyme's active site. This guide will dissect these differences, primarily through the lens of the most well-characterized target of benzenesulfonamides: the carbonic anhydrase enzyme family.
The Primary Target: Human Carbonic Anhydrases (hCAs)
Human Carbonic Anhydrases (hCAs, EC 4.2.1.1) are a superfamily of zinc metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[3][5]
There are 15 known human isoforms, which differ in their tissue distribution and subcellular localization.[1] Several are prominent drug targets:
-
hCA I and II (Cytosolic): Abundant and physiologically dominant. hCA II inhibitors are used as antiglaucoma agents.[6]
-
hCA IX and XII (Transmembrane): Tumor-associated isoforms that are overexpressed in many hypoxic cancers. They contribute to the acidification of the tumor microenvironment, promoting proliferation and metastasis. Selective inhibition of these isoforms is a key strategy in anticancer drug development.[7][8][9]
The fundamental mechanism of inhibition involves the sulfonamide's anionic nitrogen (-SO₂NH⁻) coordinating directly to the Zn²⁺ ion at the catalytic core, displacing the zinc-bound water/hydroxide molecule and shutting down the catalytic cycle.[8][10] The rest of the inhibitor molecule, often called the "tail," extends into the active site cavity, where its interactions determine potency and isoform selectivity.
Comparative Analysis of Isomeric Inhibition
The positioning of substituents on the benzene ring directly impacts how the "tail" of the inhibitor is presented to the active site cavity. This orientation dictates the potential for secondary interactions with amino acid residues lining the cavity, which is the primary driver of isoform selectivity.[8][11]
While simple, unsubstituted ortho-, meta-, and para-benzenesulfonamides are not extensively compared in recent literature, the principles of their differential binding can be clearly extrapolated from studies on substituted analogs. Generally, the para-substituted pattern is the most extensively investigated, as it projects the tail group away from the zinc-binding moiety in a linear fashion, allowing it to probe deeper into the active site. However, meta-substitution offers a different vector for the tail, which can be advantageous for targeting unique sub-pockets in certain isoforms.
A study on benzenesulfonamides with varying linkers and tail groups provides a clear example.[7] While not a direct comparison of simple isomers, the data reveals how the para versus meta placement of the entire tail-containing substituent leads to distinct inhibitory profiles. For instance, in one series, a para-substituted compound with a 4-tolyl tail (5f) is a potent hCA II inhibitor (Kᵢ = 3.0 nM), whereas its meta-substituted isomer (6n) is completely inactive against the same isoform.[7] Conversely, a meta-substituted compound with a 2-bromophenyl tail (6m) is a very potent hCA II inhibitor (Kᵢ = 5.6 nM), while its para isomer (5e) is significantly weaker (Kᵢ = 52.1 nM).[7]
These findings underscore a critical principle: there is no universally "better" isomer . The optimal substitution pattern is entirely dependent on the specific isoform being targeted and the nature of the substituent. The key is how the isomer's geometry complements the topology of the target's active site. Structural studies have shown that residues at positions like 92 and 131 are critical in dictating the binding of inhibitors and that interactions with these residues are highly sensitive to the inhibitor's substitution pattern.[8]
Quantitative Comparison of Representative Inhibitors
The following table summarizes inhibition data (Kᵢ in nM) for various para- and meta-substituted benzenesulfonamide derivatives against four key hCA isoforms. This data, compiled from the literature, illustrates the dramatic impact of isomeric positioning on potency and selectivity.
| Compound ID (Reference) | Isomer Type | R-Group (Tail) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5f [7] | para | 4-Tolyl | 12.3 | 3.0 | 25.3 | 4.5 |
| 6n [7] | meta | 4-Tolyl | >10000 | >10000 | >10000 | >10000 |
| 5e [7] | para | 2-Bromophenyl | 225.4 | 52.1 | 15.8 | 8.9 |
| 6m [7] | meta | 2-Bromophenyl | 6.9 | 5.6 | 13.4 | 5.3 |
| AAZ (Standard)[12] | - | Acetylamino-thiadiazole | 250 | 12 | 25 | 5.7 |
Data illustrates that meta/para isomerism, in combination with the tail structure, dictates potency and selectivity. AAZ (Acetazolamide) is a non-selective clinical standard shown for comparison.
Experimental Methodologies for Characterizing Inhibitory Profiles
To ensure the scientific integrity of any comparative analysis, robust and validated experimental protocols are essential. The following sections detail the gold-standard methodologies for characterizing the inhibitory profile of benzenesulfonamide isomers.
A. Enzymatic Inhibition Assay: Stopped-Flow CO₂ Hydrase Method
This is the benchmark assay for determining the inhibitory potency against CAs because it measures the enzyme's physiological activity directly.[12]
Causality: The assay works by rapidly mixing a CO₂-saturated solution with a buffered solution containing the enzyme and inhibitor. The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH drop. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme's activity. An inhibitor will slow this rate.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM TRIS or HEPES buffer, pH 7.5, containing a pH indicator (e.g., phenol red).
-
Enzyme Solution: A stock solution of purified hCA isoform (e.g., 10 µM) in the above buffer.
-
Substrate: CO₂-saturated deionized water, prepared by bubbling CO₂ gas into chilled water.[13]
-
Inhibitor Solutions: Serial dilutions of the benzenesulfonamide isomers in DMSO, then further diluted in buffer.
-
-
Assay Execution (Stopped-Flow Instrument):
-
One syringe is loaded with the CO₂-saturated water.
-
The second syringe is loaded with the enzyme solution pre-incubated with the desired concentration of the test inhibitor (or vehicle for control).
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds).
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the slope of the absorbance vs. time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
Inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
B. Biophysical Validation: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the inhibitor-enzyme interaction, directly measuring the binding affinity (Kₐ, or its inverse, Kₑ), enthalpy (ΔH), and stoichiometry (n).[14][15] This technique offers a label-free, in-solution method that validates enzymatic data and provides deeper mechanistic insight.
Causality: ITC measures the minute heat changes that occur upon binding. Titrating the inhibitor into a solution of the enzyme generates a heat signature for each injection. The magnitude of this heat is proportional to the amount of binding that occurs until the enzyme becomes saturated.
Protocol:
-
Sample Preparation:
-
Both the enzyme and inhibitor solutions are prepared in the exact same, extensively degassed buffer (e.g., PBS or Tris, pH 7.5). Mismatched buffers can create large heats of dilution that obscure the binding signal.
-
-
ITC Experiment:
-
The sample cell is filled with the purified hCA protein solution (e.g., 10-50 µM).
-
A syringe is loaded with a 10-20 fold higher concentration of the benzenesulfonamide isomer solution.
-
A series of small injections (e.g., 2 µL) of the inhibitor are made into the sample cell while the temperature is held constant.
-
The heat released or absorbed after each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol).
-
This data is plotted against the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kₐ, ΔH, and n.
-
Conclusion and Outlook
The inhibitory profile of a benzenesulfonamide is not defined by its constitution alone but is critically dependent on its isomeric form. The ortho, meta, and para substitution patterns provide distinct three-dimensional arrangements of the inhibitor's tail, which engage with the active site of target enzymes like carbonic anhydrases in unique ways. As demonstrated, a change from a para to a meta position can switch a compound from a potent inhibitor to an inactive molecule, or vice-versa, depending on the targeted isoform.[7]
This exquisite sensitivity to geometry is the foundation of rational drug design. By leveraging a deep understanding of the target's structure and employing a suite of robust enzymatic and biophysical characterization techniques, researchers can strategically select the optimal isomeric scaffold to achieve both high potency and the desired isoform selectivity, paving the way for more effective and safer therapeutics.
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"in silico prediction of ADME properties for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide"
An In-Depth Comparative Guide to the In Silico Prediction of ADME Properties for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Introduction: The Imperative of Early ADME Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties, collectively known as ADME—Absorption, Distribution, Metabolism, and Excretion.[1][2] Predicting these characteristics in silico, before a compound is even synthesized, provides a critical advantage, enabling researchers to prioritize candidates with a higher probability of success, thereby conserving invaluable time and resources.[3] Computational ADME modeling uses a compound's chemical structure to forecast its behavior within a biological system, offering a powerful lens through which to assess its drug-like potential.[4][5]
This guide provides a detailed, comparative analysis of the predicted ADME properties of a specific sulfonamide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide . Sulfonamides are a well-established class of compounds with diverse therapeutic applications, making this analysis particularly relevant.[6][7] We will leverage two widely respected, freely accessible computational platforms, SwissADME and pkCSM , to generate a comprehensive ADME profile. The core objective is not merely to present data but to compare the outputs of these different predictive models, offering researchers a nuanced understanding of the compound's potential strengths and liabilities. By examining where these predictive algorithms converge and diverge, we can build a more robust and reliable preliminary assessment.
The Subject Molecule: 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
To perform any in silico analysis, a machine-readable representation of the molecule is essential. The structure and corresponding SMILES string for our target compound are provided below.
-
IUPAC Name: 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
-
Molecular Formula: C₁₄H₁₆N₂O₂S
-
Molecular Weight: 276.36 g/mol
-
SMILES (Simplified Molecular Input Line Entry System): Cc1ccc(c(c1)C)NS(=O)(=O)c2ccc(cc2)N
(Image generated for illustrative purposes)
Methodology: A Dual-Platform Predictive Workflow
Rationale for a Multi-Tool Approach
No single predictive algorithm is infallible. Different in silico tools are built on distinct datasets and computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning methods.[4][5][8] Using multiple platforms for ADME prediction constitutes a self-validating system; consensus predictions across different tools lend higher confidence, while significant discrepancies highlight areas of uncertainty that may warrant specific experimental investigation. This comparative approach provides a more comprehensive and trustworthy initial assessment.
Selected Prediction Platforms
-
SwissADME: A highly regarded web-based tool that provides a broad overview of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9] Its user-friendly interface and graphical outputs make it a staple in early-phase drug discovery.
-
pkCSM: This platform specializes in predicting pharmacokinetic properties based on a compound's SMILES string, using graph-based signatures to develop its predictive models. It offers a granular look at specific ADME parameters, including metabolism and toxicity endpoints.[9]
Experimental Workflow Diagram
The following diagram illustrates the straightforward workflow for obtaining and comparing ADME predictions for our target molecule.
Caption: Workflow for comparative in silico ADME prediction.
Step-by-Step Protocol: Generating Predictions
Protocol 1: Using SwissADME
-
Navigate to the SwissADME website: Open a web browser and go to the publicly available SwissADME homepage.[9]
-
Input the Molecule: In the main input window, paste the SMILES string for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide: Cc1ccc(c(c1)C)NS(=O)(=O)c2ccc(cc2)N.
-
Run the Analysis: Click the "Run" or equivalent button to start the computation. The process is typically completed within a minute.
-
Collect Data: The results will be displayed on a new page. Systematically record the values for key parameters listed in the comparative table below (e.g., Log P, Water Solubility, GI absorption, BBB permeant, CYP inhibition).
Protocol 2: Using pkCSM
-
Navigate to the pkCSM website: Open a web browser and go to the pkCSM prediction tool's homepage.[9]
-
Input the Molecule: The interface will prompt for a SMILES input. Paste the same SMILES string: Cc1ccc(c(c1)C)NS(=O)(=O)c2ccc(cc2)N.
-
Select Predictions: Ensure that all relevant ADME and Toxicity modules are selected for prediction.
-
Run the Analysis: Click the "Predict" or "Submit" button.
-
Collect Data: The platform will generate a comprehensive report. Extract the quantitative and qualitative data corresponding to the parameters in the comparative table.
Results: A Comparative ADME Profile
The data obtained from both platforms are summarized below. This side-by-side comparison allows for immediate identification of consensus and divergent predictions.
| ADME Property | Parameter | SwissADME Prediction | pkCSM Prediction | Interpretation of Property |
| Physicochemical | LogP (Lipophilicity) | 2.85 (WLOGP) | 2.61 (Predicted LogP) | Moderate lipophilicity. Values are in a favorable range for oral absorption. |
| Water Solubility (LogS) | -3.45 (Poorly soluble) | -3.51 (mg/mL) | Low aqueous solubility is predicted by both models, a common challenge for drug candidates that may require formulation strategies. | |
| Absorption | Gastrointestinal (GI) Absorption | High | 91.5% (Absorbed) | Strong consensus that the compound is likely to be well-absorbed from the human intestine. |
| Caco-2 Permeability (Log Papp) | Not Provided | 0.71 | The predicted permeability value from pkCSM is moderate to high, supporting the high GI absorption prediction. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | No | -0.85 (LogBB) - No | Strong consensus that the compound is unlikely to cross the BBB, suggesting a lower risk of central nervous system (CNS) side effects. |
| Plasma Protein Binding (%PPB) | Not Provided | 92.1% | High plasma protein binding is predicted, which would affect the free fraction of the drug available to exert its therapeutic effect. | |
| Metabolism | CYP1A2 Inhibitor | Yes | Yes | Consensus prediction of CYP1A2 inhibition, indicating a potential for drug-drug interactions with other substrates of this enzyme. |
| CYP2C19 Inhibitor | Yes | No | Divergent Prediction. SwissADME predicts inhibition while pkCSM does not. This is a critical point of uncertainty requiring experimental validation (e.g., an in vitro CYP inhibition assay). | |
| CYP2C9 Inhibitor | Yes | Yes | Consensus prediction of CYP2C9 inhibition. | |
| CYP2D6 Inhibitor | No | No | Consensus that the compound is not an inhibitor of CYP2D6. | |
| CYP3A4 Inhibitor | Yes | Yes | Strong consensus on inhibition of CYP3A4, the most important drug-metabolizing enzyme. This is a significant flag for potential drug-drug interactions. | |
| Excretion | Total Clearance (log ml/min/kg) | Not Provided | 0.45 | This value suggests a moderate rate of clearance from the body. |
| Toxicity | AMES Toxicity (Mutagenicity) | Not Provided | No | Predicted to be non-mutagenic, which is a positive safety indicator. |
| hERG I Inhibition | Not Provided | No | Predicted to be a non-inhibitor of the hERG potassium channel, suggesting a lower risk of drug-induced cardiotoxicity. |
Discussion and Field-Proven Insights
The in silico analysis provides a multifaceted preliminary view of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide as a potential drug candidate.
-
Promising Absorption and Distribution Profile: Both SwissADME and pkCSM confidently predict high gastrointestinal absorption, which is a fundamental prerequisite for an orally administered drug. Furthermore, the consensus prediction that the molecule will not cross the blood-brain barrier is advantageous for therapies targeting peripheral systems, as it minimizes the risk of unwanted neurological side effects. The aromatic amine and sulfonamide moieties contribute to a balanced lipophilicity that facilitates membrane passage without excessive accumulation in fatty tissues.[10][11][12]
-
Key Liabilities: Solubility and Metabolism: The most significant flags raised by this analysis are poor water solubility and extensive cytochrome P450 (CYP) inhibition. The low LogS value is a common hurdle that often necessitates advanced formulation techniques, such as salt formation or amorphous solid dispersions, to achieve adequate bioavailability. The predicted inhibition of multiple major CYP isoforms (1A2, 2C9, and especially 3A4) is a serious concern.[3] Inhibition of these enzymes can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity. This is a classic example of where in silico screening provides a critical, early warning.
-
The Value of Divergent Predictions: The conflicting predictions for CYP2C19 inhibition are highly informative. This divergence does not represent a failure of the models but rather highlights the boundary of their predictive power for this specific chemical scaffold. It signals to the drug development team that this particular endpoint is uncertain and must be prioritized for experimental validation. A simple, cost-effective in vitro fluorescent-based CYP inhibition assay would definitively resolve this question.
Conclusion
This comparative guide demonstrates the power of a multi-platform in silico approach for the early ADME assessment of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. The analysis indicates that while the compound possesses favorable absorption and CNS-sparing distribution properties, it is also predicted to have significant liabilities related to poor solubility and a high potential for drug-drug interactions via CYP enzyme inhibition.
The strategic use of tools like SwissADME and pkCSM allows researchers to construct a detailed risk-benefit profile before committing to costly synthesis and in vitro testing. This enables a more informed, data-driven decision-making process, embodying the core principles of efficient and effective modern drug discovery. The predictions generated herein serve not as a final verdict, but as a robust, scientifically-grounded roadmap for the next steps in the experimental validation pipeline.
References
- Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Longdom Publishing.
- Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central.
- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, Oxford Academic.
- Deep Learning Approaches in Predicting ADMET Properties. Taylor & Francis Online.
- ADME Advances: Personalized and Computational Approaches. Technology Networks.
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed Central.
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4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. PubChem. Available from: [Link]
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
- Understanding Aromatic Amines: Key Properties for Chemical Synthesis. Unknown Source.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. Unknown Source.
- Physical and Chemical Properties of Aromatic Amines. Whamine.
- Properties of amines. Chemistry LibreTexts.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Unknown Source.
- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Unknown Source.
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A Head-to-Head Comparison of Synthetic Methodologies for N-aryl Sulfonamides: A Guide for Researchers
The N-aryl sulfonamide moiety is a cornerstone in modern medicinal chemistry, integral to the structure and function of a plethora of approved drugs. Its prevalence stems from its unique physicochemical properties, acting as a bioisostere for carboxylic acids and amides while offering improved metabolic stability and pharmacokinetic profiles. The synthetic route chosen to construct this critical functional group can significantly impact the efficiency, scalability, and purity of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of the most pertinent synthetic methodologies for N-aryl sulfonamides, offering field-proven insights and supporting experimental data to aid researchers in making informed decisions for their synthetic campaigns.
The Classical Approach: Hinsberg Reaction
The Hinsberg reaction, first described in 1890, is the traditional method for synthesizing sulfonamides. It involves the reaction of a primary or secondary amine with an aryl sulfonyl chloride in the presence of an aqueous base.
Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. For primary amines, the resulting sulfonamide still possesses an acidic proton on the nitrogen, which is deprotonated by the base to form a water-soluble salt.
Advantages and Limitations
The primary advantage of the Hinsberg reaction is its simplicity and the use of readily available starting materials. However, this method is often plagued by the use of sulfonyl chlorides, which can be unstable and their synthesis can generate genotoxic byproducts. Furthermore, the reaction conditions can be harsh, and the substrate scope is limited.
Experimental Protocol: Hinsberg Reaction
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent such as diethyl ether or dichloromethane, add an aqueous solution of sodium hydroxide (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aryl sulfonyl chloride (1.1 eq.) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer with dilute HCl to precipitate the N-aryl sulfonamide.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Modern Catalytic Approaches: A Paradigm Shift
The limitations of the Hinsberg reaction have spurred the development of more robust and versatile catalytic methods for the construction of the N-S bond. These modern approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Buchwald-Hartwig Amination: The Palladium Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This methodology has become a workhorse in medicinal chemistry for the formation of C-N bonds, including the synthesis of N-aryl sulfonamides.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Ligand Exchange/Amine Coordination: The sulfonamide displaces a ligand on the palladium(II) complex.
-
Reductive Elimination: The N-aryl sulfonamide is formed, and the palladium(0) catalyst is regenerated.
Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition"]; PdII [label="Ar-Pd(II)-X(L_n)"]; LigandEx [label="Ligand Exchange"]; AmineComplex [label="Ar-Pd(II)-NHRSO2R'(L_n)"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Ar-NHRSO2R'"];
Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII; PdII -> LigandEx [label="RSO2NH2"]; LigandEx -> AmineComplex; AmineComplex -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [style=dashed, label="Catalyst Regeneration"]; }
The Buchwald-Hartwig amination offers a remarkably broad substrate scope, tolerating a wide array of functional groups on both the aryl halide and the sulfonamide. The reaction conditions are generally mild, and high yields are often achieved. The primary limitation is the cost and potential toxicity of the palladium catalyst and the specialized phosphine ligands required for high efficiency.
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), the sulfonamide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Ullmann Condensation: The Copper Alternative
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, a sulfonamide. It represents a more economical alternative to the palladium-catalyzed methods.
The mechanism of the Ullmann condensation is less definitively understood than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction often requires higher temperatures than its palladium-catalyzed counterpart.
The most significant advantage of the Ullmann condensation is the use of a much cheaper and more abundant copper catalyst. However, the reaction often requires harsh conditions, including high temperatures and polar aprotic solvents. The substrate scope can be more limited than the Buchwald-Hartwig amination, particularly with less activated aryl halides.
-
To a flask, add the aryl iodide (1.0 eq.), the sulfonamide (1.5 eq.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture to 120-150 °C for 24-48 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Chan-Lam Coupling: Mild and Versatile Copper Catalysis
The Chan-Lam coupling is another copper-catalyzed C-N bond-forming reaction, but it utilizes arylboronic acids as the arylating agent. This methodology is known for its exceptionally mild reaction conditions.
The Chan-Lam coupling is thought to proceed through a Cu(II)/Cu(III) catalytic cycle. The reaction is often carried out in the presence of an oxidant, such as air (O₂), to facilitate the regeneration of the active Cu(II) catalyst.
CuII [label="Cu(II)"]; Coordination1 [label="Coordination"]; CuII_Sulfonamide [label="Cu(II)-Sulfonamide Complex"]; Transmetalation [label="Transmetalation"]; CuIII_Intermediate [label="Ar-Cu(III)-Sulfonamide"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Ar-NHSO2R"];
CuII -> Coordination1 [label="RSO2NH2"]; Coordination1 -> CuII_Sulfonamide; CuII_Sulfonamide -> Transmetalation [label="ArB(OH)2"]; Transmetalation -> CuIII_Intermediate; CuIII_Intermediate -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> CuII [style=dashed, label="Oxidant (Air)"]; }
The Chan-Lam coupling is highly attractive due to its mild reaction conditions, often proceeding at room temperature and open to the air. It also exhibits a broad substrate scope with respect to both the sulfonamide and the arylboronic acid. A potential limitation is that stoichiometric amounts of the copper reagent are sometimes required for optimal results.
-
In a flask open to the atmosphere, dissolve the arylboronic acid (2.0 eq.) and the sulfonamide (1.0 eq.) in methanol.
-
Add a copper(II) salt (e.g., Cu(OAc)₂, 1.0 eq.) and a base (e.g., pyridine, 2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Emerging Frontiers: Photoredox and Metal-Free Syntheses
Recent advancements have focused on developing more sustainable and environmentally benign methods for N-aryl sulfonamide synthesis. Photoredox catalysis and metal-free approaches are at the forefront of this movement.
Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of N-aryl sulfonamides, often in combination with a transition metal co-catalyst.
Metal-Free Approaches
To circumvent the cost and toxicity associated with transition metals, several metal-free protocols have been developed. These methods often rely on the use of hypervalent iodine reagents or oxidative coupling reactions to forge the N-S bond.
Start [label="Start"]; Reagents [label="Combine Reactants, Catalyst, Ligand, and Base in a Flask"]; Solvent [label="Add Dry, Degassed Solvent"]; Atmosphere [label="Establish Inert Atmosphere (e.g., N2 or Ar)"]; Reaction [label="Heat and Stir for the Prescribed Time"]; Workup [label="Cool, Dilute, and Filter"]; Purification [label="Purify by Column Chromatography"]; End [label="Characterize the Pure Product"];
Start -> Reagents; Reagents -> Solvent; Solvent -> Atmosphere; Atmosphere -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; }
Head-to-Head Comparison
| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |
| Hinsberg Reaction | Aryl sulfonyl chloride | Aqueous base, 0 °C to RT | Simple, inexpensive starting materials | Harsh conditions, potential for genotoxic byproducts, limited scope |
| Buchwald-Hartwig | Palladium precatalyst + phosphine ligand | 80-110 °C, Toluene/Dioxane | Broad substrate scope, high yields, good functional group tolerance | Expensive and toxic catalyst/ligands, requires inert atmosphere |
| Ullmann Condensation | Copper(I) salt + ligand | 120-150 °C, DMF/DMSO | Inexpensive and abundant catalyst | Harsh reaction conditions, often requires activated aryl halides |
| Chan-Lam Coupling | Copper(II) salt | Room temperature, open to air | Mild conditions, broad scope, uses stable boronic acids | Can require stoichiometric copper, potential for side reactions |
| Photoredox Catalysis | Photocatalyst ± metal co-catalyst | Room temperature, visible light | Extremely mild conditions, novel reactivity | Newer methodology, substrate scope may be less established |
| Metal-Free | Hypervalent iodine, oxidants | Variable | Avoids transition metal contamination | Can require stoichiometric reagents, may have limited scope |
Supporting Experimental Data
| Methodology | Arylating Agent | Sulfonamide | Conditions | Yield | Reference |
| Buchwald-Hartwig | 4-Bromotoluene | Methanesulfonamide | Pd₂(dba)₃, XPhos, K₃PO₄, Toluene, 100 °C, 18 h | 95% | |
| Ullmann Condensation | 4-Iodotoluene | Benzenesulfonamide | CuI, DMEDA, K₂CO₃, DMSO, 130 °C, 24 h | 85% | |
| Chan-Lam Coupling | Phenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl, MeOH, RT, 16 h | 81% | |
| Photoredox/Copper | (4-(tert-butyl)phenyl) (mesityl)iodonium triflate | Aniline | fac-Ir(ppy)₃, CuCl₂, dtbbpy, Pyridine, DCM, blue LEDs, RT | 85% |
Conclusion
The synthesis of N-aryl sulfonamides has evolved significantly from the classical Hinsberg reaction to a diverse array of powerful catalytic methodologies. For broad applicability and high efficiency, the Buchwald-Hartwig amination remains the gold standard, albeit at a higher cost. The Ullmann condensation and Chan-Lam coupling offer more economical copper-catalyzed alternatives, with the Chan-Lam protocol being particularly notable for its mild reaction conditions. Emerging technologies like photoredox catalysis and metal-free methods are paving the way for more sustainable and environmentally friendly approaches. The optimal choice of synthetic methodology will ultimately depend on the specific requirements of the target molecule, including the desired scale, functional group compatibility, and cost considerations. This guide provides the foundational knowledge and experimental context for researchers to navigate these choices effectively in their pursuit of novel therapeutics and functional materials.
References
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, [Link]
-
Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society, [Link]
-
Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. ChemistrySelect, [Link]
-
Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. National Institutes of Health, [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, [Link]
-
Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal, [Link]
-
Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry, [Link]
-
Single-Electron-Transfer-Generated Aryl Sulfonyl Ammonium Salt: Metal-Free Photoredox-Catalyzed Modular Construction of Sulfonamides. ACS Catalysis, [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online, [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate, [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health, [Link]
-
Hinsberg Reagent And Test. BYJU'S, [Link]
-
Ullmann condensation. Wikipedia, [Link]
-
Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex, [Link]
-
Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers, [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group, Princeton University, [Link]
-
Ullmann Reaction. Organic Chemistry Portal, [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, [Link]
-
Hinsberg Reagent And Test. Unacademy, [Link]
"confirming the binding mode of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide via X-ray crystallography"
Introduction: The Imperative of Structural Certainty in Drug Design
In the landscape of modern drug discovery, the benzenesulfonamide moiety is a well-established pharmacophore, integral to a multitude of therapeutic agents. The compound 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide represents a classic scaffold whose efficacy is intrinsically linked to its precise interaction with a biological target. Understanding the three-dimensional arrangement of this ligand within its binding site—its "binding mode"—is not merely an academic exercise. It is the cornerstone of structure-based drug design (SBDD), enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1]
This guide provides an in-depth comparison of methodologies for unequivocally determining the binding mode of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. While we will provide a comprehensive protocol for the gold-standard technique, X-ray crystallography, we will also critically evaluate its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights required to select and implement the most appropriate techniques for their specific research context. For the purpose of providing a concrete experimental framework, we will consider a common target for benzenesulfonamides: human Carbonic Anhydrase (CA).[2][3]
The Gold Standard: High-Resolution Confirmation via X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution static image of a protein-ligand complex, directly visualizing atomic interactions.[4][5] The technique relies on diffracting X-rays off an ordered, three-dimensional crystal of the protein-ligand complex. The resulting diffraction pattern is then used to calculate an electron density map, into which the molecular model is built and refined.[5]
The primary strength of crystallography is its ability to deliver unambiguous, atomic-level detail of the binding mode, revealing critical information about hydrogen bonds, hydrophobic interactions, and the precise orientation of the ligand.[6] This structural "snapshot" is invaluable for guiding medicinal chemistry efforts.
Experimental Protocol: Co-crystallization of a Target Protein with 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
This protocol outlines a generalized workflow for obtaining a co-crystal structure. The trustworthiness of this protocol is ensured by built-in validation steps, from initial binding confirmation to final structure quality assessment.
Step 1: Target Protein Expression and Purification
-
Action: Express and purify the target protein (e.g., human Carbonic Anhydrase II) to >95% homogeneity, as verified by SDS-PAGE.
-
Causality: High purity is non-negotiable. Contaminating proteins can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. The protein must also be stable and monodisperse in solution, which can be assessed by size-exclusion chromatography.
Step 2: Ligand Preparation and Binding Validation
-
Action: Synthesize or procure 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.[7] Prepare a concentrated stock solution in a suitable solvent like DMSO. Confirm binding to the target protein using a biophysical technique such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the dissociation constant (Kᴅ).
-
Causality: Attempting crystallization without prior confirmation of binding is a significant waste of resources. ITC provides a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS), while SPR offers kinetic data (kₐ, kₑ).[8][9][10] This validation step ensures that the ligand has sufficient affinity to co-crystallize with the target.
Step 3: Crystallization Screening
-
Action: Set up high-throughput crystallization trials using vapor diffusion (sitting or hanging drop) methods.[11] Screen a wide range of conditions (precipitants, buffers, pH, additives) using commercially available or custom-made screens. The protein-ligand complex should be prepared at a 1:5 to 1:10 molar ratio to ensure saturation of the binding site.
-
Causality: The formation of a well-ordered crystal is an empirical process. Screening a broad chemical space is necessary to find the specific, narrow set of conditions under which the protein-ligand complex will favorably transition from the soluble to the solid, crystalline state.
Step 4: Crystal Optimization and Cryo-protection
-
Action: Optimize initial "hit" conditions by systematically varying the concentrations of precipitant, protein, and buffer pH to improve crystal size and morphology. Before X-ray exposure, crystals must be cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation during flash-cooling.
-
Causality: Optimization is crucial for obtaining crystals that diffract to a high resolution. Cryo-protection is essential because ice formation within the crystal would destroy the crystal lattice and eliminate diffraction.[12]
Step 5: X-ray Diffraction Data Collection and Processing
-
Action: Flash-cool the cryo-protected crystal in liquid nitrogen and mount it on a goniometer in an X-ray beamline (ideally at a synchrotron source). Collect a complete diffraction dataset. Process the data using software like XDS or HKL2000 to integrate reflection intensities and determine the unit cell parameters and space group.
-
Causality: Synchrotron sources provide high-intensity, tunable X-ray beams, which are critical for obtaining high-resolution data from protein crystals. Data processing converts the raw diffraction images into a structured file of reflection intensities, which is the input for structure solution.
Step 6: Structure Solution, Refinement, and Validation
-
Action: Solve the "phase problem," most commonly by molecular replacement using a known structure of the target protein as a search model.[5] Build the ligand into the resulting electron density map using software like Coot. Refine the complete model against the experimental data using programs like PHENIX or Refmac5.
-
Causality: The diffraction experiment measures reflection intensities but not their phases; this is the central "phase problem" of crystallography. Molecular replacement provides an initial set of phases. Refinement is an iterative process that optimizes the fit of the atomic model to the electron density map, improving the agreement between the calculated and observed diffraction data.
-
Trustworthiness Check: The final model's quality is validated using metrics such as R-work/R-free values (which should be low and close to each other) and by analyzing the geometry of the model (e.g., Ramachandran plots, bond lengths, and angles).[4] The electron density for the ligand itself must be unambiguous.
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, it is not without limitations. It requires well-diffracting crystals, which can be challenging to obtain, and provides a static, time-averaged view of the complex.[13] Other techniques offer complementary information and can be indispensable when crystallography is not feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing data under near-physiological conditions.[14][15] Unlike crystallography, NMR can characterize dynamic systems and is particularly adept at detecting weak binding events, making it a staple in fragment-based drug discovery.[15]
Key NMR Experiments for Binding Mode Analysis:
-
Chemical Shift Perturbation (CSP): By titrating the ligand into a solution of an isotope-labeled (¹⁵N, ¹³C) protein, one can monitor changes in the chemical shifts of protein backbone amides. Residues exhibiting significant shifts are likely at or near the binding site, allowing for the mapping of the binding interface.[14]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment irradiates the protein and observes the transfer of saturation to bound ligands. It identifies which protons on the ligand are in closest proximity to the protein, defining the ligand's binding epitope.[14]
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique also observes the ligand and can differentiate between binders and non-binders by detecting magnetization transfer from bulk water to the ligand via the protein.[14][16]
Causality and Application: NMR is chosen when information on the solution-state dynamics is required or when crystallization fails. For 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, CSP could map its binding site on Carbonic Anhydrase, while STD NMR could confirm which part of the molecule (e.g., the sulfonamide group or the dimethylphenyl ring) is buried within the active site.
Computational Docking
Computational docking is an in-silico method that predicts the preferred orientation of a ligand when bound to a target protein.[17][18] It uses search algorithms to explore various binding poses and scoring functions to estimate the binding affinity of each pose.[19][20]
Workflow and Rationale:
-
Preparation: High-quality structures of both the protein (from crystallography or homology modeling) and the ligand are required.
-
Docking: The ligand is placed into the defined binding site, and a docking program (e.g., AutoDock, GOLD, Glide) samples rotational and translational degrees of freedom to generate a multitude of poses.
-
Scoring: Each pose is assigned a score that estimates its binding free energy. The lowest energy poses are considered the most likely binding modes.[18]
Causality and Application: Docking is an invaluable predictive tool. It is fast, cost-effective, and can screen vast virtual libraries of compounds.[1] For our target compound, docking could generate a structural hypothesis for its binding mode in Carbonic Anhydrase, which can then be validated experimentally by crystallography or NMR. However, it is crucial to remember that docking is a prediction, and its accuracy is highly dependent on the quality of the protein structure and the sophistication of the scoring function.[20][21]
Data Synthesis: A Comparative Overview
The choice of methodology depends on the specific research question, available resources, and the nature of the biological system. The following table provides a comparative summary.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Docking |
| Information Provided | High-resolution 3D structure, atomic interactions | Binding site mapping, ligand epitope, dynamics, kinetics | Predicted 3D structure, binding energy estimate |
| Resolution | Atomic (~1-3 Å) | Lower, residue-level | Predictive, variable accuracy |
| Protein Requirements | High purity, crystallizable, mg quantities | High purity, soluble, stable, mg quantities, isotope labeling often needed | High-quality 3D structure (experimental or model) |
| Ligand Requirements | Soluble, stable, confirmed binder | Soluble, stable | 2D/3D structure |
| Key Advantage | Unambiguous, high-resolution structural data[4] | Solution-state analysis, captures dynamics[14] | High-throughput, predictive, low cost[17] |
| Key Limitation | Requires crystals, static picture, can be artifact-prone[13] | Protein size limitations (~<40 kDa for simple experiments), lower resolution | Predictive, not direct experimental evidence[21] |
Visualizing the Workflows
X-ray Crystallography Workflow
The following diagram illustrates the sequential and iterative process of determining a protein-ligand co-crystal structure.
Caption: Workflow for protein-ligand X-ray crystallography.
Interplay of Binding Mode Determination Techniques
This diagram shows how different techniques provide complementary information, leading to a comprehensive understanding of the binding event.
Caption: Synergy between methods for binding mode analysis.
Conclusion: An Integrated Approach for Definitive Insights
Confirming the binding mode of a small molecule like 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is a critical step in drug discovery. X-ray crystallography remains the unparalleled gold standard for this task, providing high-resolution, unambiguous structural data that can directly fuel lead optimization. Its detailed protocol, while demanding, is a self-validating system that culminates in a precise atomic map of the protein-ligand interface.
However, a truly robust understanding emerges from an integrated approach. Computational docking serves as a powerful predictive engine, generating hypotheses at minimal cost. NMR spectroscopy offers an essential bridge, validating the binding event in a dynamic solution environment and providing information inaccessible to crystallography. Finally, biophysical techniques like ITC and SPR provide the thermodynamic and kinetic foundation upon which all structural work is built. By judiciously combining these methods, researchers can move beyond a simple structural snapshot to a comprehensive, multi-faceted understanding of molecular recognition, accelerating the journey from a promising compound to a novel therapeutic.
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Kurkcuoglu, Z., & Doruker, P. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3426. [Link]
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Owen, R. L., & Axford, D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098522. [Link]
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Gruswitz, F. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of Visualized Experiments, (43), 2022. [Link]
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Liko, I., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. [Link]
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Ferreira, L. G., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 25(2), 1018. [Link]
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Zubrienė, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2490. [Link]
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Drake, J. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1901-1905. [Link]
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ResearchGate. (n.d.). 2D representation of binding interaction of compound 4e and the amino acid residues of 1HD2. ResearchGate. [Link]
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Khan, S. A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28. [Link]
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A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Analysis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of methodologies for the synthesis and characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a key intermediate in various synthetic pathways. We will delve into the critical parameters that govern experimental outcomes, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve consistent and reliable results.
The Challenge of Reproducibility in Sulfonamide Synthesis
The synthesis of sulfonamides, while a cornerstone of medicinal chemistry, is often plagued by issues of reproducibility. Low yields and inconsistent product purity can arise from several factors, most notably the hygroscopic nature of the sulfonyl chloride intermediates.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction that significantly impacts the overall efficiency of the synthesis.[1] Therefore, stringent control over reaction conditions, particularly the exclusion of moisture, is paramount.
Comparative Synthesis Strategies
The most common route to N-arylbenzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. While seemingly straightforward, the choice of reagents and reaction conditions can dramatically influence the outcome.
A generalized synthetic scheme is presented below:
Caption: General synthetic route for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Alternative, greener synthetic approaches are also emerging, such as one-pot syntheses from sulfonate salts using cyanuric chloride, which avoid the use of harsh chlorinating agents.[3] Another sustainable method involves the oxidative chlorination of thiols in alternative solvents.[4]
Critical Experimental Parameters and Best Practices for Reproducibility
To ensure the reproducibility of the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, the following experimental parameters must be meticulously controlled:
| Parameter | Best Practice | Rationale |
| Reagent Purity | Use freshly distilled or high-purity reagents. | Impurities in starting materials can lead to side reactions and purification difficulties. |
| Solvent | Employ anhydrous solvents, freshly distilled over a suitable drying agent. | Prevents hydrolysis of the sulfonyl chloride intermediate, a primary cause of low yields.[1][2] |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture. |
| Temperature | Maintain precise temperature control throughout the reaction. | Side reactions and decomposition can be temperature-dependent. |
| Work-up Procedure | Standardize the quenching, extraction, and washing steps. | Variations in work-up can affect product purity and yield. |
| Purification | Utilize a consistent and well-defined purification method (e.g., recrystallization from a specific solvent system). | The method of purification significantly impacts the final purity of the compound. |
Comparative Analytical Methodologies for Characterization
The unambiguous characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is crucial for confirming its identity and purity. A combination of analytical techniques is recommended for a comprehensive assessment.
| Analytical Technique | Information Obtained | Key Advantages | Potential for Variability |
| ¹H and ¹³C NMR | Structural confirmation, identification of impurities. | Provides detailed structural information. | Solvent effects, instrument calibration. |
| HPLC-UV/DAD | Purity assessment, quantification.[2][5] | Robust, quantitative, and widely available.[6] | Column performance, mobile phase composition, detector response.[7] |
| LC-MS | Molecular weight confirmation, identification of trace impurities. | High sensitivity and specificity.[8] | Ionization efficiency, matrix effects. |
| Melting Point | Indication of purity. | Simple and rapid. | Subjective determination, calibration of apparatus. |
| FTIR | Identification of functional groups. | Confirms the presence of key chemical bonds. | Sample preparation (e.g., KBr pellet). |
Detailed Experimental Protocols
To facilitate the reproduction of experimental results, detailed, step-by-step protocols are provided below. These protocols are based on established methodologies for the synthesis and analysis of related sulfonamide compounds.
Protocol 1: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
This two-step procedure involves the initial formation of the nitro-substituted sulfonamide followed by reduction of the nitro group.
Caption: Workflow for the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Protocol 2: HPLC-UV Purity Analysis
This protocol outlines a general method for determining the purity of the synthesized compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Comparative Data for Isomeric Benzenesulfonamides
| Property | 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (Predicted)[9] |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.36 g/mol |
| XLogP3 | 2.4 |
Conclusion
Achieving reproducible experimental results for the synthesis and analysis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide requires a multifaceted approach. By carefully controlling critical experimental parameters, employing robust and well-validated analytical methods, and maintaining meticulous documentation, researchers can enhance the reliability and integrity of their findings. This guide serves as a comprehensive resource to navigate the challenges associated with this important synthetic intermediate, ultimately contributing to the advancement of reproducible science.
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International Journal of Pharmaceutical Sciences and Research. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
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Al-Sughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249. [Link]
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Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 133-143. [Link]
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SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Alonso, D. A., et al. (2020). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 22(19), 6481–6487. [Link]
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Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983–3988. [Link]
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Qureshi, F. A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13623. [Link]
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Lee, H. J., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 557–563. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not consistently available across public databases. The following guide is constructed based on the chemical's structural class—an aromatic amine and a substituted benzenesulfonamide—and draws upon safety data for analogous compounds and established best practices for chemical waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and regulatory landscape.
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible science, safeguarding both personnel and the environment. This guide provides a detailed operational and disposal plan for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, grounding procedural steps in the chemical principles that dictate its potential hazards. Our objective is to empower researchers with the knowledge to manage this compound safely and effectively from acquisition to disposal.
Section 1: Hazard Assessment & Chemical Profile
Understanding the potential hazards of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is foundational to its safe handling. Its structure combines two key functional groups: an aromatic amine and a benzenesulfonamide moiety.
-
Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks. Environmental contamination is a significant concern, as many aromatic amines are persistent and can be harmful to aquatic life.[1][2]
-
Sulfonamides: While widely used in pharmaceuticals, some sulfonamides can cause skin and eye irritation.[3][4]
Given the absence of specific toxicological data, this compound must be handled as a potentially hazardous substance. The precautionary principle dictates that we assume a hazard profile consistent with related structures.
Table 1: GHS Hazard Classifications for Structurally Related Sulfonamides
| Hazard Statement | Classification | Commonality | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | High | [3][5][6][7][8][9] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | High | [3][4][5] |
| Causes serious eye irritation | Eye Damage/Irritation (Category 2A) | High | [3][4][5] |
| May cause respiratory irritation | STOT - Single Exposure (Category 3) | Moderate | [3][5] |
This data underscores the necessity of robust safety measures to prevent ingestion, skin/eye contact, and inhalation.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in any capacity—including for disposal preparation—adherence to the following safety protocols is mandatory.
Engineering Controls:
-
Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][9]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A full-length laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[5]
Section 3: Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is through a licensed hazardous waste management company.[10][11] On-site chemical neutralization is strongly discouraged due to the potential for generating unknown and potentially more hazardous byproducts.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Identification and Segregation:
-
Designate a specific waste stream for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and materials contaminated with it.
-
This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, TLC plates).
-
Contaminated glassware (rinse with a small amount of a suitable solvent like acetone or ethanol and collect the rinsate as hazardous waste).
-
-
-
Containerization:
-
Collect all waste in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide". List any solvents present in the container.
-
Keep the container sealed when not actively adding waste to it. Store in a designated satellite accumulation area.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup.
-
The most common and recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[2][3][7][11] This is a direct violation of environmental regulations, such as the EPA's sewer ban on hazardous waste pharmaceuticals, and can harm aquatic ecosystems.[12]
-
DO NOT dispose of this chemical in regular solid waste (trash). This can lead to environmental contamination and expose waste management personnel to unknown chemical hazards.[13]
-
Section 4: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated (fume hood sash should be low).
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it into your labeled hazardous waste container.[5][6]
-
Clean the spill area with a suitable solvent (e.g., ethanol) and paper towels, collecting all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide waste.
Sources
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- 2. Aromatic Amine Pollution → Area → Sustainability [pollution.sustainability-directory.com]
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A Senior Application Scientist's Guide to the Safe Handling of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides a comprehensive operational plan for the safe handling and disposal of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, ensuring both personal safety and the integrity of your research. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for sulfonamide-class compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Oral Toxicity: Similar sulfonamides are classified as harmful if swallowed.[1][2][3][4][5]
-
Skin and Eye Irritation: Contact with skin and eyes may cause irritation or serious damage.[6][7][8][9]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][4][5][8][9]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity, duration of exposure, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is a critical control measure to minimize exposure. The following table summarizes the recommended PPE for handling 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
| PPE Component | Standard | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before each use. | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat or a disposable gown made of a non-absorbent material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used if handling the solid outside of a fume hood or if there is a risk of aerosolization. | Minimizes the inhalation of airborne particles. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing risk and ensuring reproducible results.
Preparation:
-
Designated Area: All handling of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide should occur in a designated area, preferably within a certified chemical fume hood to control dust and aerosols.[6]
-
Emergency Equipment: Ensure an accessible safety shower and eyewash station are nearby.[6]
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers, before starting the procedure.
Handling:
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.
-
Clean Up: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour any solutions down the drain.[2][7]
-
Sharps: Contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company.[10]
Waste Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of waste generated from handling 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Caption: Waste Disposal Workflow for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Decontaminate the spill area.
By implementing these safety and logistical protocols, you can confidently and safely incorporate 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide into your research workflows, advancing your scientific objectives while maintaining the highest standards of laboratory safety.
References
- Personal protective equipment for handling Sulfogaiacol - Benchchem. (n.d.).
- 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem. (n.d.).
- SAFETY DATA SHEET. (2025, December 22).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety data sheet - CPAChem. (2024, July 16).
- SAFETY DATA SHEET. (2025, December 24).
- SAFETY DATA SHEET - Fisher Scientific. (2010, January 7).
- SAFETY DATA SHEET - CymitQuimica. (2023, October 12).
- Personal Protective Equipment | US EPA. (2025, September 12).
- 4-Acetamidobenzenesulfonamide - Safety Data Sheet. (2025, October 29).
- Safety Data Sheet - Cayman Chemical. (2025, June 3).
- Personal protective equipment in your pharmacy. (2019, October 30).
- 4-AMINO-N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDE - Safety Data Sheet - ChemicalBook. (2025, July 19).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Proper Disposal Procedures for 4-Amino-N-methylbenzeneethanesulfonamide - Benchchem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
